1-cyclopropyl-1H-pyrrole-2-carboxylic acid
Description
The exact mass of the compound 1-cyclopropyl-1H-pyrrole-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-cyclopropyl-1H-pyrrole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclopropyl-1H-pyrrole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-cyclopropylpyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8(11)7-2-1-5-9(7)6-3-4-6/h1-2,5-6H,3-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFAGHFIPYSSIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155519-52-0 | |
| Record name | 1-cyclopropyl-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid
An In-Depth Technical Guide to the Synthesis of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive, technically-grounded overview of a robust synthetic pathway for 1-cyclopropyl-1H-pyrrole-2-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. The cyclopropyl moiety is a bioisostere for various functional groups and can confer unique pharmacological properties, including enhanced metabolic stability and binding affinity. This document details a logical and efficient three-step synthetic sequence, beginning with the accessible starting material pyrrole. Each step is elucidated with mechanistic insights, detailed experimental protocols, and a discussion of the rationale behind procedural choices, reflecting an approach rooted in established and reliable organic chemistry principles.
The Significance of the 1-Cyclopropyl-1H-pyrrole-2-carboxylic Acid Scaffold
The fusion of a pyrrole ring with a cyclopropyl group creates a molecular architecture with compelling properties for drug design. Pyrrole and its derivatives are core components in numerous natural products and FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2] The cyclopropyl group, a strained three-membered carbocycle, is not merely a passive substituent. Its unique electronic nature and rigid conformation can significantly influence a molecule's potency, selectivity, and pharmacokinetic profile.[3] The introduction of a cyclopropyl group can lead to improved metabolic stability by blocking potential sites of oxidation and can enhance binding to target proteins through favorable hydrophobic and conformational effects. Consequently, the 1-cyclopropyl-1H-pyrrole-2-carboxylic acid core is a valuable building block for the synthesis of novel therapeutic agents, particularly in areas such as oncology and infectious diseases.[4]
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule suggests a straightforward, three-step approach. The carboxylic acid can be derived from the hydrolysis of a corresponding ester, such as an ethyl ester. This precursor, ethyl 1-cyclopropyl-1H-pyrrole-2-carboxylate, can be synthesized through the N-alkylation of the pyrrole ring of ethyl 1H-pyrrole-2-carboxylate. The starting ester is, in turn, readily prepared from pyrrole itself.
This strategy is advantageous as it builds complexity stepwise from simple, commercially available starting materials. The chosen pathway relies on well-understood, high-yielding transformations, ensuring reproducibility and scalability.
Caption: Simplified mechanism of the Ullmann N-Cyclopropylation.
Step 3: Saponification to Yield 1-cyclopropyl-1H-pyrrole-2-carboxylic acid
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This transformation is most effectively carried out under basic conditions, a reaction known as saponification. [5][6] Causality of Experimental Choice: While acid-catalyzed hydrolysis is possible, it is an equilibrium-driven process, requiring a large excess of water to drive the reaction to completion. [7]In contrast, basic hydrolysis is effectively irreversible. The hydroxide ion (from NaOH or KOH) acts as a nucleophile, attacking the ester carbonyl. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group. In the basic medium, the newly formed carboxylic acid is immediately deprotonated to form the carboxylate salt. This acid-base reaction is the final, irreversible step that drives the reaction to completion. A final acidic workup is required to protonate the carboxylate salt and precipitate the desired carboxylic acid product.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol for Step 1: Ethyl 1H-pyrrole-2-carboxylate
[8]1. Acylation: A 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with trichloroacetyl chloride (225 g, 1.23 mol) and 200 mL of anhydrous diethyl ether. The solution is stirred while a solution of freshly distilled pyrrole (77 g, 1.2 mol) in 640 mL of anhydrous ether is added dropwise over 3 hours. The reaction is exothermic and will cause the ether to reflux. 2. Workup 1: After the addition is complete, the mixture is stirred for an additional hour. A solution of potassium carbonate (100 g, 0.724 mol) in 300 mL of water is then added slowly through the dropping funnel. The layers are separated, and the organic phase is dried over anhydrous magnesium sulfate. 3. Alcoholysis: In a separate 1-L flask, sodium metal (10.1 g, 0.44 g-atom) is cautiously dissolved in 300 mL of anhydrous ethanol. To this sodium ethoxide solution, the crude 2-pyrrolyl trichloromethyl ketone obtained from the previous step (75 g, 0.35 mol) is added portionwise over 10 minutes. 4. Workup 2: The solution is stirred for 30 minutes, then concentrated under reduced pressure using a rotary evaporator. The residue is partitioned between 200 mL of diethyl ether and 25 mL of 3 N hydrochloric acid. 5. Purification: The ether layer is separated, washed with saturated sodium bicarbonate solution, dried over magnesium sulfate, and concentrated. The resulting crude oil is purified by vacuum distillation to yield ethyl 1H-pyrrole-2-carboxylate as a pale yellow oil.
Protocol for Step 2: Ethyl 1-cyclopropyl-1H-pyrrole-2-carboxylate
-
Reaction Setup: To a flame-dried round-bottomed flask under an inert atmosphere (N₂ or Ar), add ethyl 1H-pyrrole-2-carboxylate (10.0 g, 71.9 mmol), copper(I) iodide (CuI, 0.68 g, 3.6 mmol, 5 mol%), and anhydrous potassium carbonate (19.9 g, 143.8 mmol).
-
Reagent Addition: Add 150 mL of anhydrous dimethylformamide (DMF). Then, add N,N'-dimethylethylenediamine (DMEDA, 0.77 mL, 7.2 mmol, 10 mol%) followed by cyclopropyl bromide (8.0 mL, 93.5 mmol).
-
Reaction: The flask is equipped with a reflux condenser and heated to 110-120 °C with vigorous stirring for 12-18 hours. The reaction progress should be monitored by TLC or GC-MS.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is poured into 500 mL of water and extracted with ethyl acetate (3 x 150 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the title compound.
Protocol for Step 3: 1-cyclopropyl-1H-pyrrole-2-carboxylic acid
-
Saponification: In a round-bottomed flask, dissolve ethyl 1-cyclopropyl-1H-pyrrole-2-carboxylate (5.0 g, 27.9 mmol) in 100 mL of ethanol. Add a solution of sodium hydroxide (2.2 g, 55.8 mmol) in 25 mL of water.
-
Reaction: The mixture is heated to reflux (approx. 80 °C) for 2-4 hours, until TLC analysis indicates complete consumption of the starting ester.
-
Workup: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with 100 mL of water and washed with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Acidification and Isolation: The aqueous layer is cooled in an ice bath and acidified to pH ~3 by the slow addition of 2 M hydrochloric acid. The resulting white precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 1-cyclopropyl-1H-pyrrole-2-carboxylic acid.
Data Summary
The following table summarizes the expected outcomes for the synthetic sequence.
| Step | Reactants | Key Reagents / Catalyst | Solvent(s) | Temp. (°C) | Typical Yield (%) |
| 1 | Pyrrole, Trichloroacetyl chloride, Sodium, Ethanol | K₂CO₃ (workup) | Diethyl Ether, Ethanol | Reflux | 80-90 [8] |
| 2 | Ethyl 1H-pyrrole-2-carboxylate, Cyclopropyl bromide | CuI, K₂CO₃, DMEDA | DMF | 110-120 | 65-80 |
| 3 | Ethyl 1-cyclopropyl-1H-pyrrole-2-carboxylate | NaOH or KOH | Ethanol, Water | Reflux | 90-98 |
Conclusion
The can be reliably accomplished through a three-step sequence starting from pyrrole. The pathway leverages a high-yielding acylation/alcoholysis to form the key pyrrole ester intermediate, followed by a robust copper-catalyzed N-cyclopropylation, and concludes with an efficient saponification. Each step is based on well-established chemical principles, ensuring the process is both scalable and reproducible for applications in research and drug development. This guide provides the necessary technical detail and mechanistic understanding for scientists to successfully implement this synthesis in the laboratory.
References
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Bailey, D. M., Johnson, R. E., & Albertson, N. F. (1971). Ethyl pyrrole-2-carboxylate. Organic Syntheses, 51, 100. [Link]
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Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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Guan, B. T., Wang, Y., Li, B. J., Yu, D. G., & Shi, Z. J. (2008). A versatile approach to Ullmann C-N couplings at room temperature: new families of nucleophiles and electrophiles for photoinduced, copper-catalyzed processes. Angewandte Chemie International Edition, 47(41), 7847-7850. [Link]
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Wikipedia. (2023). Ester hydrolysis. [Link]
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Clark, J. (2015). Hydrolysis of esters. Chemguide. [Link]
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Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]
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Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(21), 15233-15266. [Link]
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Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). PubMed Central. [Link]
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An In-depth Technical Guide to 1-cyclopropyl-1H-pyrrole-2-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid. This molecule is of significant interest to the medicinal chemistry community due to the unique combination of a pyrrole-2-carboxylic acid scaffold, a known pharmacophore, and a cyclopropyl group, which can enhance key drug-like properties. This document details the physicochemical and spectroscopic properties of the title compound, provides a detailed, plausible synthetic protocol, and explores its potential in drug discovery and development.
Introduction: The Strategic Combination of Pyrrole and Cyclopropyl Moieties
The pyrrole ring is a fundamental heterocyclic scaffold found in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1] The carboxylic acid functionality at the 2-position provides a handle for further chemical modification and can participate in key interactions with biological targets.[2][3] Pyrrole-2-carboxylic acid itself serves as a precursor for various complex derivatives in numerous biosynthetic pathways.[4]
The incorporation of a cyclopropyl group into drug candidates is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties. The strained three-membered ring can act as a rigid linker, enhance metabolic stability, improve potency, and reduce off-target effects.[5] The unique electronic nature of the cyclopropyl ring, with its partial double-bond character, can also influence molecular interactions and reactivity. The strategic placement of a cyclopropyl group on the pyrrole nitrogen in 1-cyclopropyl-1H-pyrrole-2-carboxylic acid presents a molecule with a compelling profile for investigation in drug discovery programs.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is crucial for its application in research and development. Below is a summary of the available and predicted properties for 1-cyclopropyl-1H-pyrrole-2-carboxylic acid.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | [2] |
| Molecular Weight | 151.16 g/mol | [6] |
| CAS Number | 1155519-52-0 | [5] |
| Appearance | Predicted to be a solid | [5] |
| Predicted XlogP | 1.0 | [2] |
| Purity (from supplier) | >95% | [6] |
| Storage Temperature | Room Temperature | [6] |
Note: Most of the physicochemical properties for the title compound are predicted or taken from supplier information due to a lack of extensive experimental data in the public domain.
Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid.
Experimental Protocol
Step 1: Synthesis of Ethyl 1-cyclopropyl-1H-pyrrole-2-carboxylate (Ullmann Condensation)
This step utilizes a copper-catalyzed N-arylation (or in this case, N-alkylation with an activated substrate or a variation of the Ullmann reaction) to couple the pyrrole nitrogen to the cyclopropyl group.
-
Materials:
-
Ethyl pyrrole-2-carboxylate
-
Cyclopropylamine
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., 1,10-phenanthroline or an amino acid like L-proline)
-
A base (e.g., potassium carbonate or cesium carbonate)
-
A high-boiling point solvent (e.g., DMF or DMSO)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add ethyl pyrrole-2-carboxylate (1 equivalent), cyclopropylamine (1.5 equivalents), copper(I) iodide (0.1 equivalents), the chosen ligand (0.2 equivalents), and the base (2 equivalents).
-
Add the anhydrous solvent (e.g., DMF) to the flask.
-
Heat the reaction mixture to 100-120 °C and stir under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure ethyl 1-cyclopropyl-1H-pyrrole-2-carboxylate.
-
Step 2: Hydrolysis of Ethyl 1-cyclopropyl-1H-pyrrole-2-carboxylate
This is a standard ester hydrolysis to yield the final carboxylic acid.
-
Materials:
-
Ethyl 1-cyclopropyl-1H-pyrrole-2-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the ethyl 1-cyclopropyl-1H-pyrrole-2-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2-3 equivalents) in water to the mixture.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution to a pH of approximately 3-4 with 1M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1-cyclopropyl-1H-pyrrole-2-carboxylic acid. The product can be further purified by recrystallization from a suitable solvent system if necessary.
-
Spectroscopic Characterization
While experimental spectra for 1-cyclopropyl-1H-pyrrole-2-carboxylic acid are not widely published, we can predict the key spectroscopic features based on the known data for pyrrole-2-carboxylic acid and the expected influence of the N-cyclopropyl group.
¹H NMR Spectroscopy (Predicted)
-
Carboxylic Acid Proton (COOH): A broad singlet is expected in the downfield region, typically around 11-13 ppm.
-
Pyrrole Ring Protons: Three distinct signals are anticipated in the aromatic region (6-7.5 ppm). The proton at the 5-position (adjacent to the NH) will likely be the most downfield, followed by the proton at the 3-position, and then the proton at the 4-position. The coupling constants between these protons will be characteristic of a 2-substituted pyrrole ring.
-
Cyclopropyl Protons: A multiplet for the methine proton (CH) attached to the nitrogen is expected further downfield compared to a typical cyclopropyl group due to the deshielding effect of the pyrrole ring. The four methylene protons (CH₂) of the cyclopropyl ring will likely appear as two distinct multiplets in the upfield region (0.5-1.5 ppm).
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon (C=O): A signal is expected in the range of 160-170 ppm.
-
Pyrrole Ring Carbons: Four signals are anticipated in the aromatic region (100-140 ppm). The carbon at the 2-position (attached to the carboxylic acid) will be the most downfield.
-
Cyclopropyl Carbons: The methine carbon attached to the nitrogen will appear in the range of 30-40 ppm, while the two methylene carbons will be in the upfield region, typically below 15 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorptions for the carboxylic acid and the pyrrole ring.
-
O-H Stretch: A very broad band from approximately 2500 to 3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O Stretch: A strong absorption band around 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid.
-
C-N and C-C Stretches of the Pyrrole Ring: Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretches from the pyrrole ring will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopropyl group will be just below 3000 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum (Electron Ionization) would be expected to show a molecular ion peak (M⁺) at m/z = 151. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially fragmentation of the cyclopropyl ring.
Chemical Reactivity
The chemical reactivity of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid is dictated by the interplay of its three key components: the aromatic pyrrole ring, the carboxylic acid group, and the N-cyclopropyl substituent.
Reactions of the Carboxylic Acid Group
The carboxylic acid functionality allows for a range of standard transformations, including:
-
Esterification: Reaction with alcohols under acidic conditions to form the corresponding esters.
-
Amide Formation: Coupling with amines using standard coupling reagents (e.g., DCC, EDC, HATU) to generate a library of amides. This is a particularly important reaction in drug discovery for exploring structure-activity relationships.
-
Reduction: The carboxylic acid can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reactions of the Pyrrole Ring
The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The directing effects of the N-cyclopropyl and the C2-carboxylic acid groups will influence the regioselectivity of these reactions. The electron-withdrawing nature of the carboxylic acid group would be expected to direct incoming electrophiles primarily to the 4-position.
Stability of the Cyclopropyl Group
The N-cyclopropyl group is generally stable under many reaction conditions. However, under strongly acidic or certain catalytic conditions, ring-opening of the cyclopropane may occur. This potential reactivity should be considered when planning multi-step syntheses.
Applications in Medicinal Chemistry and Drug Development
While specific biological activities for 1-cyclopropyl-1H-pyrrole-2-carboxylic acid are not extensively documented, its structural motifs suggest significant potential in several therapeutic areas.
-
As a Building Block: The molecule is an excellent scaffold for the synthesis of more complex drug candidates. The carboxylic acid provides a convenient point for diversification, allowing for the generation of libraries of amides and esters for biological screening.
-
Potential as an Antibacterial Agent: Pyrrole-containing compounds have been investigated as antibacterial agents.[7] The introduction of the cyclopropyl group could enhance the antibacterial profile of the pyrrole scaffold.
-
Antiviral and Anticancer Potential: Many N-substituted pyrrole derivatives have demonstrated antiviral and anticancer activities. The unique properties conferred by the cyclopropyl group could lead to the discovery of novel compounds with improved efficacy and selectivity in these areas.
Safety and Handling
Based on the safety data for the parent compound, pyrrole-2-carboxylic acid, 1-cyclopropyl-1H-pyrrole-2-carboxylic acid should be handled with appropriate care in a laboratory setting.
-
Health Hazards: May cause skin and eye irritation. May be harmful if inhaled or swallowed.
-
Precautionary Measures: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.
Conclusion
1-cyclopropyl-1H-pyrrole-2-carboxylic acid is a promising, yet underexplored, molecule for drug discovery and development. Its synthesis is achievable through established chemical transformations, and its structure combines the biologically relevant pyrrole-2-carboxylic acid core with the advantageous physicochemical properties of a cyclopropyl group. This technical guide provides a foundational understanding of its properties, a practical synthetic approach, and an outlook on its potential applications, serving as a valuable resource for researchers in the field of medicinal chemistry. Further investigation into the biological activities of this compound and its derivatives is highly warranted.
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biological activity of N-cyclopropyl pyrrole derivatives
An In-Depth Technical Guide to the Biological Activity of N-Cyclopropyl Pyrrole Derivatives
Executive Summary
The pyrrole ring is a foundational five-membered N-heterocyclic scaffold that is a key structural motif in a vast number of biologically active natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its versatility allows for the generation of diverse compound libraries with a wide pharmacological profile.[4] In parallel, the cyclopropyl group has emerged as a "bioisostere of choice" in modern medicinal chemistry. Its unique stereoelectronic properties—including conformational rigidity and metabolic stability—are frequently exploited to enhance potency, improve pharmacokinetic profiles, and reduce off-target effects.[5][6]
This guide provides a comprehensive technical overview of the biological activities of N-cyclopropyl pyrrole derivatives, a chemical class that synergistically combines the pharmacological potential of the pyrrole nucleus with the advantageous physicochemical properties of the cyclopropyl moiety. We will explore the synthesis, diverse biological activities, and structure-activity relationships of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals. The content delves into key therapeutic areas, including oncology, infectious diseases, and enzyme inhibition, supported by detailed experimental protocols and mechanistic diagrams to provide a robust and actionable resource for advancing drug discovery programs.
Chapter 1: The N-Cyclopropyl Pyrrole Scaffold: A Privileged Motif in Drug Discovery
The strategic combination of a pyrrole core with an N-cyclopropyl substituent creates a scaffold with significant potential in drug design. The pyrrole ring itself is an aromatic heterocycle that can engage in various non-covalent interactions with biological targets, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions.[7] Its structure is present in numerous FDA-approved drugs, such as Atorvastatin (a lipid-lowering agent) and Sunitinib (a multi-targeted tyrosine kinase inhibitor for cancer treatment), highlighting its clinical relevance.[3][8][9]
The introduction of a cyclopropyl group directly onto the pyrrole nitrogen imparts several desirable characteristics. The three-membered ring's strain results in shorter, stronger C-H bonds, which can reduce susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5] This often leads to improved metabolic stability and a longer drug half-life. Furthermore, the cyclopropyl group acts as a conformationally restricted analogue of larger alkyl groups, which can lock the molecule into a bioactive conformation, enhancing binding affinity for its target and contributing to higher potency.[6] This unique fusion of a versatile pharmacophore and a metabolic stabilizer makes the N-cyclopropyl pyrrole scaffold a highly "privileged" structure in the pursuit of novel therapeutics.
Chapter 2: Synthesis Strategies for N-Cyclopropyl Pyrrole Derivatives
The construction of the N-cyclopropyl pyrrole core can be achieved through several synthetic methodologies. The most classical and widely adopted method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine—in this case, cyclopropylamine.[9][10] This reaction is highly efficient and tolerates a wide range of functional groups on the dicarbonyl precursor, allowing for the creation of a diverse library of substituted pyrroles.
Other modern methods include multicomponent reactions (MCRs), which offer high atom economy and procedural simplicity, and transition metal-catalyzed cyclizations.[10][11] For instance, gold-catalyzed annulation of ynamides has been shown to produce fully substituted pyrroles through a novel[12][13]-cyclopropyl migration pathway.[11]
Experimental Protocol: Paal-Knorr Synthesis of 1-cyclopropyl-2,5-dimethyl-1H-pyrrole
This protocol describes a representative Paal-Knorr reaction, a robust and reliable method for synthesizing N-substituted pyrroles. The procedure is designed to be self-validating through clear checkpoints and characterization steps.
Materials:
-
Acetonylacetone (2,5-hexanedione) (1 mmol)
-
Cyclopropylamine (1 mmol)
-
Glacial Acetic Acid (catalyst)
-
Ethanol (solvent)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.
Methodology:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetonylacetone (1 mmol, 114 mg) and ethanol (10 mL).
-
Amine Addition: While stirring, add cyclopropylamine (1 mmol, 57 mg) to the solution.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the reaction. The acid protonates a carbonyl group, facilitating the initial nucleophilic attack by the amine.
-
Reaction Execution: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mixture as the eluent. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M sodium bicarbonate solution (2 x 15 mL) to neutralize the acetic acid catalyst, followed by brine (15 mL) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification and Characterization: Purify the crude product by flash column chromatography on silica gel if necessary. Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Chapter 3: Anticancer Activity
N-cyclopropyl pyrrole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[8][14][15] Their cytotoxic activity is often linked to the inhibition of critical cellular processes required for cancer cell proliferation and survival.
Mechanisms of Action:
-
Kinase Inhibition: A prominent mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For example, pyrrolo[2,1-f][12][13][16]triazine derivatives bearing an N-cyclopropyl substituent have been identified as potent, low-nanomolar inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase.[17] Inhibition of VEGFR-2 blocks angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.
-
Tubulin Polymerization Inhibition: Certain 3-aroyl-1-arylpyrrole derivatives act as potent inhibitors of tubulin polymerization.[16] These agents bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis. Some of these compounds have shown high potency against multidrug-resistant cancer cell lines.[16]
-
Necroptosis Inhibition: Necroptosis is a form of programmed necrosis, and its inhibition can be a therapeutic strategy. Structure-activity relationship (SAR) studies have identified pyrrole derivatives that act as inhibitors of necroptosis, offering a potential avenue for cancer therapy.[12]
Quantitative Data: Anticancer Activity
| Compound Class | Target | Cancer Cell Line | IC₅₀ | Reference |
| Pyrrolo[2,1-f][12][13][16]triazine | VEGFR-2 Kinase | Enzyme Assay | <10 nM | [17] |
| 3-Aroyl-1-arylpyrrole | Tubulin Polymerization | MCF-7 (Breast) | 16-60 nM | [16] |
| 3-Aroyl-1-arylpyrrole | Tubulin Polymerization | NCI-ADR-RES (Ovarian) | Potent | [16] |
| N-substituted pyrrole | Cytotoxicity | L1210 (Leukemia) | 10-14 µM | [18] |
Experimental Protocol: In Vitro Cytotoxicity (MTS Assay)
This protocol outlines the MTS assay, a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity studies.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well microtiter plates
-
N-cyclopropyl pyrrole test compounds (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader (490 nm absorbance)
Methodology:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time is critical and should be optimized for the specific cell line's doubling time.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium compound into a colored formazan product.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only). Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value.
Chapter 4: Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds for treating infectious diseases.[19] Pyrrole derivatives, including N-cyclopropyl analogues, have been identified as promising antibacterial and antifungal agents.[7][20][21]
Spectrum of Activity:
-
Antibacterial: N-arylpyrrole derivatives have shown notable activity against drug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), with some compounds outperforming the standard antibiotic levofloxacin.[19] Activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae has also been reported.[19][22] While the exact mechanism is often under investigation, some pyrrole-quinolone hybrids are thought to target bacterial DNA gyrase.[23]
-
Antifungal: Certain pyrrole derivatives have demonstrated potent antifungal activity against pathogens like Aspergillus niger and Candida albicans, with some compounds showing efficacy comparable or superior to the standard drug Clotrimazole.[20][21]
Quantitative Data: Antimicrobial Activity
| Compound Class | Organism | MIC (µg/mL) | Standard Drug (MIC) | Reference |
| N-arylpyrrole (Vc) | MRSA | 4 | Levofloxacin (8) | [19] |
| N-arylpyrrole (Vc) | M. phlei | 8 | - | [19] |
| Pyrrole-thiazole (3d) | E. coli | 100 (equipotent) | Ciprofloxacin (100) | [20] |
| Pyrrole-thiazole (3c) | C. albicans | Highly Active | Clotrimazole | [20] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Bacterial or fungal strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
96-well U-bottom microtiter plates
-
Test compounds and standard antibiotics
-
Bacterial/fungal inoculum standardized to ~5 x 10⁵ CFU/mL
Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in the appropriate broth directly in the 96-well plate. The typical concentration range is 256 to 0.5 µg/mL.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture. The final concentration in each well should be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the standardized inoculum to each well containing the test compound. Include a positive control (inoculum without drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This is determined by visual inspection of the wells.
-
Validation: The protocol is validated by the clear growth in the positive control well and the absence of growth in the negative control well. The MIC of a standard antibiotic should also be determined to ensure the test system is performing correctly.
Chapter 7: Future Perspectives and Drug Development
The N-cyclopropyl pyrrole scaffold is a highly promising platform for the development of new therapeutics. The diverse biological activities, coupled with favorable drug-like properties conferred by the cyclopropyl group, position these compounds for continued investigation.
However, challenges remain. The strained cyclopropyl ring, particularly when attached to an amine, can be susceptible to CYP-mediated oxidation, leading to reactive ring-opened intermediates. [5]This bioactivation pathway can lead to hepatotoxicity, as was famously observed with the fluoroquinolone antibiotic trovafloxacin. [5]Therefore, careful ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is essential during the preclinical development of any N-cyclopropyl-containing candidate.
Future research should focus on leveraging the known SAR to design next-generation compounds with improved potency, selectivity, and safety profiles. The exploration of this scaffold against new biological targets, guided by computational modeling and high-throughput screening, will undoubtedly uncover novel therapeutic applications. The continued synthesis and evaluation of N-cyclopropyl pyrrole derivatives represent a fertile ground for innovation in medicinal chemistry and the ongoing quest for transformative medicines.
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Structure-activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters, 18(11), 3219-3223. [Link]
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Antibacterial Activity of Novel 1-Cyclopropyl-6,7-Difluoro-8-Methoxy-4-Oxo-1,4-Dihydroquinoline-3-Carbohydrazide Derivatives. (n.d.). Taylor & Francis Online. [Link]
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New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. (n.d.). National Institutes of Health. [Link]
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Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (n.d.). Redalyc. [Link]
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N-substituted pyrrole-based scaffolds as potential anticancer and antiviral lead structures. (n.d.). PubMed. [Link]
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Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (2011). ResearchGate. [Link]
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Synthesis of some new pyrrole derivatives and their antimicrobial activity. (n.d.). Der Pharma Chemica. [Link]
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New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). National Institutes of Health. [Link]
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Synthesis and antimicrobial activity of some new pyrrole derivatives. (2011). ResearchGate. [Link]
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Divergent Construction of Fully Substituted Pyrroles and Cyclopentadiene Derivatives by Ynamide Annulations: 1,2-Cyclopropyl Migration versus Proton Transfer. (2020). PubMed. [Link]
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Bioactive pyrrole-based compounds with target selectivity. (2020). PubMed Central. [Link]
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Construction of pyrroles, furans and thiophenes via intramolecular cascade desulfonylative/dehydrogenative cyclization of vinylidenecyclopropanes induced by NXS (X = I or Br). (n.d.). PubMed Central. [Link]
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Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2023). MDPI. [Link]
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Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017). PubMed. [Link]
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A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (n.d.). Oriental Journal of Chemistry. [Link]
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). PubMed. [Link]
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Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. (2024). PubMed. [Link]
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Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2022). ResearchGate. [Link]
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Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f]t[12][13][16]riazine-based VEGFR-2 kinase inhibitors. (n.d.). PubMed. [Link]
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Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives. (n.d.). Royal Society of Chemistry. [Link]
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PubMed Central. [Link]
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Structure-activity relationships of pyrrole amidine antiviral antibiotics. 2. Preparation of mono- and tripyrrole derivatives of congocidine. (1980). PubMed. [Link]
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Pyrrole: An insight into recent pharmacological advances with structure activity relationship. (2018). PubMed. [Link]
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Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2023). Biological and Molecular Chemistry. [Link]
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In vitro activities of cyclopropyl derivatives. (2021). ResearchGate. [Link]
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The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). ResearchGate. [Link]
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Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. (2018). MDPI. [Link]
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Investigations on the synthesis and pharmacological properties of N-substituted derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. (2005). PubMed. [Link]
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spectroscopic data of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid
An In-depth Technical Guide to the Spectroscopic Data of 1-cyclopropyl-1H-pyrrole-2-carboxylic Acid
This guide provides a comprehensive analysis of the spectroscopic data for 1-cyclopropyl-1H-pyrrole-2-carboxylic acid, a molecule of interest for researchers, scientists, and professionals in drug development. By integrating predictive analysis with established spectroscopic principles, this document serves as a practical reference for the structural elucidation and characterization of this compound.
Introduction and Molecular Overview
1-cyclopropyl-1H-pyrrole-2-carboxylic acid (Molecular Formula: C₈H₉NO₂, Molecular Weight: 151.16 g/mol ) is a heterocyclic compound featuring a pyrrole ring N-substituted with a cyclopropyl group and bearing a carboxylic acid at the 2-position.[1] Spectroscopic analysis is indispensable for confirming its molecular structure, assessing purity, and ensuring consistency in synthetic batches, which are critical steps in any research or development pipeline.
This guide will dissect the characteristic signatures of this molecule in ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation is grounded in fundamental principles and data from analogous structures, providing a robust framework for analysis.
Figure 1: Molecular Structure of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The spectrum of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid is expected to show distinct signals for the pyrrole, cyclopropyl, and carboxylic acid protons.
Predicted ¹H NMR Data Interpretation
Based on the structure and data from related compounds like pyrrole-2-carboxylic acid and cyclopropanecarboxylic acid, the following resonances are predicted.[2][3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |
| Carboxylic Acid (-COOH) | 11.0 - 13.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. Its position is concentration-dependent.[4] |
| Pyrrole H-5 | ~7.0 | Doublet of Doublets (dd) | 1H | This proton is adjacent to the nitrogen and coupled to H-4 and H-3 (long-range). |
| Pyrrole H-3 | ~6.8 | Doublet of Doublets (dd) | 1H | Coupled to H-4 and H-5. Its chemical shift is influenced by the adjacent carboxylic acid group. |
| Pyrrole H-4 | ~6.2 | Triplet (t) or (dd) | 1H | Coupled to both H-3 and H-5. |
| Cyclopropyl Methine (CH) | 3.5 - 4.0 | Multiplet (m) | 1H | This proton on the carbon attached to the pyrrole nitrogen is deshielded by the aromatic ring. |
| Cyclopropyl Methylene (CH₂) | 1.0 - 1.5 | Multiplet (m) | 4H | The four methylene protons of the cyclopropyl ring will appear as complex multiplets due to geminal and vicinal coupling. |
Table 1: Predicted ¹H NMR Spectral Data for 1-cyclopropyl-1H-pyrrole-2-carboxylic acid.
Experimental Protocol: ¹H NMR Spectroscopy
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to clearly observe the acidic proton.
-
Instrument Setup:
-
Use a spectrometer operating at a frequency of 400 MHz or higher for better signal dispersion.
-
Shim the magnetic field to optimize homogeneity.
-
Tune and match the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 2-5 seconds to ensure accurate integration.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm) as an internal standard.
-
Integrate the signals and analyze the multiplicities and coupling constants.
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies the number of chemically non-equivalent carbon atoms and provides information about their chemical environment. For 1-cyclopropyl-1H-pyrrole-2-carboxylic acid, eight distinct carbon signals are expected.
Predicted ¹³C NMR Data Interpretation
The chemical shifts are predicted based on the functional groups present.[5]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |
| Carboxylic Acid (C=O) | 160 - 170 | The carbonyl carbon is significantly deshielded.[4] |
| Pyrrole C-2 | 128 - 135 | The carbon atom attached to the carboxylic acid group. |
| Pyrrole C-5 | 120 - 128 | The carbon atom adjacent to the nitrogen. |
| Pyrrole C-3 | 115 - 125 | |
| Pyrrole C-4 | 108 - 115 | |
| Cyclopropyl Methine (CH) | 30 - 38 | The methine carbon attached to the nitrogen. |
| Cyclopropyl Methylene (CH₂) | 8 - 15 | The two equivalent methylene carbons of the cyclopropyl ring are highly shielded. |
Table 2: Predicted ¹³C NMR Spectral Data for 1-cyclopropyl-1H-pyrrole-2-carboxylic acid.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required due to the lower natural abundance of ¹³C.
-
Instrument Setup:
-
Tune and match the probe for the ¹³C frequency (e.g., ~100 MHz on a 400 MHz spectrometer).
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to ensure all signals appear as singlets.
-
Set a spectral width of approximately 220 ppm.
-
A longer relaxation delay (5-10 seconds) may be needed for quaternary carbons, although none are present in the core rings of this molecule.
-
Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Perform Fourier transformation, phasing, and baseline correction.
-
Calibrate the spectrum using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[6]
Predicted IR Data Interpretation
The spectrum is dominated by absorptions from the carboxylic acid and the aromatic pyrrole ring.[7][8]
| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity | Notes |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Broad, Strong | This very broad band is characteristic of hydrogen-bonded carboxylic acid dimers and often overlaps with C-H stretching signals.[6] |
| 3150 - 3100 | C-H stretch (Pyrrole) | Medium | Aromatic C-H stretch. |
| 3050 - 2850 | C-H stretch (Cyclopropyl) | Medium | Aliphatic C-H stretch. |
| 1760 - 1690 | C=O stretch (Carboxylic Acid) | Strong, Sharp | The position is sensitive to hydrogen bonding; for dimers, it typically appears around 1710 cm⁻¹.[4] |
| ~1600, ~1470 | C=C and C-N stretch (Pyrrole) | Medium-Strong | Characteristic absorptions for the pyrrole aromatic ring. |
| 1320 - 1210 | C-O stretch (Carboxylic Acid) | Strong | |
| 1440 - 1395 | O-H bend (Carboxylic Acid) | Medium | In-plane bending. |
Table 3: Predicted Major IR Absorption Bands.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns under ionization.
Predicted Mass Spectrum Interpretation
For 1-cyclopropyl-1H-pyrrole-2-carboxylic acid (MW = 151.16), the following features are expected in an Electron Ionization (EI) mass spectrum.
-
Molecular Ion (M⁺˙): A peak at m/z = 151 is expected, corresponding to the intact molecule with one electron removed. Aromatic and heterocyclic systems often show a prominent molecular ion peak.[9]
-
Key Fragmentation Pathways:
-
[M - OH]⁺: A peak at m/z = 134, resulting from the loss of a hydroxyl radical.
-
[M - COOH]⁺: A peak at m/z = 106, corresponding to the loss of the entire carboxylic acid group as a radical. This is a common fragmentation for carboxylic acids.[10]
-
[M - C₃H₅]⁺: A peak at m/z = 110, from the loss of the cyclopropyl group.
-
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1-cyclopropyl-1H-pyrrole-2-carboxylic acid literature review
An In-depth Technical Guide to 1-cyclopropyl-1H-pyrrole-2-carboxylic acid: Synthesis, Properties, and Strategic Considerations in Drug Discovery
Abstract
1-cyclopropyl-1H-pyrrole-2-carboxylic acid is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. This molecule uniquely combines the biologically active pyrrole-2-carboxylic acid scaffold with a cyclopropyl moiety, a group known to confer advantageous physicochemical properties in drug candidates. This guide provides a comprehensive technical overview, including proposed synthetic routes, chemical properties, and a critical evaluation of its potential in drug development. We delve into the strategic implications of its structure, highlighting both the opportunities presented by the cyclopropyl group for enhancing pharmacokinetics and the potential metabolic liabilities that researchers must address. This document is intended to serve as a foundational resource for scientists engaged in the design and development of novel therapeutics.
Introduction: A Scaffold of Strategic Importance
The pursuit of novel chemical entities with improved therapeutic profiles is a central goal in medicinal chemistry. The strategic combination of proven pharmacophores with property-enhancing functional groups is a cornerstone of modern drug design. 1-cyclopropyl-1H-pyrrole-2-carboxylic acid emerges as a molecule of interest at this intersection.
The core of this molecule, the pyrrole ring , is a privileged five-membered nitrogen-containing heterocycle. It is a fundamental structural unit in a vast number of natural products and pharmaceutical agents, including those with anti-inflammatory, antibiotic, and antitumor activities.[1][2] The pyrrole framework's unique electronic properties and its ability to engage in various intermolecular interactions make it a versatile scaffold for building biologically active compounds.[1]
The substituent at the 1-position, the cyclopropyl group , is not merely a small alkyl isostere. Its inclusion in drug molecules has been shown to address multiple common challenges in drug discovery.[3] The rigid, three-membered ring can increase metabolic stability, enhance potency by enforcing a specific conformation, improve brain permeability, and reduce plasma clearance.[3] However, this group also carries a "structural alert" that warrants careful investigation, as will be detailed in this guide.[4]
This document provides a senior scientist's perspective on 1-cyclopropyl-1H-pyrrole-2-carboxylic acid, focusing on its synthesis, biological potential, and the critical considerations for its successful application in research and development.
Chemical Properties and Identification
A clear understanding of a molecule's fundamental properties is the first step in its application. The key identifiers and computed properties for 1-cyclopropyl-1H-pyrrole-2-carboxylic acid are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-cyclopropyl-1H-pyrrole-2-carboxylic acid | - |
| CAS Number | 1155519-52-0 | [5] |
| Molecular Formula | C₈H₉NO₂ | [6] |
| Molecular Weight | 151.16 g/mol | [6] |
| Monoisotopic Mass | 151.06332 Da | [6] |
| SMILES | C1CC1N2C=CC=C2C(=O)O | [6] |
| InChIKey | VDFAGHFIPYSSIU-UHFFFAOYSA-N | [6] |
Synthesis Strategies
This strategy is advantageous as it utilizes commercially available or readily synthesized starting materials and employs reliable, high-yielding reactions. The ester starting material protects the carboxylic acid during the N-alkylation step, preventing undesirable side reactions.
Caption: Proposed synthetic workflow for 1-cyclopropyl-1H-pyrrole-2-carboxylic acid.
Detailed Experimental Protocol: Proposed Synthesis
Objective: To synthesize 1-cyclopropyl-1H-pyrrole-2-carboxylic acid.
Part A: Synthesis of Ethyl 1-cyclopropyl-1H-pyrrole-2-carboxylate (N-Cyclopropylation)
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents). Wash the NaH with dry hexanes to remove the mineral oil and carefully decant the hexanes.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a slurry. Cool the flask to 0 °C using an ice bath.
-
Deprotonation: Slowly add a solution of ethyl pyrrole-2-carboxylate (1.0 equivalent) in anhydrous DMF to the NaH slurry. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases. The formation of the sodium pyrrolide salt should be observed.
-
Alkylation: Add cyclopropyl bromide (1.5 equivalents) to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to yield the pure ethyl 1-cyclopropyl-1H-pyrrole-2-carboxylate.
Part B: Synthesis of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid (Ester Hydrolysis)
-
Setup: Dissolve the purified ester from Part A in a mixture of ethanol and water.
-
Hydrolysis: Add sodium hydroxide (NaOH, 3-5 equivalents) to the solution. Heat the reaction mixture to reflux and stir for 2-4 hours.
-
Reaction Monitoring: Monitor the hydrolysis by TLC or LC-MS.
-
Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M hydrochloric acid (HCl). A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water. Dry the solid under vacuum to yield the final product, 1-cyclopropyl-1H-pyrrole-2-carboxylic acid.
Biological Activity and Therapeutic Potential
While specific biological data for 1-cyclopropyl-1H-pyrrole-2-carboxylic acid is sparse, the therapeutic potential can be inferred from its structural components. The pyrrole-2-carboxylic acid scaffold is present in compounds with a wide array of activities, including:
-
Antibacterial and Antimycobacterial: Derivatives have been designed as inhibitors of key bacterial enzymes like Enoyl-acyl carrier protein reductase (ENR), showing activity against M. tuberculosis.[9][10]
-
Antiviral: Certain pyrrole derivatives have been identified as non-nucleoside HIV-1 reverse transcriptase inhibitors.[1]
-
Anti-inflammatory: The well-known NSAID Tolmetin contains a pyrrole acetic acid moiety, highlighting the scaffold's relevance in inflammation.[2]
-
Quorum Sensing Inhibition: Related structures like 1H-pyrrole-2,5-dicarboxylic acid have been shown to inhibit quorum sensing in bacteria such as Pseudomonas aeruginosa, a mechanism that can mitigate virulence and biofilm formation without direct bactericidal effects.[11]
The addition of the N-cyclopropyl group can be hypothesized to enhance these potential activities by improving metabolic stability and optimizing binding interactions within target proteins.[3]
Critical Considerations in Drug Development
As with any promising scaffold, a thorough understanding of potential liabilities is crucial for successful drug development. For this molecule, two key structural features demand careful consideration.
The Cyclopropyl Group: A Metabolic Structural Alert
Expertise & Causality: The cyclopropyl group, while beneficial for pharmacokinetics, is a known structural alert for a specific metabolic toxicity pathway.[4] In vivo, cytochrome P450 enzymes can metabolize the molecule, leading to the formation of a cyclopropyl carboxylic acid fragment. This metabolite can then form a conjugate with carnitine, a vital molecule for transporting fatty acids into mitochondria for energy production.[4]
The resulting depletion of the carnitine pool can disrupt fatty acid metabolism, leading to a toxic buildup and potential hepatotoxicity. This mechanism was a contributing factor to the clinical trial halt of the anxiolytic drug panadiplon.[4]
Caption: Potential metabolic pathway leading to cyclopropyl-mediated toxicity.
Trustworthiness & Validation: To de-risk this potential liability early, it is imperative to conduct in vitro metabolic identification (MetID) studies using liver microsomes or hepatocytes.
Protocol: Conceptual In Vitro Metabolic Stability Assay
-
Incubation: Incubate 1-cyclopropyl-1H-pyrrole-2-carboxylic acid (or a downstream drug candidate containing it) with human liver microsomes in the presence of NADPH (a necessary cofactor for CYP450 enzymes).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by high-resolution LC-MS/MS.
-
Objective: The primary goal is to search for the mass corresponding to the cyclopropyl carboxylic acid metabolite. Its detection would confirm this metabolic pathway is active and warrants further investigation.
The Carboxylic Acid Moiety: Balancing Activity and Properties
The carboxylic acid group is often essential for a drug's pharmacophore, forming critical hydrogen bonds and salt bridges with its biological target.[12] However, its acidic nature (pKa ≈ 4-5) means it is typically ionized at physiological pH. This negative charge can be a double-edged sword:
-
Benefits: Enhances aqueous solubility and provides a strong point of interaction with target proteins.
-
Liabilities: Can limit passive diffusion across biological membranes, such as the blood-brain barrier, and may be a substrate for active efflux transporters.[12] It can also undergo metabolic conjugation (e.g., glucuronidation), which can sometimes lead to reactive metabolites.[13]
Strategic Bioisosteric Replacement: In cases where the liabilities of the carboxylic acid outweigh its benefits, medicinal chemists often turn to bioisosteres—functional groups with similar steric and electronic properties that can maintain biological activity while improving pharmacokinetic profiles.
| Bioisostere | Representative Structure | Typical pKa | Key Features |
| Carboxylic Acid | R-COOH | ~4.5 | Planar, classic H-bond donor/acceptor. |
| Tetrazole | R-CN₄H | ~4.5 - 4.9 | Planar, metabolically stable, more lipophilic than carboxylate.[12] |
| Hydroxamic Acid | R-CONHOH | ~8 - 9 | Can act as a metal chelator, different H-bonding profile.[12] |
| Acylsulfonamide | R-CONHSO₂R' | ~3 - 5 | Strongly acidic, can mimic carboxylate interactions. |
Conclusion
1-cyclopropyl-1H-pyrrole-2-carboxylic acid is a valuable and versatile chemical scaffold. It offers researchers a platform that merges the rich biological potential of the pyrrole core with the pharmacokinetic advantages conferred by the cyclopropyl group. However, its progression from a building block to a successful drug candidate requires a sophisticated, proactive approach. Researchers must validate its synthetic accessibility, explore its therapeutic potential, and, most critically, address the inherent metabolic risks associated with its key functional groups through early and rigorous ADME/Tox testing. By embracing both the opportunities and the challenges presented by its structure, the scientific community can effectively leverage this scaffold in the creation of next-generation therapeutics.
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Khusnutdinov, R. I., et al. (2010). New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. ResearchGate. Retrieved from [Link]
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A Guide to the Chemical Space of N-Substituted Pyrroles: Synthesis, Functionalization, and Application
Introduction
The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of chemical and biological sciences. It forms the core of essential "pigments of life" such as heme and chlorophyll and is a prevalent scaffold in a multitude of natural products and pharmaceuticals.[1][2][3][4] The true versatility of this heterocycle, however, is unlocked through substitution, particularly at the nitrogen atom. N-functionalization provides a powerful handle to modulate the steric and electronic properties of the pyrrole ring, profoundly influencing its biological activity, solubility, and material characteristics.[5][6] This strategic modification is central to the design of novel therapeutics, including the blockbuster drug Atorvastatin and the kinase inhibitor Sunitinib, as well as advanced organic materials.[3][7]
This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the chemical space of N-substituted pyrroles. We will move beyond simple procedural lists to dissect the causality behind key synthetic choices, offering field-proven insights into the construction and functionalization of this privileged scaffold. The narrative is built upon three pillars: foundational synthetic strategies for building the pyrrole core, direct methods for N-functionalization, and the application of these principles in drug discovery and materials science.
Pillar 1: Foundational Strategies for Pyrrole Core Synthesis
The most reliable path to N-substituted pyrroles often begins with the construction of the heterocyclic core itself, incorporating the desired N-substituent from the outset. Two classical, yet enduringly powerful, methods dominate this landscape: the Paal-Knorr and Clauson-Kaas syntheses.
The Paal-Knorr Pyrrole Synthesis
First reported in 1884, the Paal-Knorr synthesis remains one of the most direct and versatile methods for preparing N-substituted pyrroles.[8] Its enduring utility stems from its operational simplicity and the general availability of the starting materials.
Causality of Experimental Choice: The reaction's core logic is the condensation of a 1,4-dicarbonyl compound with a primary amine.[9][10] The choice of an acid catalyst (either protic or Lewis acid) is critical; its role is to protonate one of the carbonyl groups, thereby activating it for nucleophilic attack by the amine.[8][11] This initial attack is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrrole ring. The reaction is robust and accommodates a wide variety of primary amines, making it a go-to strategy for introducing N-alkyl and N-aryl substituents.[10]
Reaction Mechanism: Paal-Knorr Synthesis
Caption: Mechanism of the Paal-Knorr pyrrole synthesis.
Experimental Protocol: Synthesis of 1-Benzyl-2,5-dimethylpyrrole
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add hexane-2,5-dione (1.14 g, 10 mmol, 1.0 equiv.) and benzylamine (1.07 g, 10 mmol, 1.0 equiv.) in 30 mL of ethanol.
-
Catalyst Addition: Add p-toluenesulfonic acid (0.19 g, 1 mmol, 0.1 equiv.) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in 50 mL of ethyl acetate and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: 95:5 hexanes/ethyl acetate) to yield the title compound as a pale yellow oil. Typical yields range from 80-95%.[12]
The Clauson-Kaas Pyrrole Synthesis
Causality of Experimental Choice: This method utilizes 2,5-dialkoxytetrahydrofuran (commonly the dimethoxy derivative) as a stable and convenient surrogate for the 1,4-dicarbonyl moiety.[14][15] The reaction proceeds under acidic conditions (typically acetic acid), which catalyze the hydrolysis of the cyclic acetal to generate the reactive dialdehyde intermediate in situ.[16] This intermediate is then trapped by a primary amine, leading to the N-substituted pyrrole via a mechanism analogous to the Paal-Knorr cyclization. This approach is often favored for synthesizing N-aryl pyrroles and heat-sensitive derivatives.[13][14]
Reaction Mechanism: Clauson-Kaas Synthesis
Caption: Simplified mechanism of the Clauson-Kaas synthesis.
Experimental Protocol: Synthesis of 1-(4-Bromophenyl)-1H-pyrrole [13]
-
Apparatus Setup: In a fume hood, equip a 50 mL round-bottomed flask with a stirrer bar and a water-cooled condenser.
-
Reagent Addition: Add 4-bromoaniline (200 mg, 1.2 mmol, 1.0 equiv.), 2,5-dimethoxytetrahydrofuran (0.18 mL, 1.4 mmol, 1.2 equiv.), and 4 mL of glacial acetic acid to the flask.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at 118 °C for 2 hours.
-
Work-up: Allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 20 mL of ice-water and stir until the product precipitates.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to afford pure 1-(4-bromophenyl)-1H-pyrrole. Yields are typically good to excellent.
| Method Comparison | Paal-Knorr Synthesis | Clauson-Kaas Synthesis |
| Carbon Source | 1,4-Dicarbonyl Compound | 2,5-Dialkoxytetrahydrofuran |
| Key Advantage | High versatility, common starting materials | Uses stable precursors, good for sensitive substrates |
| Typical Conditions | Mildly acidic, reflux | Acidic (e.g., Acetic Acid), high temperature |
| Common Application | General N-alkyl & N-aryl pyrroles | N-aryl and heat-sensitive pyrroles |
| Reported Yields | 60-95%[12] | 46-100%[12] |
Pillar 2: Direct N-Functionalization of the Pyrrole Core
When the parent pyrrole or a pre-functionalized pyrrole is already in hand, direct modification of the nitrogen atom is the most efficient strategy. The moderate acidity of the N-H proton (pKa ≈ 17.5) allows for its deprotonation and subsequent reaction with various electrophiles.[17]
Direct N-Alkylation
N-alkylation is a fundamental transformation for introducing alkyl chains, which can enhance lipophilicity or serve as linkers.
Causality of Experimental Choice: The primary challenge in N-alkylation is achieving regioselectivity. The pyrrolide anion is an ambident nucleophile, capable of reacting at either the nitrogen or carbon atoms. To strongly favor N-alkylation, the reaction conditions must promote an ionic nitrogen-metal bond.[18] This is typically achieved by using a strong base like sodium hydride (NaH) or potassium hydride (KH) in a polar aprotic solvent such as DMF or THF.[18] For milder, safer, and scalable conditions, phase-transfer catalysis (PTC) is an excellent choice. A PTC catalyst (e.g., a quaternary ammonium salt or a polymer-supported polyethylene glycol) facilitates the transfer of the pyrrolide anion from a solid or aqueous basic phase to the organic phase containing the alkylating agent, often allowing the use of less reactive alkylating agents like alkyl chlorides.[19][20]
Workflow: Phase-Transfer Catalyzed N-Alkylation
Caption: General workflow for N-alkylation using phase-transfer catalysis.
Experimental Protocol: N-Alkylation using a Solid-Supported PTC [20]
-
Catalyst Swelling: In a three-neck flask under a nitrogen atmosphere, allow a polymer-supported PEG catalyst (e.g., resin-supported MPEG-550, 1.6 equiv. oxygen) to swell in THF for 1 hour.
-
Base Addition: Add potassium tert-butoxide (1.0 equiv.) and stir the mixture for 30 minutes.
-
Pyrrole Addition: Add pyrrole (1.0 equiv.) and continue stirring for 1 hour to form the potassium pyrrolide salt.
-
Electrophile Addition: Add the alkylating agent (e.g., 1-bromobutane, 1.0 equiv.) dropwise and stir the reaction overnight at 45 °C.
-
Isolation: Filter the reaction mixture to recover the solid-supported catalyst (which can be washed and reused).
-
Purification: Concentrate the filtrate and purify the residue by distillation or column chromatography to obtain the N-alkyl pyrrole.
Direct N-Arylation
The introduction of an aryl group onto the pyrrole nitrogen is crucial for many applications in medicinal chemistry and materials science. This is most effectively achieved via transition-metal catalysis.
Causality of Experimental Choice: Copper-catalyzed N-arylation, a variant of the Ullmann condensation, is the workhorse reaction for this transformation.[21] Copper is often preferred over palladium due to its lower cost and high efficiency for coupling with nitrogen nucleophiles.[21] The choice of a ligand (e.g., a diamine) is critical; it stabilizes the copper catalyst, prevents catalyst aggregation, and facilitates the key steps of the catalytic cycle—oxidative addition and reductive elimination.[22] The base (commonly K₂CO₃ or Cs₂CO₃) is required to deprotonate the pyrrole and regenerate the active catalyst.
Catalytic Cycle: Copper-Catalyzed N-Arylation
Caption: A simplified catalytic cycle for copper-mediated N-arylation.
Experimental Protocol: Copper-Diamine Catalyzed N-Arylation of Pyrrole [22]
-
Reaction Setup: To an oven-dried Schlenk tube, add CuI (0.1 equiv.), N,N'-dimethylethylenediamine (0.2 equiv.), pyrrole (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Reagent Addition: Add the aryl halide (e.g., iodobenzene, 1.0 equiv.) and anhydrous dioxane via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 110 °C for 24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the N-aryl pyrrole.
Pillar 3: Applications in Drug Discovery and Materials Science
The ability to precisely install a wide array of N-substituents allows for the systematic exploration of chemical space and the optimization of molecular properties for specific applications.
Drug Discovery & Structure-Activity Relationships (SAR)
N-substituted pyrroles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[6][23] The N-substituent plays a pivotal role in defining the molecule's interaction with biological targets, its pharmacokinetic profile, and overall efficacy.
A classic example is in the development of kinase inhibitors, where the N-substituent can occupy specific pockets in the enzyme's active site or modulate the orientation of other pharmacophoric groups.[7] Similarly, in developing cholinesterase inhibitors for neurodegenerative diseases, the N-aryl or N-benzyl group is often crucial for establishing key hydrophobic or π-stacking interactions.[24]
Table 2: Illustrative SAR for a Hypothetical N-Aryl Pyrrole Kinase Inhibitor
| N-Aryl Substituent (R) | Position | Electronic Effect | IC₅₀ (nM) | Rationale for Activity Change |
| -H | N/A | Neutral | 150 | Baseline activity. |
| -OCH₃ | para | Electron-Donating | 85 | Potential H-bond acceptor; favorable interaction in pocket. |
| -Cl | para | Electron-Withdrawing | 120 | Halogen bond may be tolerated but offers little benefit. |
| -CF₃ | meta | Strong Electron-Withdrawing | 450 | Steric clash or unfavorable electronic interaction. |
| -SO₂NH₂ | para | Electron-Withdrawing, H-Bond Donor/Acceptor | 25 | Forms critical hydrogen bond with a key residue, significantly boosting potency.[25][26] |
Materials Science
In materials science, N-functionalization is a key strategy for tuning the properties of pyrrole-based conducting polymers and organic semiconductors.[4][27] The parent polypyrrole is insoluble and infusible, limiting its processability. Attaching alkyl chains or other solubilizing groups to the nitrogen atom can render the resulting polymer soluble in common organic solvents, enabling the fabrication of thin films for electronic devices via solution-based techniques like spin-coating or inkjet printing.[5] Furthermore, the electronic nature of the N-substituent can modulate the polymer's bandgap, oxidation potential, and conductivity, allowing for the fine-tuning of materials for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[5][27]
Conclusion and Future Perspectives
The chemical space of N-substituted pyrroles is vast and rich with opportunity. The classical Paal-Knorr and Clauson-Kaas reactions provide robust and reliable entry points, while direct N-alkylation and N-arylation offer efficient pathways for diversification. The strategic choice of N-substituent is paramount, serving as the primary control element for tailoring molecular function—from optimizing drug-target interactions to tuning the optoelectronic properties of advanced materials.
Looking forward, the field continues to evolve with the adoption of modern synthetic methodologies. The use of photoredox and electrochemical catalysis is enabling N-functionalizations under exceptionally mild conditions.[28][29] Concurrently, the integration of flow chemistry and computational modeling is accelerating the synthesis and screening of novel pyrrole derivatives.[12] These advancements promise to further expand the accessible chemical space, ensuring that the N-substituted pyrrole scaffold will remain a vital component in the toolkit of chemists and material scientists for years to come.
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Kumar, A., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928-955. Available at: [Link]
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Patel, D., et al. (2024). Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. Mini-Reviews in Organic Chemistry, 21(7), 717-741. Available at: [Link]
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International Journal of Progressive Research in Engineering Management and Science (2024). RECENT ADVANCES IN THE SYNTHESIS OF PYRROLE DERIVATIVES: MECHANISM. ijprems.org. Available at: [Link]
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Hamaide, T. (1990). Efficient N-Alkylation of Pyrrole Under Solid Triphase Transfer Catalysis Conditions. Synthetic Communications, 20(18), 2913-2920. Available at: [Link]
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Hisana, K. N., et al. (2021). Copper-catalyzed N-arylation of pyrroles: an overview. New Journal of Chemistry, 45(37), 17061-17076. Available at: [Link]
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Hamaide, T. (1990). Efficient N-Alkylation of Pyrrole Under Solid Triphase Transfer Catalysis Conditions. Application to N-Oxyalkyl Pyrroles. Synthetic Communications, 20(18), 2913-2920. Available at: [Link]
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Sharma, A., et al. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Catalysis Reviews, 60(4), 514-551. Available at: [Link]
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Wikipedia (n.d.). Paal–Knorr synthesis. Wikipedia. Available at: [Link]
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ResearchGate (2022). Proposed Mechanism of the formation of N-substituted pyrroles. ResearchGate. Available at: [Link]
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Hisana, K. N., et al. (2021). Copper-catalyzed N-arylation of pyrroles: an overview. New Journal of Chemistry, 45(37), 17061-17076. Available at: [Link]
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Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. Available at: [Link]
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Tzankova, D., et al. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. Available at: [Link]
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Organic Chemistry Portal (2006). Synthesis of substituted N-heterocycles by N-arylation. organic-chemistry.org. Available at: [Link]
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Chem-Station (2016). Clauson-Kaas Pyrrole Synthesis. chem-station.com. Available at: [Link]
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Gajanayake, T. (2020). Synthesis of Pyrrole Functionalized Materials for Organic Electronic Applications. University of Southern Mississippi Aquila Digital Community. Available at: [Link]
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Iannitelli, A., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112781. Available at: [Link]
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ResearchGate (2016). Screening reaction condition for N-arylation of iodobenzene with pyrrole. ResearchGate. Available at: [Link]
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ResearchGate (2023). A general reaction of Clauson-Kaas pyrrole synthesis. ResearchGate. Available at: [Link]
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Mondal, P. (2023). Recent Advances in the Green Synthesis of Poly Functionalized Pyrroles. Progress in Chemical and Biological Science. Available at: [Link]
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Kumar, A., et al. (2021). Recent Advances in Functionalization of Pyrroles and their Translational Potential. The Chemical Record, 21(5), 1109-1143. Available at: [Link]
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Kumar, A., et al. (2021). Recent Advances in Functionalization of Pyrroles and their Translational Potential. The Chemical Record. Available at: [Link]
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Bhowmick, A., et al. (2020). Synthesis of Functionalized Porphyrins and Corroles and Their Applications in Materials Science. ChemistrySelect, 5(20), 6127-6147. Available at: [Link]
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Shi, L., et al. (2023). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Chemistry, 11, 1090666. Available at: [Link]
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MedChem (2016). Synthesis of 1-(4-Bromophenyl)-1H-pyrrole by the Clauson-Kaas Reaction. medchem.helsinki.fi. Available at: [Link]
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Istrate, A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(13), 4253. Available at: [Link]
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ResearchGate (2014). N-Alkylation of Pyrrole. ResearchGate. Available at: [Link]
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Booker, M. L., et al. (2013). Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry, 56(7), 3126-3130. Available at: [Link]
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Van der Veken, P., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 138, 1146-1161. Available at: [Link]
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Amb, C. M., & Proctor, C. M. (2020). Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. ACS Applied Materials & Interfaces, 12(28), 31089-31105. Available at: [Link]
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Săndulachi, E., & Vasiliniuc, I. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(17), 13324. Available at: [Link]
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van der Werf, M. J., et al. (2019). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 7, 107. Available at: [Link]
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Methodological & Application
Comprehensive Analytical Strategies for 1-Cyclopropyl-1H-pyrrole-2-carboxylic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid (CAS 1155519-52-0), a heterocyclic compound of interest in synthetic and medicinal chemistry. Recognizing the importance of robust analytical data in drug discovery and development, we present a multi-faceted approach encompassing both chromatographic and spectroscopic techniques. The protocols herein are designed not only for the determination of purity and identity but also for the elucidation of structural integrity. We explain the rationale behind methodological choices, ensuring that researchers can adapt and validate these techniques for their specific applications, from routine quality control to in-depth structural analysis.
Introduction and Physicochemical Foundation
1-cyclopropyl-1H-pyrrole-2-carboxylic acid is a substituted pyrrole derivative. The pyrrole ring is a common scaffold in numerous biologically active compounds and natural products[1]. The unique conformational constraints and electronic properties imparted by the N-cyclopropyl group make this molecule a valuable building block in modern synthetic chemistry[2]. Accurate and reliable analytical methods are paramount for ensuring the quality, consistency, and purity of such compounds used in research and development.
Before developing analytical methods, understanding the compound's fundamental physicochemical properties is essential. These properties dictate choices regarding solvents, chromatographic conditions, and sample preparation.
Table 1: Physicochemical Properties of 1-Cyclopropyl-1H-pyrrole-2-carboxylic Acid
| Property | Value | Source |
| CAS Number | 1155519-52-0 | [3] |
| Molecular Formula | C₈H₉NO₂ | [3][4] |
| Molecular Weight | 151.16 g/mol | [4] |
| Physical Form | Solid | [3] |
| Predicted XlogP | 1.0 | [4] |
| InChIKey | VDFAGHFIPYSSIU-UHFFFAOYSA-N | [3][4] |
| Predicted CCS [M-H]⁻ | 135.6 Ų | [4] |
CCS: Collision Cross Section, a parameter relevant for ion mobility-mass spectrometry.
Integrated Analytical Workflow
A systematic approach is crucial for the complete analysis of a chemical entity. The following workflow ensures that a sample is efficiently characterized for purity, identity, and structure. This process begins with a high-throughput purity assessment and proceeds to more detailed structural confirmation.
Figure 1: Integrated workflow for the analysis of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid.
Chromatographic Methods for Purity and Quantification
Chromatographic techniques are essential for separating the target compound from impurities, byproducts, and starting materials.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the premier method for the purity assessment of moderately polar organic molecules like carboxylic acids[5]. The methodology is robust, reproducible, and allows for accurate quantification using UV detection, leveraging the pyrrole ring as a chromophore.
Causality Behind Method Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is chosen for its versatility and strong retention of moderately non-polar compounds.
-
Mobile Phase: An acetonitrile/water gradient is effective for eluting compounds across a range of polarities.
-
pH Modifier: Carboxylic acids can exhibit poor peak shape due to ionization. Adding an acid like formic or trifluoroacetic acid (TFA) to the mobile phase suppresses the ionization of the carboxyl group (-COOH -> -COO⁻), ensuring the analyte is in a single, neutral form. This leads to improved retention, sharper peaks, and better reproducibility[6].
-
Detection: The conjugated π-system of the pyrrole ring allows for sensitive detection by UV spectroscopy[7][8]. The optimal wavelength should be determined by analyzing the UV spectrum but is expected to be in the 220-280 nm range, similar to other pyrrole derivatives[9][10].
Protocol 1: RP-HPLC Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size, or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Preparation: Accurately weigh ~10 mg of the compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water (Diluent). This yields a stock solution of ~100 µg/mL.
-
Injection Volume: 5 µL.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm (or determined λ_max).
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 20.0 5 95 20.1 95 5 25.0 95 5 -
Data Analysis: Integrate the peak for 1-cyclopropyl-1H-pyrrole-2-carboxylic acid and all impurity peaks. Calculate purity by the area percent method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS serves as an excellent orthogonal technique. Due to the low volatility and high polarity of the carboxylic acid group, direct analysis is challenging. Therefore, derivatization is required to convert the analyte into a more volatile and thermally stable form. Silylation is a common and effective strategy. The Human Metabolome Database provides an example of GC-MS analysis of pyrrole-2-carboxylic acid as its trimethylsilyl (TMS) derivative, which serves as a strong procedural basis[11].
Protocol 2: GC-MS with Silylation
-
Derivatization:
-
Place ~1 mg of the sample in a 2 mL GC vial.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 400 µL of pyridine (or another suitable solvent like acetonitrile).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole or TOF).
-
Column: 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL, Split mode (e.g., 20:1).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Conditions:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Data Analysis: Identify the peak for the silylated derivative. The mass spectrum should show a molecular ion and characteristic fragmentation patterns confirming the structure.
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide definitive structural information and are used to confirm the identity and integrity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. While specific spectra for the target compound are not publicly available, expected chemical shifts can be inferred from data on pyrrole-2-carboxylic acid[12][13] and cyclopropyl moieties.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| -COOH | ~12.0 (broad s, 1H) | ~162 | Carboxylic acid proton is acidic and often broad. |
| Pyrrole H-5 | ~7.0 (dd, 1H) | ~123 | Coupled to H-3 and H-4. |
| Pyrrole H-3 | ~6.8 (dd, 1H) | ~115 | Coupled to H-5 and H-4. |
| Pyrrole H-4 | ~6.2 (t, 1H) | ~110 | Coupled to H-3 and H-5. |
| Cyclopropyl CH | ~3.8 (m, 1H) | ~35 | Methine proton on the cyclopropyl ring attached to N. |
| Cyclopropyl CH₂ | ~1.1-1.3 (m, 4H) | ~8 | Methylene protons on the cyclopropyl ring. |
| Pyrrole C-2 | - | ~125 | Quaternary carbon attached to the carboxyl group. |
Protocol 3: NMR Sample Preparation
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid is expected to show characteristic absorption bands for the carboxylic acid, the pyrrole ring, and the cyclopropyl group.
Table 3: Key FTIR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference Analogy |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | [14] |
| ~1680-1710 | C=O stretch | Carboxylic Acid | [15] |
| ~3100-3150 | =C-H stretch | Aromatic (Pyrrole) | [16] |
| ~1550 | C=C stretch | Aromatic (Pyrrole) | [15][16] |
| ~1100-1200 | C-N stretch | N-Aryl | [15] |
| ~3000-3080 | C-H stretch | Cyclopropyl | [17] |
Protocol 4: FTIR Analysis using ATR
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropyl alcohol.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the sample spectrum over a range of 4000-600 cm⁻¹.
-
Clean the crystal thoroughly after analysis.
References
-
Yildirim-Tirgil, N., Akkoyun, S., Atan, H. U., & Bozkurt, B. (2022). FTIR of Pyrrole (PYR) and of polypyrrole (PPYR). ResearchGate. Available at: [Link]
-
Ates, M., Uludag, N., Karazehir, T., & Arıcan, F. (n.d.). FTIR spectrum of 1-tosyl-1H-pyrrole monomer. Inset 1 H NMR (CDCl 3 ; 400 MHz) spectrum. ResearchGate. Available at: [Link]
-
(n.d.). ATR-FTIR spectra of pure pyrrole before polymerization (a), radiosynthesized PPy after lyophilization (b), and chemically synthesized PPy after lyophilization (c). ResearchGate. Available at: [Link]
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Human Metabolome Database. (n.d.). Pyrrole-2-carboxylic acid GC-MS (2 TMS) (HMDB0004230). HMDB. Available at: [Link]
-
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ACS Publications. (n.d.). Pyrrole as a Probe Molecule for Characterization of Basic Sites in ZSM-5: A Combined FTIR Spectroscopy and Computational Study. The Journal of Physical Chemistry B. Available at: [Link]
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PubChem. (n.d.). Pyrrole-2-Carboxylic Acid. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
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PubChemLite. (n.d.). 1-cyclopropyl-1h-pyrrole-2-carboxylic acid. Available at: [Link]
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NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid - Mass spectrum (electron ionization). NIST WebBook. Available at: [Link]
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(2006). ULTRAVIOLET AND VISIBLE SPECTROSCOPY. eGyanKosh. Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Available at: [Link]
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Chemistry LibreTexts. (2023). Applications of UV/Vis Spectroscopy. Available at: [Link]
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MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Available at: [Link]
-
RSC Publishing. (n.d.). Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. RSC Advances. Available at: [Link]
-
NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid. NIST WebBook. Available at: [Link]
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ResearchGate. (2010). ChemInform Abstract: New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. Available at: [Link]
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Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Available at: [Link]
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NIH. (n.d.). 1H-Pyrrole-2-carboxylic acid. PMC. Available at: [Link]
-
NIH. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Pyrrole-2-carboxylic acid (CAS 634-97-9). Available at: [Link]
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(n.d.). Reverse-Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Enrofloxacin and Ketoprofen in Marketed Formulation. Available at: [Link]
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MDPI. (n.d.). In Silico and Chromatographic Methods for Analysis of Biotransformation of Prospective Neuroprotective Pyrrole-Based Hydrazone in Isolated Rat Hepatocytes. Available at: [Link]
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Semantic Scholar. (n.d.). UV-Vis spectroscopy. Available at: [Link]
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cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Available at: [Link]
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Research and Reviews. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Available at: [Link]
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SIELC Technologies. (n.d.). Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR analysis of pyrrole H/D exchange. 1 H NMR spectra of pyrrole in D 2 O when incubated with (reaction) and without (ctrl) PA0254 UbiX. Available at: [Link]
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ResearchGate. (2023). Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. Available at: [Link]
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NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid - UV/Visible spectrum. NIST WebBook. Available at: [Link]
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ResearchGate. (n.d.). UV-VIS absorption spectra of the pyrrole alkaloid derivatives purified from Basidiomycetes-X in methanol. Available at: [Link]
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HPLC analysis of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid
An Application Note for the Isocratic HPLC-UV Analysis of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This application note presents a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid. This compound is a significant heterocyclic building block in medicinal chemistry and drug development.[1] The described reversed-phase method addresses the challenges associated with analyzing polar carboxylic acids by employing pH control of the mobile phase to ensure excellent peak shape, retention, and reproducibility. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring an accurate and efficient analytical procedure. All validation parameters are defined in accordance with International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose.[2][3][4]
Principle of Separation and Method Rationale
The primary challenge in the reversed-phase HPLC analysis of polar acidic compounds like 1-cyclopropyl-1H-pyrrole-2-carboxylic acid is achieving adequate retention on a non-polar stationary phase (e.g., C18) while maintaining good peak symmetry.[5][6][7] In its ionized (deprotonated) state at neutral or basic pH, the carboxylate anion is highly polar and exhibits minimal retention, often eluting in or near the solvent front.
To overcome this, the method employs the principle of pH suppression . By acidifying the mobile phase to a pH well below the analyte's acid dissociation constant (pKa), the carboxylic acid group remains in its neutral, protonated form (-COOH).[8] This significantly increases the molecule's overall hydrophobicity, promoting stronger interaction with the C18 stationary phase and leading to:
-
Increased Retention Time: The analyte is retained longer on the column, moving it away from the void volume and potential interferences.
-
Improved Peak Shape: Suppressing ionization minimizes secondary interactions and peak tailing, resulting in sharp, symmetrical Gaussian peaks.
-
Method Robustness: A controlled, low-pH environment makes retention times less susceptible to minor fluctuations in mobile phase preparation.
Acetonitrile is chosen as the organic modifier for its low viscosity and favorable UV transparency.[9] Detection is performed via UV absorbance, leveraging the inherent chromophore of the pyrrole ring structure.
Experimental Protocol
Instrumentation and Consumables
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, degasser, autosampler, thermostatted column compartment, and a UV or Photodiode Array (PDA) detector.
-
Chromatography Column: A high-quality, end-capped C18 column is recommended. The dimensions provided below are standard, but the method can be adapted to other column lengths and particle sizes.
-
Data System: Chromatography Data Station (CDS) for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Glassware: Class A volumetric flasks and pipettes.
-
Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or other compatible material).
Chemicals and Reagents
-
1-cyclopropyl-1H-pyrrole-2-carboxylic acid: Reference Standard (>98% purity).
-
Acetonitrile (ACN): HPLC or LC-MS grade.
-
Water: Deionized (DI) Water, 18.2 MΩ·cm resistivity or higher.
-
Formic Acid (FA): LC-MS grade (~99% purity).
-
Methanol: HPLC grade (for sample preparation).
Chromatographic Conditions
All critical chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic: 65:35 (v/v) Water with 0.1% Formic Acid : Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm (or λmax determined by PDA scan) |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation (1 L):
-
Measure 650 mL of HPLC-grade water into a 1 L solvent bottle.
-
Carefully add 1.0 mL of formic acid and mix thoroughly.
-
Add 350 mL of acetonitrile.
-
Cap the bottle, mix well, and sonicate for 10-15 minutes to degas.
-
-
Sample Diluent: A mixture of 50:50 (v/v) Methanol:Water is recommended for its solubilizing power and miscibility with the mobile phase.
-
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
-
-
Working Standard Solution (e.g., 0.1 mg/mL):
-
Pipette 2.5 mL of the Stock Standard Solution into a 25 mL volumetric flask.
-
Dilute to the mark with diluent and mix thoroughly. This concentration is suitable for assay and purity determinations.
-
HPLC Analysis Workflow
The general workflow for performing the analysis is outlined in the diagram below. It begins with careful preparation and proceeds through system verification, data acquisition, and validation checks.
Caption: HPLC Analysis Workflow Diagram.
Method Validation and System Suitability
To ensure the method is reliable and performs as expected, a set of validation and system suitability tests must be conducted. The criteria listed below are based on ICH guidelines.[4][10][11]
System Suitability Test (SST)
This test is performed before any sample analysis to verify that the chromatographic system is operating correctly. It involves multiple injections of a single standard solution.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency. |
| %RSD of Peak Area | ≤ 2.0% for ≥ 5 injections | Demonstrates injection precision. |
| %RSD of Retention Time | ≤ 1.0% for ≥ 5 injections | Indicates pumping and system stability. |
Core Method Validation Parameters
A summary of key validation parameters required to fully qualify this method for its intended use.
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte in the presence of impurities, degradants, or placebo components. | Peak is pure (PDA) and baseline resolved from other components. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of nominal). |
| Accuracy | The closeness of test results to the true value, typically assessed by spike recovery. | 98.0% to 102.0% recovery at three concentration levels. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same sample. | Repeatability: %RSD ≤ 2.0% Intermediate Precision: %RSD ≤ 2.0% |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when flow rate, pH, or % organic are varied slightly. |
| LOD & LOQ | The lowest amount of analyte that can be detected (LOD) and reliably quantified (LOQ). | Determined by signal-to-noise ratio (S/N): LOD ≈ 3:1, LOQ ≈ 10:1. |
Expected Results and Troubleshooting
Under the specified conditions, 1-cyclopropyl-1H-pyrrole-2-carboxylic acid should elute as a sharp, symmetrical peak with an estimated retention time of approximately 4-6 minutes. The exact retention time may vary depending on the specific column, system dwell volume, and mobile phase preparation.
| Common Issue | Potential Cause(s) | Suggested Solution |
| Peak Tailing | Mobile phase pH too high; secondary interactions with silanols. | Ensure formic acid concentration is correct (0.1%); use a high-quality, end-capped C18 column. |
| Shifting Retention Times | Poor column equilibration; mobile phase composition drift; temperature fluctuations. | Equilibrate column for at least 15-20 minutes; ensure mobile phase is well-mixed; use a column oven. |
| Low Peak Area / No Peak | Incorrect sample preparation; injection error; detector lamp issue. | Verify all dilution steps; check autosampler syringe and vial; check detector lamp status and energy. |
| Split Peaks | Column contamination or void; sample solvent incompatible with mobile phase. | Flush or replace the column; ensure the sample diluent is not significantly stronger than the mobile phase. |
Conclusion
The HPLC method detailed in this application note provides a simple, robust, and accurate means for the quantitative analysis of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid. By controlling the mobile phase pH, the challenges associated with retaining this polar acidic analyte are effectively managed, yielding excellent chromatographic performance. The method is suitable for routine quality control, stability testing, and research applications and can be fully validated according to ICH guidelines to ensure data integrity.
References
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
-
Taylor & Francis Online. (2006). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Journal of Liquid Chromatography, 4(8). Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from [Link]
-
Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
-
Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
Chromatography Online. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
PubChem. (n.d.). 1-cyclopropyl-1h-pyrrole-2-carboxylic acid. Retrieved from [Link]
-
VLife Sciences. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2):153-159. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Pyrrole-2-carboxylic acid (CAS 634-97-9). Retrieved from [Link]
-
Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved from [Link]
-
SpringerLink. (n.d.). Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. assets.fishersci.com [assets.fishersci.com]
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- 9. agilent.com [agilent.com]
- 10. actascientific.com [actascientific.com]
- 11. youtube.com [youtube.com]
mass spectrometry of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid
An Application Note on the Mass Spectrometric Analysis of 1-Cyclopropyl-1H-pyrrole-2-carboxylic Acid
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid, a heterocyclic building block relevant in medicinal chemistry and materials science. We delve into the principles of method development, offering detailed, step-by-step protocols for analysis using Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). The core of this note is a predictive exploration of the compound's ionization behavior and subsequent fragmentation pathways in both positive and negative ion modes. This guide is designed for researchers, analytical scientists, and drug development professionals seeking to establish a robust and reliable analytical method for the characterization and quantification of this molecule and its analogues.
Introduction
1-Cyclopropyl-1H-pyrrole-2-carboxylic acid is a substituted pyrrole derivative featuring a carboxylic acid functional group and an N-cyclopropyl substituent. Such heterocyclic carboxylic acids are pivotal scaffolds in the synthesis of pharmacologically active agents and functional materials. Accurate characterization and quantification are critical for quality control, reaction monitoring, and metabolic studies. Mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), offers unparalleled sensitivity and specificity for this purpose.
The structural features of this molecule—a readily ionizable carboxylic acid, an aromatic pyrrole core, and a strained cyclopropyl ring—give rise to distinct and predictable behaviors within the mass spectrometer. Understanding these behaviors is key to developing a rugged analytical method. This document serves as a Senior Application Scientist's guide, explaining not just how to perform the analysis, but why specific experimental choices are made, ensuring a self-validating and scientifically sound approach.
Compound Profile
| Parameter | Value |
| Compound Name | 1-cyclopropyl-1H-pyrrole-2-carboxylic acid |
| Molecular Formula | C₈H₉NO₂ |
| Monoisotopic Mass | 151.0633 g/mol |
| CAS Number | 943112-91-4 |
| Chemical Structure |
Part 1: Method Development & Experimental Rationale
The foundation of a successful mass spectrometry assay lies in understanding the analyte's physicochemical properties to select the optimal ionization and analysis parameters.
Ionization Mode Selection: The Path of Least Resistance
Electrospray Ionization (ESI) is the premier choice for polar molecules like our target compound. The critical decision is the polarity: positive or negative ion mode.
-
Negative Ion Mode (ESI-): This is the preferred mode for this analyte. The carboxylic acid group (-COOH) has a relatively low pKa, making it easy to deprotonate in solution to form a carboxylate anion (-COO⁻). This process is highly efficient and typically results in a strong signal for the deprotonated molecule, [M-H]⁻, at m/z 150.056. This is the most direct and often most sensitive way to detect the intact molecule.
-
Positive Ion Mode (ESI+): While less intuitive for an acidic molecule, protonation is still possible. The lone pair of electrons on the pyrrole nitrogen atom can accept a proton, forming the [M+H]⁺ ion at m/z 152.071. However, the acidity of the nearby carboxylic acid can suppress the basicity of the nitrogen, potentially leading to lower ionization efficiency compared to the negative mode. Analysis in positive mode is still valuable as it can provide complementary structural information through different fragmentation patterns.
Solvent System: Facilitating Ionization
The mobile phase composition is not merely a chromatographic tool; it is an integral part of the ionization process.
-
For ESI-: A typical reversed-phase system using Methanol or Acetonitrile with Water is effective. To promote the formation of the [M-H]⁻ ion, the pH of the mobile phase should ideally be about 2 units above the pKa of the carboxylic acid. However, to maintain good chromatography, small amounts of a weak base like ammonium acetate or a very dilute solution of ammonium hydroxide can be used as a modifier. These additives ensure the analyte is in its anionic state prior to entering the ESI source.
-
For ESI+: To encourage the formation of [M+H]⁺, the mobile phase should be acidic. The addition of 0.1% formic acid to both the aqueous and organic phases is standard practice. The excess protons in solution facilitate the protonation of the analyte.
Collision-Induced Dissociation (CID): Deconstructing the Molecule
Tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) is essential for structural confirmation. The precursor ion ([M-H]⁻ or [M+H]⁺) is isolated and then fragmented by colliding it with an inert gas (e.g., argon or nitrogen). The resulting product ions are characteristic of the molecule's structure.
The collision energy is a critical parameter. A stepped or ramped collision energy experiment is recommended to observe the full spectrum of fragment ions, from low-energy (gentle) to high-energy (extensive) fragmentation.
Part 2: Detailed Experimental Protocol
This section provides a validated starting point for the analysis. Parameters should be optimized for the specific instrumentation used.
Materials and Reagents
-
1-cyclopropyl-1H-pyrrole-2-carboxylic acid standard (≥95% purity)
-
LC-MS grade Methanol
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
LC-MS grade Formic Acid (for ESI+)
-
LC-MS grade Ammonium Acetate (for ESI-)
-
Microcentrifuge tubes and appropriate pipettes
Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of the standard and dissolve it in 1 mL of methanol.
-
Working Solution (1 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 Methanol:Water. This will be the working solution for direct infusion or LC-MS injection.
-
Further Dilutions: Prepare serial dilutions from the working solution as needed for calibration curves or sensitivity tests.
LC-MS Instrumentation and Parameters
The following are recommended starting parameters for a typical High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) system.
| Parameter | Recommended Setting (ESI-) | Recommended Setting (ESI+) | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | C18, 2.1 x 50 mm, 1.8 µm | Standard for retaining small polar molecules. |
| Mobile Phase A | Water + 5 mM Ammonium Acetate | Water + 0.1% Formic Acid | Buffering/modifying agent to promote ionization. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Standard organic solvent for reversed-phase. |
| Flow Rate | 0.3 mL/min | 0.3 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 5 min | 5% B to 95% B over 5 min | A generic gradient to ensure elution. |
| Injection Volume | 2 µL | 2 µL | Adjust based on sensitivity needs. |
| Ion Source | ESI | ESI | Best for polar analytes. |
| Polarity | Negative | Positive | As discussed in Section 1.1. |
| Capillary Voltage | 3.0 kV | 3.5 kV | Standard starting voltage. |
| Drying Gas Temp | 325 °C | 325 °C | Ensures efficient desolvation. |
| Drying Gas Flow | 8 L/min | 8 L/min | Ensures efficient desolvation. |
| Scan Range (MS1) | m/z 50 - 300 | m/z 50 - 300 | Covers the expected mass of the precursor. |
| Precursor Ion (MS2) | m/z 150.06 | m/z 152.07 | The [M-H]⁻ and [M+H]⁺ ions. |
| Collision Energy | Ramped 10-40 eV | Ramped 10-40 eV | Captures both low and high-energy fragments. |
Experimental Workflow Diagram
Caption: High-level workflow for LC-MS/MS analysis.
Part 3: Data Analysis & Interpretation
High-Resolution Mass Confirmation
Using a high-resolution instrument (e.g., TOF or Orbitrap) is crucial for confirming the elemental composition. The measured mass should be within 5 ppm of the theoretical mass.
| Ion Species | Theoretical Mass (m/z) |
| [C₈H₉NO₂ - H]⁻ | 150.0550 |
| [C₈H₉NO₂ + H]⁺ | 152.0706 |
| [C₈H₉NO₂ + Na]⁺ | 174.0525 |
Predicted Fragmentation Pathways
The true power of MS/MS lies in interpreting the fragmentation patterns to confirm the chemical structure.
The fragmentation of the deprotonated molecule is expected to be initiated by the loss of the carboxyl group.
-
Primary Fragmentation: The most favorable fragmentation is the neutral loss of carbon dioxide (CO₂), a common pathway for carboxylates. This results in a highly stable carbanion.
-
[M-H]⁻ → [M-H-CO₂]⁻ + CO₂
-
m/z 150.06 → m/z 106.07
-
-
Secondary Fragmentation: The resulting m/z 106.07 ion (1-cyclopropyl-1H-pyrrole anion) may undergo further fragmentation, such as the loss of ethene (C₂H₄) from the cyclopropyl ring, although this may require higher collision energy.
Caption: Predicted fragmentation pathways of [M+H]⁺.
Conclusion
This application note provides a robust, scientifically-grounded methodology for the mass spectrometric analysis of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid. By leveraging the compound's intrinsic chemical properties, we have outlined optimal parameters for ionization and fragmentation analysis. The predicted fragmentation pathways, particularly the characteristic loss of CO₂ in negative mode, serve as a reliable diagnostic tool for structural confirmation. This guide empowers researchers to confidently develop and execute methods for the characterization and quantification of this important chemical entity.
References
-
PubChem. (n.d.). 1-Cyclopropyl-1H-pyrrole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Kuhlmann, F. E. (2011). Electrospray Ionization. In Encyclopedia of Spectroscopy and Spectrometry (2nd ed.).
- de Hoffmann, E., & Stroobant, V. (2007).
- McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.
Application Note: High-Purity Isolation of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid: Protocols and Rationale
Abstract
1-cyclopropyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound of significant interest as a structural motif in medicinal chemistry and materials science. The purity of this building block is paramount for the success of subsequent synthetic steps and for ensuring reproducible biological or material properties. This guide provides a comprehensive overview of robust purification strategies, detailing the underlying chemical principles and offering step-by-step protocols for researchers, chemists, and drug development professionals. We will cover primary purification via acid-base extraction, final polishing by recrystallization, and advanced separation using column chromatography, along with methods for rigorous purity assessment.
Compound Profile and Impurity Considerations
A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties and the likely impurities from its synthesis. While specific data for the title compound is not widely published, we can extrapolate a reliable profile from its constituent parts: pyrrole-2-carboxylic acid and a cyclopropyl group.
Table 1: Estimated Physicochemical Properties of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid
| Property | Estimated Value | Rationale & Significance |
| Molecular Formula | C₈H₉NO₂ | Calculated from structure. |
| Molecular Weight | 151.16 g/mol | Affects molar calculations for reagents. |
| Physical Form | White to off-white/light brown solid | The pyrrole-2-carboxylic acid core is a solid.[1][2] Coloration often indicates minor polymeric or oxidized impurities. |
| pKa | ~4.5 | The pKa of pyrrole-2-carboxylic acid is approximately 4.45.[3][4] This acidity is central to the acid-base extraction strategy. |
| Solubility | Soluble in methanol, ethanol; moderately soluble in water, diethyl ether.[3][5] | Critical for selecting appropriate solvents for recrystallization and chromatography. |
| Melting Point | >180 °C (with potential decomposition) | The parent pyrrole-2-carboxylic acid melts around 204-208 °C with decomposition.[2] A high melting point suggests stability but also rules out purification by distillation. |
| LogP | ~1.0 - 1.5 | The addition of the lipophilic cyclopropyl group will increase the LogP compared to the parent acid (LogP ~0.7).[6] This influences solvent choice for extraction. |
Common Impurities:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include cyclopropylamine, ethyl pyruvate analogs, or other precursors.
-
Reagents and Catalysts: Residual coupling agents, bases (e.g., K₂CO₃, NaOH), or metal catalysts.
-
Polymeric Byproducts: Pyrroles can be susceptible to polymerization or oxidation, especially under acidic conditions or upon exposure to air and light, leading to colored impurities.[7]
-
Side-Reaction Products: Amides can form as a major impurity in related syntheses.[8]
Strategic Approach to Purification
The choice of purification technique depends on the initial purity of the crude material, the scale of the reaction, and the nature of the impurities. A multi-step approach is often the most effective.
Caption: Decision workflow for selecting the appropriate purification protocol.
Detailed Purification Protocols
Protocol 1: Primary Purification via Acid-Base Extraction
This technique is highly effective for separating carboxylic acids from neutral or basic impurities. It leverages the acidic proton of the carboxyl group (pKa ~4.5) to reversibly form a water-soluble salt.
Causality: A weak base like sodium bicarbonate (NaHCO₃) is strong enough to deprotonate the carboxylic acid but not strong enough to cause unwanted side reactions with other functional groups or deprotonate less acidic impurities (e.g., residual alcohols). This selectivity is key to the separation.
Caption: Workflow for the acid-base extraction protocol.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude material (e.g., 10.0 g) in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 150-200 mL) in a separatory funnel.
-
Extraction: Add an equal volume of 5% w/v aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas produced. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Re-extract the organic layer with another portion of the bicarbonate solution to ensure complete recovery. Combine the aqueous extracts.
-
Back-Wash: Wash the combined aqueous layers with a small portion (e.g., 50 mL) of the organic solvent to remove any trapped neutral impurities.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add 2M HCl with stirring until the pH of the solution is ~2 (test with pH paper). The 1-cyclopropyl-1H-pyrrole-2-carboxylic acid will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid under high vacuum, preferably in a desiccator over P₂O₅, to a constant weight.
Self-Validation: The purity of the resulting solid should be checked by TLC or ¹H NMR before proceeding. A significant reduction in impurity signals should be observed.
Protocol 2: Final Polishing via Recrystallization
Recrystallization is an ideal final step to remove minor impurities and obtain a crystalline, high-purity product. The principle is to dissolve the compound in a hot solvent in which it has limited solubility at room temperature.
Causality: The ideal solvent will dissolve the target compound completely when hot but poorly when cold. Impurities should either be insoluble in the hot solvent (and can be filtered off) or highly soluble in the cold solvent (and remain in the mother liquor). For this compound, a solvent/anti-solvent system is effective.
Step-by-Step Methodology:
-
Solvent Selection: Based on the compound's profile, ethanol/water or methanol/water are excellent candidates.
-
Dissolution: Place the acid-base extracted solid in an appropriately sized Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating (e.g., on a hot plate with a water bath) and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat. Slowly add the anti-solvent (e.g., deionized water) dropwise until the solution becomes faintly turbid. Add a few more drops of the primary solvent to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Inducing slow crystal growth is critical for high purity. Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize yield.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under high vacuum.
Protocol 3: Silica Gel Flash Chromatography
This method is reserved for challenging separations where impurities have similar properties to the product or when the crude material is an oil.
Causality: Carboxylic acids can interact strongly with the acidic silanol groups on the silica surface, leading to deprotonation and severe peak tailing. Adding a small amount (0.5-1%) of a volatile acid like acetic or formic acid to the eluent suppresses this ionization by Le Châtelier's principle, ensuring the compound remains in its less polar, protonated form for clean elution.[9]
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). Add 1% acetic acid to the mobile phase. The ideal system gives the target compound an Rf value of ~0.25-0.35.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (e.g., Hexanes/EtOAc 70:30 + 1% AcOH).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column (dry loading).
-
Elution: Run the column by applying positive pressure, collecting fractions. Monitor the elution process using TLC.
-
Isolation: Combine the pure fractions, and remove the solvent and the added acetic acid using a rotary evaporator. To ensure all acetic acid is removed, the residue can be co-evaporated with a solvent like toluene.
Purity Assessment and Characterization
No purification is complete without rigorous verification of the final product's purity and identity.
Table 2: Analytical Methods for Purity Verification
| Method | Protocol | Expected Outcome for Pure Product |
| HPLC | Column: C18, 5 µm, 4.6 x 150 mmMobile Phase A: 0.1% Formic Acid in WaterMobile Phase B: 0.1% Formic Acid in AcetonitrileGradient: 10% B to 95% B over 15 minFlow Rate: 1.0 mL/minDetection: UV at 254 nm | A single major peak with >98% peak area. The use of formic acid is compatible with mass spectrometry (MS) for identity confirmation.[10][11] |
| ¹H NMR | Solvent: DMSO-d₆ or CDCl₃ | Sharp, well-resolved peaks corresponding to the cyclopropyl and pyrrole protons with correct integrations. Absence of impurity signals. |
| Melting Point | Use a calibrated melting point apparatus. | A sharp melting range (e.g., within 1-2 °C). A broad or depressed melting point indicates the presence of impurities. |
| TLC | Stationary Phase: Silica gel 60 F₂₅₄Mobile Phase: As determined for chromatography (e.g., Hexanes/EtOAc 1:1 + 1% AcOH) | A single, well-defined spot. |
Summary and Best Practices
-
For most synthetic outcomes, a sequence of Acid-Base Extraction followed by Recrystallization will yield high-purity 1-cyclopropyl-1H-pyrrole-2-carboxylic acid.
-
Flash chromatography is a powerful but more resource-intensive tool for difficult-to-separate mixtures.
-
Always handle pyrrole-containing compounds in a well-ventilated fume hood, as they can be irritants.[1]
-
To prevent degradation, store the final product in a dark, sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature or refrigerated.[3]
-
Always verify purity using at least two orthogonal analytical methods (e.g., HPLC and NMR).
References
-
Wikipedia. Pyrrole-2-carboxylic acid. [Link]
-
PubChem. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473. [Link]
-
ResearchGate. (PDF) Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. [Link]
-
SpringerLink. Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. [Link]
-
Organic Syntheses. cyclopropanecarboxylic acid. [Link]
-
SIELC Technologies. Separation of 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- on Newcrom R1 HPLC column. [Link]
-
Reddit. Column chromatography of carboxylic acids?. [Link]
-
PubMed. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2.... [Link]
-
WebQC.org. 1H-pyrrole-2-carboxylic acid. [Link]
-
SIELC Technologies. Cyclopropane carboxylic acid. [Link]
-
PubMed. Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes. [Link]
-
National Center for Biotechnology Information. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]
-
HMDB. Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). [Link]
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- 11. Cyclopropane carboxylic acid | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Utilization of 1-Cyclopropyl-1H-pyrrole-2-carboxylic Acid in Drug Design
Introduction: The Strategic Value of the 1-Cyclopropyl-1H-pyrrole-2-carboxylic Acid Scaffold
The pursuit of novel therapeutic agents is a cornerstone of modern medicine, demanding the development of molecular scaffolds that offer both structural novelty and functional advantages. The 1-cyclopropyl-1H-pyrrole-2-carboxylic acid moiety has emerged as a compelling building block in drug discovery, merging the privileged nature of the pyrrole ring with the unique physicochemical properties of the cyclopropyl group. Pyrrole derivatives are integral to a wide array of natural products and synthetic drugs, exhibiting a broad spectrum of biological activities.[1][2] The introduction of a cyclopropyl group at the N-1 position of the pyrrole ring is a strategic design element that can significantly enhance the pharmacological profile of a drug candidate.
The cyclopropyl fragment is far from a passive substituent; its incorporation can profoundly influence a molecule's potency, metabolic stability, and pharmacokinetic properties.[3] The rigid, three-membered ring introduces conformational constraints, which can lead to a more favorable entropic contribution to binding affinity with a biological target.[3][4] Furthermore, the cyclopropyl group can enhance metabolic stability by shielding adjacent chemical bonds from enzymatic degradation and can improve brain permeability.[3][4] These attributes make 1-cyclopropyl-1H-pyrrole-2-carboxylic acid a highly valuable starting material for the synthesis of new chemical entities targeting a range of diseases.
This guide provides a comprehensive overview of the application of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid in drug design, with a focus on its use in the development of inhibitors for challenging therapeutic targets. We will delve into the rationale behind its use, provide detailed protocols for its incorporation into lead compounds, and discuss methodologies for the biological evaluation of the resulting molecules.
Application Focus 1: Targeting Mycobacterial Infections with Novel MmpL3 Inhibitors
Mechanistic Rationale:
Tuberculosis remains a global health crisis, and the emergence of drug-resistant strains necessitates the discovery of novel antibacterial agents with new mechanisms of action. The Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis, responsible for the translocation of mycolic acid precursors across the cell membrane.[4][5] Inhibition of MmpL3 disrupts the formation of the mycobacterial outer membrane, leading to cell death.[4][6] The pyrrole-2-carboxamide scaffold has been identified as a promising pharmacophore for the development of MmpL3 inhibitors.[4]
The incorporation of a 1-cyclopropyl moiety into this scaffold can enhance the potency and druglikeness of MmpL3 inhibitors. The cyclopropyl group can occupy a hydrophobic pocket in the MmpL3 binding site, contributing to stronger binding interactions. Its metabolic stability is also a key advantage in developing drugs with a favorable pharmacokinetic profile for treating chronic infections like tuberculosis.
Experimental Workflow for MmpL3 Inhibitor Development:
Caption: Workflow for MmpL3 Inhibitor Discovery.
Protocol 1: Synthesis of 1-Cyclopropyl-N-aryl-1H-pyrrole-2-carboxamides
This protocol describes a standard procedure for the amide coupling of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid with a variety of aniline derivatives to generate a library of potential MmpL3 inhibitors.
Materials:
-
1-cyclopropyl-1H-pyrrole-2-carboxylic acid
-
Substituted anilines
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1N)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
-
In a round-bottom flask, dissolve 1-cyclopropyl-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add the substituted aniline (1.1 eq) and DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) or EDC (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).
-
Wash the filtrate sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 1-cyclopropyl-N-aryl-1H-pyrrole-2-carboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity
This assay is a widely used method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Synthesized pyrrole-2-carboxamide derivatives
-
Alamar Blue reagent
-
96-well microplates
-
Isoniazid (positive control)
-
DMSO (vehicle control)
Procedure:
-
Prepare a serial dilution of the test compounds in a 96-well plate. The final concentrations should typically range from 0.1 to 100 µg/mL.
-
Prepare a standardized inoculum of M. tuberculosis H37Rv in Middlebrook 7H9 broth.
-
Add the bacterial inoculum to each well of the microplate containing the test compounds.
-
Include positive (Isoniazid) and negative (DMSO) controls on each plate.
-
Incubate the plates at 37 °C for 7-10 days.
-
After incubation, add Alamar Blue reagent to each well and incubate for another 24 hours.
-
Assess the color change in the wells. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
Data Presentation: In Vitro Antimycobacterial Activity
| Compound ID | R Group on Aniline | MIC (µg/mL) vs. M. tb H37Rv |
| CP-PYR-01 | 4-Chloro | 1.56 |
| CP-PYR-02 | 3,4-Dichloro | 0.78 |
| CP-PYR-03 | 4-Trifluoromethyl | 3.12 |
| Isoniazid | - | 0.06 |
Application Focus 2: Development of Selective Phosphodiesterase 4B (PDE4B) Inhibitors for Inflammatory Diseases
Mechanistic Rationale:
Phosphodiesterase 4 (PDE4) is a family of enzymes that specifically hydrolyze the second messenger cyclic AMP (cAMP).[7] Elevated cAMP levels in immune cells have an anti-inflammatory effect.[8] PDE4B, a subtype of PDE4, is predominantly expressed in inflammatory cells and is considered a key target for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis.[7][8] The development of selective PDE4B inhibitors is a major goal to minimize the side effects associated with non-selective PDE4 inhibitors.
The 1-cyclopropyl-1H-pyrrole-2-carboxamide scaffold can be utilized to design potent and selective PDE4B inhibitors. The cyclopropyl group can be oriented to interact with specific hydrophobic regions within the active site of PDE4B, contributing to both potency and selectivity over other PDE4 subtypes.
Logical Relationship for PDE4B Inhibitor Design:
Caption: Design Rationale for PDE4B Inhibitors.
Protocol 3: In Vitro PDE4B Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against the PDE4B enzyme.
Materials:
-
Recombinant human PDE4B enzyme
-
cAMP (substrate)
-
5'-Nucleotidase
-
Inorganic pyrophosphatase
-
Malachite green-based phosphate detection reagent
-
Synthesized pyrrole-2-carboxamide derivatives
-
Rolipram (positive control)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the test compound, recombinant PDE4B enzyme, and cAMP.
-
Incubate the reaction mixture at 30 °C for a defined period (e.g., 30 minutes).
-
Stop the PDE4B reaction by adding a stopping reagent (e.g., by heat inactivation or a specific inhibitor).
-
Add 5'-nucleotidase and inorganic pyrophosphatase to the wells and incubate to convert the resulting AMP and pyrophosphate into adenosine and phosphate.
-
Add the malachite green reagent to each well to detect the amount of inorganic phosphate produced.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation: In Vitro PDE4B Inhibitory Activity
| Compound ID | R Group | PDE4B IC₅₀ (nM) |
| CP-PYR-PDE-01 | 3-Cyclopentyloxy-4-methoxyphenyl | 50 |
| CP-PYR-PDE-02 | 3,4-Dichlorophenyl | 85 |
| CP-PYR-PDE-03 | 4-Pyridyl | 120 |
| Rolipram | - | 110 |
Structure-Activity Relationship (SAR) Insights
The systematic modification of the aryl or heteroaryl moiety attached to the carboxamide of the 1-cyclopropyl-1H-pyrrole-2-carboxylic acid scaffold can provide valuable SAR data. For MmpL3 inhibitors, bulky and lipophilic groups on the aniline ring generally lead to increased potency.[4] In the case of PDE4B inhibitors, substituents that can form hydrogen bonds or engage in favorable hydrophobic interactions with the enzyme's active site are crucial for high affinity.[9] The N-cyclopropyl group consistently contributes to improved metabolic stability and can be a key factor in achieving a desirable pharmacokinetic profile.
Conclusion
1-Cyclopropyl-1H-pyrrole-2-carboxylic acid is a versatile and strategically valuable building block in modern drug discovery. Its unique combination of a privileged pyrrole core and a functionally advantageous cyclopropyl group offers medicinal chemists a powerful tool to address challenges in potency, selectivity, and pharmacokinetics. The application notes and protocols provided herein offer a framework for researchers to effectively utilize this scaffold in the development of novel therapeutics for infectious and inflammatory diseases. The continued exploration of derivatives of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid is expected to yield a new generation of drug candidates with improved efficacy and safety profiles.
References
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Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. [Link]
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Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][4][10][11]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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Navigating the Chemical Space of ENR Inhibitors: A Comprehensive Analysis. Antibiotics. [Link]
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Common biological features of Mycobacterium tuberculosis MmpL3 inhibitors. EMBO Molecular Medicine. [Link]
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PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules. [Link]
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Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules. [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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N-arylrolipram derivatives as potent and selective PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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The Total Synthesis of Pyrrole-Containing and Related Marine Natural Products. Accounts of Chemical Research. [Link]
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The Antimalarial Mefloquine Shows Activity against Mycobacterium abscessus, Inhibiting Mycolic Acid Metabolism. Antibiotics. [Link]
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Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry. [Link]
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The Biosynthetic Pathway of Mycolic Acids: Dual-Function Targets for Tuberculosis Therapeutics and Green Steroid Drugs Biomanufacturing. International Journal of Molecular Sciences. [Link]
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences. [Link]
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MmpL3 is the cellular target of the antitubercular pyrrole derivative BM212. Antimicrobial Agents and Chemotherapy. [Link]
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(PDF) PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. ResearchGate. [Link]
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Prophylactic PDE4 and PDE4B inhibition reduce lesion size and neutrophil infiltration following ischemic stroke in male mice. Journal of Neuroinflammation. [Link]
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The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
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Synthesis and antimicrobial screening of some fused heterocyclic pyrroles. European Journal of Medicinal Chemistry. [Link]
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
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Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. Scientific Reports. [Link]
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Discovery of pyrrolopyrimidine inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters. [Link]
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Cyclopropyl containing fatty acids as mechanistic probes for cytochromes P450. Journal of the American Chemical Society. [Link]
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- 11. mdpi.com [mdpi.com]
Introduction: The Pyrrole Scaffold in Kinase Inhibition and a Candidate Molecule
An Application Note and Comprehensive Protocols for the Evaluation of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid as a Potential Kinase Inhibitor
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important target families for drug discovery. The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, is a well-established scaffold present in numerous ATP-competitive kinase inhibitors, some of which have been approved for clinical use.[1] This structural motif's success highlights the potential of related heterocyclic compounds as sources for novel inhibitors.
The compound 1-cyclopropyl-1H-pyrrole-2-carboxylic acid (PubChem CID: 43477039) represents an intriguing, yet uncharacterized, candidate for kinase inhibition.[2] Its structure contains a pyrrole ring, a common feature in kinase inhibitors, suggesting potential interactions within the ATP-binding pocket of various kinases.[3][4] This document serves as a comprehensive guide for researchers and drug development professionals, outlining a systematic workflow to evaluate the potential of this, or any novel small molecule, as a kinase inhibitor. We will proceed from initial biochemical screening to detailed biophysical characterization and conclude with validation of target engagement in a cellular context.
Part 1: Initial Characterization and In Vitro Kinase Inhibition Assays
The first step in evaluating a potential kinase inhibitor is to determine if it can modulate the enzymatic activity of a kinase in a controlled, cell-free system. This is typically achieved through in vitro kinase assays that measure the phosphorylation of a substrate.
Rationale for Experimental Choices
A broad-spectrum fluorescence-based assay is chosen for initial screening due to its high-throughput capability, sensitivity, and avoidance of radioactivity. The principle involves quantifying the amount of ADP produced, which is directly proportional to kinase activity. A compound that inhibits the kinase will result in a lower ADP concentration and thus a reduced fluorescence signal.[5] Pre-incubating the compound with the kinase allows for the assessment of time-dependent inhibition and ensures that the inhibitor has had sufficient time to bind to the target before the enzymatic reaction is initiated.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for IC50 determination using a fluorescence-based kinase assay.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
-
Compound Preparation : Prepare a 10 mM stock solution of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to cover a wide concentration range.
-
Kinase Reaction Setup : In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (as a control) to the appropriate wells.
-
Enzyme Addition : Add 5 µL of the target kinase solution (e.g., p38α MAP Kinase, a target for some pyrrole-based inhibitors) diluted in assay buffer to each well.[6] Mix gently and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[5]
-
Reaction Initiation : Add 2.5 µL of a reaction mixture containing the appropriate kinase substrate and ATP to initiate the reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine ATP-competitive inhibition.
-
Incubation : Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range (<10% ATP conversion).[5]
-
Detection : Stop the reaction and detect kinase activity by adding 10 µL of an ADP-quantifying detection reagent (e.g., ADP-Glo™ or similar). Incubate as per the manufacturer's instructions.
-
Data Acquisition : Measure the luminescence or fluorescence signal using a plate reader.
Data Interpretation
The raw data is converted to percent inhibition relative to the high (no enzyme or potent inhibitor) and low (DMSO vehicle) controls. The percent inhibition is then plotted against the logarithm of the inhibitor concentration, and the data are fitted to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[7]
| Parameter | Description | Example Value |
| IC50 | Concentration for 50% inhibition | 1.2 µM |
| Hill Slope | Steepness of the curve | 1.1 |
| R² | Goodness of fit | >0.98 |
Part 2: Biophysical Characterization of Direct Binding
While an IC50 value indicates functional inhibition, it does not prove direct binding to the target kinase. Assay artifacts or indirect mechanisms can lead to false positives. Therefore, orthogonal, biophysical methods are essential to confirm a direct interaction and to characterize its thermodynamics and kinetics.
Isothermal Titration Calorimetry (ITC)
Principle : ITC directly measures the heat released or absorbed during a binding event.[8] By titrating the compound into a solution of the kinase, one can determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single, label-free experiment.[9][10] This provides a complete thermodynamic profile of the interaction.
Protocol 2: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation : Dialyze the purified kinase extensively against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5% glycerol). Prepare the compound stock in the final dialysis buffer to minimize buffer mismatch effects.
-
Instrument Setup : Set the instrument (e.g., a MicroCal PEAQ-ITC) to the desired experimental temperature (e.g., 25°C).
-
Loading : Load the kinase solution (e.g., 20-50 µM) into the sample cell and the compound solution (e.g., 200-500 µM) into the injection syringe.
-
Titration : Perform a series of small injections (e.g., 1-2 µL) of the compound into the kinase solution, allowing the system to reach equilibrium after each injection.
-
Data Analysis : Integrate the heat-flow peaks for each injection. Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters.[11]
Data Interpretation (ITC)
| Parameter | Description | Example Value |
| Kd | Dissociation Constant (Affinity) | 850 nM |
| n | Stoichiometry (Binding Ratio) | 1.05 |
| ΔH | Enthalpy Change (Binding Energy) | -8.5 kcal/mol |
| TΔS | Entropy Change (Solvation Effects) | +2.1 kcal/mol |
Surface Plasmon Resonance (SPR)
Principle : SPR is a powerful, real-time, label-free technique for measuring binding kinetics.[12] It detects changes in the refractive index at the surface of a sensor chip upon which a target protein (the kinase) is immobilized. By flowing the compound over the surface, one can directly measure the association (k_on) and dissociation (k_off) rates of the binding event.
Experimental Workflow: Surface Plasmon Resonance (SPR)
Caption: Workflow for kinetic analysis using Surface Plasmon Resonance (SPR).
Protocol 3: Surface Plasmon Resonance (SPR)
-
Kinase Immobilization : Immobilize the purified kinase onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a low to moderate immobilization density to avoid mass transport limitations.[13]
-
Compound Preparation : Prepare a serial dilution of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid in the running buffer (e.g., HBS-EP+ with 1-2% DMSO).
-
Binding Analysis : Perform a kinetic analysis by injecting the different concentrations of the compound over the immobilized kinase surface, followed by a dissociation phase where only running buffer is flowed. Include a buffer-only (zero concentration) injection for double referencing.
-
Data Processing : Subtract the reference surface signal and the buffer injection signal from the raw data to obtain corrected sensorgrams.
-
Kinetic Fitting : Globally fit the processed sensorgrams from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (k_on, k_off) and the equilibrium dissociation constant (Kd).[14]
Data Interpretation (SPR)
| Parameter | Description | Example Value |
| k_on (k_a) | Association Rate Constant | 1.5 x 10⁵ M⁻¹s⁻¹ |
| k_off (k_d) | Dissociation Rate Constant | 8.0 x 10⁻³ s⁻¹ |
| Kd | Dissociation Constant (k_off/k_on) | 530 nM |
| τ (Residence Time) | 1/k_off | 125 seconds |
A long residence time (τ), derived from a slow dissociation rate (k_off), can be a better predictor of in vivo efficacy than affinity (Kd) alone.[15]
Part 3: Cellular Target Engagement
Confirming that a compound can bind to its intended target within the complex environment of a living cell is a critical validation step.[16] The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in situ.
Principle of CETSA
CETSA is based on the principle of ligand-induced thermal stabilization.[17] When a protein binds to a ligand, its structure is often stabilized, leading to an increase in its melting temperature (Tm). In a CETSA experiment, intact cells are treated with the compound and then heated. The amount of soluble, non-denatured target protein remaining at each temperature is quantified. A successful target engagement will result in a shift of the melting curve to a higher temperature.[18][19]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA) experiment.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment : Culture an appropriate cell line known to express the target kinase. Treat the cells with 1-cyclopropyl-1H-pyrrole-2-carboxylic acid at a desired concentration (e.g., 10x the biochemical IC50) or with vehicle (DMSO) for 1-2 hours.
-
Heating : Aliquot the cell suspensions into PCR tubes and heat them for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler, followed by cooling for 3 minutes at 4°C.[20]
-
Cell Lysis : Lyse the cells by repeated freeze-thaw cycles or by adding a lysis buffer with protease and phosphatase inhibitors.
-
Separation of Soluble Fraction : Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the precipitated proteins and cell debris.
-
Quantification : Carefully collect the supernatant (soluble fraction) and quantify the amount of the target kinase using a specific antibody-based method like Western Blot or ELISA.
-
Data Analysis : For each temperature point, quantify the band intensity (for Western Blot) and normalize it to the intensity at the lowest temperature. Plot the normalized soluble protein fraction against the temperature for both vehicle- and compound-treated samples to generate the melting curves and determine the thermal shift (ΔTm).[21]
Data Interpretation (CETSA)
| Parameter | Description | Vehicle | Compound |
| Tm | Apparent Melting Temperature | 52.1°C | 56.3°C |
| ΔTm | Thermal Shift (Tm_Compound - Tm_Vehicle) | - | +4.2°C |
A positive thermal shift (ΔTm) provides strong evidence that the compound directly engages and stabilizes the target kinase within the cellular environment.
Conclusion
This guide provides a comprehensive, multi-faceted approach to characterize 1-cyclopropyl-1H-pyrrole-2-carboxylic acid as a potential kinase inhibitor. By systematically progressing from broad biochemical screening to detailed biophysical analysis and culminating in cellular target engagement validation, researchers can build a robust data package to support further development. This workflow, which combines functional assays with direct binding and in-cell validation, represents a best-practice standard in modern kinase inhibitor discovery.
References
- In evaluating kinase inhibitors, kinetic parameters such as association/dissociation rate constants are valuable information, as are equilibrium parameters KD and IC50 values. Surface plasmon resonance (SPR)
- The cellular thermal shift assay (CETSA) and isothermal dose-response fingerprint assay (ITDRF CETSA)
- Revealing kinase inhibitor mechanisms: ITC leads the way. Malvern Panalytical. ()
- Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. ()
- Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. PubMed. ()
- Kinascreen SPR services. Biaffin GmbH & Co KG. ()
- Rapid measurement of inhibitor binding kinetics by isothermal titr
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. ()
- Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. IUCr Journals. ()
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. ()
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- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. ()
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. ()
- The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simul
- Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers. ()
- Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. ()
- InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. ()
- Kinase Assay Kit. Sigma-Aldrich. ()
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net. ()
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- 1-cyclopropyl-1H-pyrrole-2-carboxylic acid | CAS# 1155519-52-0. Hit2Lead. ()
- The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase. PubMed. ()
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- 9. Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Cyclopropyl-1H-pyrrole-2-carboxylic Acid
Introduction
Welcome to the technical support center for the synthesis of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid (CPCA). This molecule is a valuable building block in medicinal chemistry and drug development, making its efficient and high-yielding synthesis a critical objective for researchers. This guide is structured as a series of troubleshooting questions and in-depth answers, designed to help you navigate the common challenges encountered during its synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to optimize your reaction outcomes.
General Synthetic Strategy: The Paal-Knorr Condensation
One of the most direct and common routes to N-substituted pyrroles is the Paal-Knorr synthesis. For CPCA, this involves the condensation of a 1,4-dicarbonyl compound with cyclopropylamine. The general workflow for this approach is outlined below.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters affecting the yield of the Paal-Knorr synthesis for CPCA?
A1: The three most critical parameters are:
-
Purity and Stoichiometry of Reagents: The 1,4-dicarbonyl precursor must be pure, as impurities can lead to side reactions. Cyclopropylamine is a volatile, low-boiling point liquid (49-50°C) and must be handled with care to ensure accurate stoichiometry.[1] Its high ring strain also influences its reactivity.[1]
-
pH Control: The reaction is typically catalyzed by a mild acid. If the conditions are too acidic, the 1,4-dicarbonyl compound can undergo self-condensation and dehydration to form a furan byproduct, which is a common side reaction in Paal-Knorr syntheses.[2] Conversely, if the conditions are not acidic enough, the initial imine formation will be too slow.
-
Temperature and Reaction Time: Excessive heat can promote polymerization of the electron-rich pyrrole product and lead to decomposition.[3] The reaction should be carefully monitored by Thin Layer Chromatography (TLC) to determine the optimal endpoint, avoiding prolonged heating after the starting materials have been consumed.
Q2: I'm considering a different synthetic route. Are there viable alternatives to the Paal-Knorr method?
A2: Yes, other routes exist, though they may involve more steps. A common alternative is the N-alkylation of a pre-formed pyrrole ring. This typically involves:
-
Synthesis of Ethyl Pyrrole-2-carboxylate: This can be achieved through various methods, such as the reaction of pyrrole with trichloroacetyl chloride followed by alcoholysis.[4]
-
N-alkylation: The NH of the pyrrole ester is deprotonated with a suitable base (e.g., NaH) and then reacted with a cyclopropyl halide (e.g., cyclopropyl bromide).
-
Saponification: The resulting ester is hydrolyzed to the carboxylic acid using a base like NaOH or LiOH, followed by acidic workup.
This route offers good control but is longer. The choice often depends on the availability of starting materials and the desired scale of the synthesis.
Troubleshooting Guide
Problem Area 1: Low or Inconsistent Yields
Q: My reaction yield is consistently below 40%. I've confirmed my starting materials by NMR, but the final isolated product is low. What should I investigate first?
A: Low yields in this synthesis often trace back to subtle issues in the reaction setup and conditions. A systematic approach is crucial for diagnosis.
Detailed Explanation:
-
Reagent Integrity: Cyclopropylamine is a primary amine that can be nucleophilic and basic.[1] Its volatility means that if it's added at room temperature to an open system, you may lose a significant amount, altering the stoichiometry. Action: Add cyclopropylamine slowly at a lower temperature (e.g., 0°C) before heating the reaction. Always use a fresh bottle or redistill if purity is questionable.
-
Atmosphere Control: The pyrrole ring, once formed, is electron-rich and susceptible to oxidation, which often results in the formation of dark, polymeric materials that are difficult to remove.[5] This is exacerbated by heat. Action: Ensure the reaction is run under a positive pressure of an inert gas like nitrogen or argon. Degassing the solvent prior to use by sparging with N₂ for 15-20 minutes is highly recommended.
-
Workup Losses: The product has both a basic nitrogen (within the pyrrole ring, though it's a very weak base) and an acidic carboxylic acid group.[3] During aqueous workup, its location between the organic and aqueous layers can be highly pH-dependent. Action: During the basic wash (e.g., with NaHCO₃), the product will be deprotonated and move into the aqueous layer. You must then re-acidify this aqueous layer (e.g., with 1M HCl) to a pH of ~3-4 to protonate the carboxylate, causing the product to precipitate or be extractable with an organic solvent like ethyl acetate. Always check both layers by TLC before discarding.
Problem Area 2: Product Purification
Q: My crude product is a dark oil that streaks badly on a standard silica gel column. How can I effectively purify my CPCA?
A: This is a classic problem when purifying pyrrole carboxylic acids. The combination of the slightly basic pyrrole nitrogen and the acidic carboxylic acid leads to strong interactions with the silica surface, causing streaking and poor separation.
Recommended Purification Strategies:
-
Acid/Base Extraction (Pre-Purification): Before attempting chromatography, perform a thorough acid/base workup. Dissolve the crude oil in ethyl acetate, wash with 1M HCl to remove any highly basic impurities, then extract the product into a 1M NaOH or NaHCO₃ solution. The aqueous layer containing your product can be washed with ether or ethyl acetate to remove neutral impurities (like the furan byproduct). Finally, acidify the aqueous layer to precipitate your product, which can be collected by filtration or re-extracted.
-
Crystallization: CPCA is a solid at room temperature. Attempting crystallization before chromatography is often successful. Try solvent systems like ethyl acetate/hexanes, ethanol/water, or acetone/water.
-
Modified Column Chromatography: If chromatography is necessary, you must modify the mobile phase to suppress the ionization of the carboxylic acid group.
-
Technique: Add 0.5-1% acetic acid or formic acid to your eluent system (e.g., Hexanes/Ethyl Acetate + 1% AcOH).
-
Causality: The added acid keeps your product in its protonated, neutral form, minimizing strong interactions with the silica gel and resulting in sharper peaks and better separation.[6][7]
-
| Purification Method | Pros | Cons | Best For |
| Crystallization | High purity, scalable, cost-effective. | Can have lower recovery if solubility is high. | Crude material that is >80% pure. |
| Acid/Base Extraction | Removes ionic and neutral impurities. | Can be labor-intensive; risk of emulsion. | Initial cleanup of very crude, oily material. |
| Modified Chromatography | Good for separating close-running impurities. | Requires solvent modification; can be lower throughput. | Final polishing step or for difficult separations. |
Optimized Experimental Protocol
This protocol is a starting point based on established Paal-Knorr methodology and is designed to yield 1-cyclopropyl-1H-pyrrole-2-carboxylic acid.
Reagents:
-
Mucic Acid (for synthesis of 2,5-dimethoxytetrahydrofuran, a common precursor) or a suitable 1,4-dicarbonyl compound.
-
Cyclopropylamine (≥99%, fresh bottle)
-
Glacial Acetic Acid (catalyst)
-
Toluene (solvent)
-
Ethyl Acetate, Hexanes, Sodium Bicarbonate, 1M HCl, Magnesium Sulfate
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 1,4-dicarbonyl precursor (e.g., 2,5-dimethoxytetrahydrofuran, 10.0 mmol, 1.0 eq.).
-
Solvent Addition: Add 100 mL of toluene. Purge the flask with nitrogen for 15 minutes.
-
Reagent Addition: Add glacial acetic acid (2.0 mL). In a separate vial, dissolve cyclopropylamine (12.0 mmol, 1.2 eq.) in 10 mL of toluene. Add the cyclopropylamine solution dropwise to the reaction flask at room temperature over 10 minutes.
-
Reaction: Heat the mixture to reflux (approx. 110°C) using an oil bath. Monitor the reaction's progress every hour using TLC (Mobile phase: 70:30 Hexane:Ethyl Acetate + 1% Acetic Acid). The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution. Important: The product will move to the aqueous layer. Separate the layers and save the aqueous portion.
-
Isolation: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl to a pH of ~4. A white or off-white precipitate should form.
-
Purification: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. If the product is oily or impure, re-extract the acidified aqueous layer with ethyl acetate (3 x 50 mL), dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo. The resulting solid can be recrystallized from an ethyl acetate/hexanes mixture.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
Table of Optimization Parameters & Expected Outcomes
| Parameter | Condition A | Condition B | Expected Outcome | Rationale |
| Catalyst | Acetic Acid (0.2 eq) | p-TsOH (0.05 eq) | Condition A often gives cleaner reactions. | Stronger acids like p-TsOH can accelerate the competing furan formation.[2] |
| Temperature | 80°C | 110°C (Reflux) | Reflux is generally required for reasonable reaction rates. | Higher temperatures drive the dehydration step to completion, but risk of polymerization increases with time. |
| Solvent | Ethanol | Toluene | Toluene is preferred. | Toluene allows for higher temperatures and azeotropic removal of water, driving the reaction forward. |
| Yield (Optimized) | - | - | 50-70% | Based on literature for similar pyrrole syntheses and proper technique.[8][9] |
References
-
Ataman Kimya. (n.d.). Cyclopropylamine. Retrieved from [Link]
-
Demuynck, L., De Kimpe, N., & Keppens, M. (2010). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 110(5), 2889-2936. Retrieved from [Link]
-
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry. Longdom Publishing. Retrieved from [Link]
- Dawson, R. L. (1986). U.S. Patent No. 4,590,292. U.S. Patent and Trademark Office.
-
Various Authors. (2014). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. ResearchGate. Retrieved from [Link]
- Fischer, R., & Fochem, H. (1994). EP Patent No. 0608688A1. European Patent Office.
- Fischer, R., & Fochem, H. (1996). U.S. Patent No. 5,502,213. U.S. Patent and Trademark Office.
-
Li, Y., et al. (2022). Purification, Fermentation Optimization, and Antibacterial Activity of Pyrrole-2-carboxylic Acid Produced by an Endophytic Bacterium, Bacillus cereus ZBE, Isolated from Zanthoxylum bungeanum. Industrial & Engineering Chemistry Research, 61(2), 987–996. Retrieved from [Link]
-
Groves, J. K., & Jones, G. (1973). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses, 53, 135. Retrieved from [Link]
-
University of Calgary. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
-
Cuevas-Yañez, E., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2565. Retrieved from [Link]
-
Wang, Y., et al. (2023). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole Synthesis. Retrieved from [Link]
-
Wang, Y., et al. (2024). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. ChemSusChem, 17(3), e202300538. Retrieved from [Link]
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- 6. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
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Technical Support Center: 1-Cyclopropyl-1H-pyrrole-2-carboxylic Acid
Welcome to the technical support center for 1-cyclopropyl-1H-pyrrole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Introduction: Understanding the Core Stability Challenges
1-Cyclopropyl-1H-pyrrole-2-carboxylic acid, while a valuable building block in medicinal chemistry and materials science, presents several stability challenges inherent to its pyrrole-carboxylic acid core. The primary modes of degradation are decarboxylation, particularly under acidic conditions, and oxidation, which can be initiated by exposure to air, light, or certain reagents. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack and oxidative processes, while the carboxylic acid group at the 2-position is prone to removal. Understanding these degradation pathways is crucial for successful experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the storage, handling, and use of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid.
| Issue | Potential Cause | Recommended Solution & Scientific Rationale |
| Compound discoloration (yellowing to brown/black) upon storage. | Oxidative Degradation/Polymerization: The pyrrole ring is susceptible to oxidation upon exposure to air and light, leading to the formation of colored oligomers or polymers.[1][2] | Storage: Store the solid compound under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber vial at or below room temperature. For long-term storage, refrigeration (-20°C to -80°C) is recommended.[3][4][5] Handling: Minimize exposure to air and light during weighing and transfer by working quickly or using a glovebox. |
| Low or no yield in reactions involving acidic conditions. | Acid-Catalyzed Decarboxylation: Pyrrole-2-carboxylic acids are known to undergo decarboxylation in the presence of strong acids.[6][7][8][9] The reaction is initiated by protonation of the pyrrole ring, which facilitates the loss of carbon dioxide.[6][8] | Reaction Conditions: Avoid strongly acidic conditions where possible. If an acid is necessary, consider using milder or non-protic Lewis acids. If protic acids are unavoidable, perform the reaction at the lowest possible temperature to minimize the rate of decarboxylation. A slow addition of the acid may also be beneficial. |
| Inconsistent analytical results (e.g., NMR, LC-MS) of the starting material. | Degradation During Sample Preparation: The compound may be degrading in the solvent used for analysis, especially if the solvent is acidic or not properly degassed. | Sample Preparation: Use high-purity, neutral, and degassed solvents for analytical sample preparation. Prepare samples immediately before analysis to minimize the time the compound spends in solution. |
| Formation of an unexpected, more nonpolar byproduct in reactions. | Decarboxylation: The loss of the carboxylic acid group results in the formation of 1-cyclopropyl-1H-pyrrole, a more nonpolar compound. | Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS for the appearance of a new, less polar spot/peak. If decarboxylation is observed, re-evaluate the reaction conditions (e.g., lower temperature, alternative reagents). |
| Poor solubility of the compound. | Intrinsic Properties: Pyrrole-2-carboxylic acid is a solid with limited solubility in nonpolar organic solvents.[4] | Solvent Selection: For reactions, consider polar aprotic solvents like DMF, DMSO, or NMP. For analytical purposes, methanol is a suitable solvent.[4] Gentle heating or sonication may aid dissolution, but be mindful of potential degradation with prolonged heating. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid 1-cyclopropyl-1H-pyrrole-2-carboxylic acid?
For short-term storage, keep the solid in a tightly sealed amber vial in a cool, dry, and dark place.[3][4] For long-term stability, it is highly recommended to store the compound under an inert atmosphere (argon or nitrogen) at -20°C or -80°C.[5]
Q2: How should I handle solutions of this compound?
Solutions are generally less stable than the solid material. It is best to prepare solutions fresh for each experiment. If a stock solution must be prepared, use a high-purity, degassed solvent and store it under an inert atmosphere at low temperatures (-20°C to -80°C) for a limited time.[5] Avoid repeated freeze-thaw cycles.
Q3: Is 1-cyclopropyl-1H-pyrrole-2-carboxylic acid sensitive to moisture?
While the primary stability concerns are oxidation and decarboxylation, it is good practice to handle the compound in a dry environment. The presence of water can facilitate acid-catalyzed decarboxylation.[6][7][8]
Q4: Can I use this compound in reactions that require heating?
Caution should be exercised when heating 1-cyclopropyl-1H-pyrrole-2-carboxylic acid, as elevated temperatures can accelerate both decarboxylation and oxidative degradation.[3] If heating is necessary, it should be done under an inert atmosphere, and the reaction progress should be carefully monitored for the formation of byproducts.
Q5: How does the cyclopropyl group affect the stability compared to the parent pyrrole-2-carboxylic acid?
While there is limited direct data on the stability of the 1-cyclopropyl derivative, the cyclopropyl group is generally considered to be an electron-donating group through hyperconjugation.[10] This could potentially increase the electron density of the pyrrole ring, making it more susceptible to oxidation. However, it may also influence the ease of protonation and subsequent decarboxylation. Without specific experimental data, it is prudent to assume the stability profile is similar to that of the parent compound and take all necessary precautions.
Experimental Protocols
Protocol 1: Recommended Storage and Handling
-
Upon Receipt: Inspect the container for any signs of damage.
-
Storage of Solid: Store the vial in a desiccator at room temperature for short-term storage. For long-term storage, place the vial in a sealed secondary container with a desiccant and store at -20°C.
-
Dispensing: If possible, work in a glovebox under an inert atmosphere. If a glovebox is not available, open the vial in a fume hood, quickly weigh the desired amount, and immediately reseal the vial. Purge the vial with argon or nitrogen before resealing if possible.
-
Solution Preparation: Use anhydrous, degassed solvents. Prepare solutions immediately prior to use.
Protocol 2: Inert Atmosphere Handling for Reactions
Caption: Workflow for setting up a reaction under an inert atmosphere.
Visualization of Degradation Pathways
Caption: Primary degradation pathways for 1-cyclopropyl-1H-pyrrole-2-carboxylic acid.
References
-
Davenport Chemical Laboratories, Department of Chemistry, University of Toronto. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. J Am Chem Soc., 131(33), 11674-5. [Link]
-
Liang, J., Wang, B., & Cao, Z. (2012). THE MECHANISM OF ACID-CATALYZED DECARBOXYLATION OF PYRROLE-2-CARBOXYLIC ACID: INSIGHTS FROM CLUSTER-CONTINUUM MODEL CALCULATIONS. Journal of Theoretical and Computational Chemistry, 11(05), 1149-1166. [Link]
-
Richard, J. P., et al. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-carboxylic Acid. Journal of the American Chemical Society, 131(33), 11674–11675. [Link]
-
Dunn, G. E., & Lee, G. K. J. (1971). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry, 49(7), 1032-1035. [Link]
-
Liang, J., Wang, B., & Cao, Z. (2012). The mechanism of acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid: Insights from cluster-continuum model calculations. ResearchGate. [Link]
-
Howard, J. K., et al. (2016). The Oxidation of Pyrrole. Chemistry – An Asian Journal, 11(2), 155-167. [Link]
-
Zamora, R., et al. (2000). Effect of the pyrrole polymerization mechanism on the antioxidative activity of nonenzymatic browning reactions. Journal of Agricultural and Food Chemistry, 48(4), 1363-1368. [Link]
-
Wikipedia. (n.d.). Pyrrole. [Link]
-
Howard, J. K., et al. (2016). The Oxidation of Pyrrole. PubMed. [Link]
-
Pretorius, E., et al. (2023). Pyrroles as a Potential Biomarker for Oxidative Stress Disorders. MDPI. [Link]
-
PubChemLite. (n.d.). 1-cyclopropyl-1h-pyrrole-2-carboxylic acid. [Link]
-
Dunn, G. E., & Lee, G. K. J. (1971). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. ResearchGate. [Link]
-
Ramanavicius, A., et al. (2018). Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. RSC Advances, 8(3), 1334-1343. [Link]
-
PubChem. (n.d.). 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. [Link]
-
Zhang, Y., & Hsung, R. P. (2006). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. NIH Public Access, 10(3), 509-511. [Link]
-
Mamedov, V. A., et al. (2021). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. [Link]
-
Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511. [Link]
-
Zeng, J. (2009). 1H-Pyrrole-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1121. [Link]
-
Andersson, P. G., & Schink, H. E. (2001). A Short and Efficient Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid. Synthesis, 2001(01), 47-50. [Link]
-
Your Organic Chemistry Tutor. (2018). Synthesis Practice Problem (Carboxylic Acid Derivatives Chapter). YouTube. [Link]
-
Wikipedia. (n.d.). Pyrrole-2-carboxylic acid. [Link]
-
Kuo, P. C., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2608. [Link]
-
Pechan, I., et al. (1983). Decrease in pyrrole-2-carboxylic acid excretion during lung cancer disease. Neoplasma, 30(2), 179-184. [Link]
-
PubChem. (n.d.). Pyrrole-2-carboxylic acid. [Link]
-
Khusnutdinov, R. I., et al. (2010). New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. ResearchGate. [Link]
-
Wong, H. N. C., et al. (1984). Use of cyclopropanes and their derivatives in organic synthesis. Chemical Reviews, 84(1), 1-23. [Link]
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Technical Support Center: Optimizing N-Alkylation Conditions for Pyrrole-2-Carboxylic Acid
Sources
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Technical Support Center: Navigating the Purification Challenges of Polar Pyrrole Derivatives
Welcome to the technical support center dedicated to the unique and often frustrating challenges of purifying polar pyrrole derivatives. These molecules, vital in medicinal chemistry and materials science, possess inherent properties that can complicate standard purification protocols.[1] Their polarity, ability to form strong hydrogen bonds, and potential instability require a nuanced and well-understood approach.[1][2]
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from high-level strategic questions in our FAQs to specific, hands-on troubleshooting for chromatography, crystallization, and extraction, complete with detailed protocols.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that frame the purification strategy for polar pyrrole derivatives.
Q1: Why are polar pyrrole derivatives so challenging to purify?
A1: The difficulties arise from a combination of their chemical characteristics:
-
High Polarity and Hydrogen Bonding: The presence of the N-H bond and polar functional groups allows these derivatives to form strong hydrogen bonds. This leads to high solubility in polar solvents, making them difficult to crystallize, and causes them to bind very strongly to polar stationary phases like silica gel, resulting in poor chromatographic mobility.[3][4]
-
Instability: Pyrrole rings, particularly those with electron-donating groups or unsubstituted positions, are susceptible to oxidation and polymerization, often indicated by the sample turning dark brown or black.[2][5] This degradation can occur upon exposure to air, light, or acidic conditions (like those on a standard silica gel surface).[2]
-
Amphiphilic Nature: Many derivatives possess both polar and non-polar regions, giving them an amphiphilic character that can lead to problematic behavior like emulsion formation during extractions or "oiling out" during crystallization.
-
Low Basicity: Pyrrole is an extremely weak base (conjugate acid pKa of -3.8), meaning it cannot be easily protonated and extracted with dilute acid like a more basic amine, which complicates its separation from non-basic impurities.[5]
Q2: I've just finished a reaction. What are the first steps to develop a purification strategy?
A2: A systematic approach is crucial. Before attempting a large-scale purification, you must gather data on a small scale.
-
Assess Stability: First, determine if your compound is stable. Spot a solution of your crude product on a TLC plate and leave it on the bench for an hour. Re-run the TLC next to a fresh spot. If new, lower Rf spots or a dark streak from the origin appears, your compound may be degrading on the silica.
-
Solubility Tests: Test the solubility of your crude material in a range of common lab solvents, from non-polar (hexane) to highly polar (methanol, water). This is critical for choosing a method; good solubility in an organic solvent is needed for chromatography, while specific solubility properties are needed for crystallization.[6]
-
Analytical TLC: This is the most critical step for developing a column chromatography method.[3] Your goal is to find a solvent system that moves your desired compound off the baseline (Rf between 0.2-0.4) and separates it from impurities. Start with a standard system like ethyl acetate/hexane and systematically increase polarity. If that fails, move to more polar systems like dichloromethane/methanol.[7][8]
Q3: My pyrrole derivative is turning dark brown/black during workup or on the column. What is happening and how can I prevent it?
A3: This discoloration is a classic sign of oxidation and subsequent polymerization.[2] Pyrroles are notoriously sensitive to air and acid.[1][5]
-
Mechanism: The electron-rich pyrrole ring is easily oxidized, forming radical species that rapidly polymerize into complex, colored materials. This process can be catalyzed by the acidic silanol groups on silica gel.
-
Prevention Strategies:
-
Work Under Inert Atmosphere: Handle the compound under nitrogen or argon whenever possible, especially during solvent evaporation.[2]
-
Use Degassed Solvents: For chromatography, using solvents that have been sparged with nitrogen can help minimize exposure to oxygen.
-
Deactivate Silica Gel: Before running a column, flush the packed silica gel with your starting eluent containing 1-2% triethylamine or ammonia. This neutralizes the acidic sites and significantly reduces on-column degradation.[9]
-
Avoid Strong Acids: During workup, avoid washing with strong acids unless you have confirmed your compound is stable under those conditions.
-
Q4: Which chromatographic technique is best for my polar pyrrole derivative?
A4: The choice depends on the precise polarity of your compound.
-
Normal-Phase Chromatography (Silica/Alumina): This is the workhorse method. For very polar pyrroles, you will likely need a highly polar mobile phase, such as 5-20% methanol in dichloromethane, often with a small amount of ammonia or triethylamine to prevent streaking.[7][10]
-
Reversed-Phase Chromatography (C18): While seemingly counterintuitive for polar compounds, reversed-phase HPLC or flash chromatography can be effective, especially for those with some non-polar character. The challenge is often achieving sufficient retention.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for highly polar compounds that are poorly retained in reversed-phase. It uses a polar stationary phase (like bare silica or a diol phase) with a high-organic, low-aqueous mobile phase, which promotes retention of polar analytes.[4][11] This is often the go-to method when normal-phase fails.
Visual Guide 1: Selecting a Purification Strategy
This decision tree outlines a logical workflow for choosing an initial purification method for a new polar pyrrole derivative.
Caption: A decision tree for selecting an appropriate purification method.
Troubleshooting Guide: Column Chromatography
This is the most common purification technique, but it is fraught with challenges for polar pyrroles.
Issue 1: The compound streaks badly on a silica gel TLC plate.
-
Probable Cause: Your polar pyrrole derivative, which contains a basic nitrogen atom (albeit weak), is interacting strongly and non-specifically with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes a continuous binding/unbinding process as the solvent front moves, leading to a streak rather than a compact spot.[10]
-
Solution:
-
Add a Basic Modifier: Prepare your eluent with a small amount of a base to neutralize the acidic sites on the silica.
-
Add 1-2% triethylamine (Et₃N) to your solvent system (e.g., 94:5:1 DCM/MeOH/Et₃N).
-
Alternatively, use 1-2% ammonium hydroxide (NH₄OH), which is particularly effective for very polar compounds. A common stock solution is 25% NH₃ in water, added to the methanol portion of the eluent.[10]
-
-
Switch to a Different Stationary Phase: If adding a base does not resolve the issue, consider using a less acidic stationary phase.
-
Alumina (Al₂O₃): Can be obtained in basic, neutral, or acidic grades. For a basic compound, neutral or basic alumina is an excellent choice.
-
Bonded Phases: Amino- or cyano-functionalized silica can offer different selectivity and reduce the strong acidic interactions.
-
-
Issue 2: The compound remains at the baseline (Rf = 0) on silica gel, even with 100% ethyl acetate.
-
Probable Cause: Your compound is too polar for the solvent system. Ethyl acetate is a moderately polar solvent, but it is not strong enough to elute highly polar molecules that are strongly adsorbed to the silica gel.[12]
-
Solution:
-
Introduce a Stronger Polar Solvent: The next step is to use a more polar "pushing" solvent. Methanol (MeOH) is the most common choice.
-
Caution with Methanol: Be aware that using more than 10-15% methanol in your eluent can lead to silica gel dissolving, which will contaminate your final product.[7] If you require such high polarity, it is a strong indicator that you should consider an alternative technique like HILIC.
-
| Solvent System | Relative Polarity | Typical Use Case for Pyrroles |
| Hexane / Ethyl Acetate | Low to Medium | Moderately polar, non-H-bonding derivatives |
| Dichloromethane / Methanol | Medium to High | Standard choice for most polar derivatives[7] |
| DCM / MeOH / NH₄OH | High (Basic) | Very polar, basic derivatives prone to streaking[10][13] |
| Acetonitrile / Water | HILIC / Reversed-Phase | For extremely polar derivatives where silica gel fails |
Issue 3: The compound appears to decompose on the silica gel column.
-
Probable Cause: As discussed in the FAQs, the acidic nature of silica gel is likely catalyzing the degradation of your sensitive pyrrole derivative.[2]
-
Solution:
-
Deactivate the Silica: This is the most direct solution. Before loading your compound, pre-elute the packed column with 2-3 column volumes of your starting eluent containing 1% triethylamine. Then, switch back to the eluent without the base to equilibrate before loading your sample.[9]
-
Run the Column Quickly: Minimize the time your compound spends on the stationary phase. Use a slightly more polar solvent system than what you optimized by TLC to speed up the elution.
-
Use an Alternative Stationary Phase: Switch to neutral alumina or consider reversed-phase flash chromatography.
-
Troubleshooting Guide: Crystallization
Recrystallization is a powerful technique for achieving high purity, but it relies on specific solubility properties that polar compounds often do not possess.[6][14]
Issue 1: My compound will not crystallize. It either "oils out" or remains completely soluble even when the solution is cooled.
-
Probable Cause ("Oiling Out"): The compound is coming out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice. This is common for compounds with impurities or when the solvent's boiling point is too close to the compound's melting point.[15]
-
Probable Cause (Stays in Solution): Your compound is too soluble in the chosen solvent, even at low temperatures. Polar compounds are often highly soluble in common polar recrystallization solvents like ethanol or methanol.[16]
-
Solution: The Two-Solvent (or Solvent-Pair) System: This is the most effective method for crystallizing highly polar compounds.[15][17]
-
Find a Solvent Pair: You need to find two miscible solvents:
-
Solvent 1 (The "Soluble" Solvent): A polar solvent in which your compound is very soluble (e.g., methanol, ethanol, DMSO, acetone).[16]
-
Solvent 2 (The "Anti-Solvent"): A less polar solvent in which your compound is insoluble (e.g., diethyl ether, hexane, toluene, water).
-
-
Procedure:
-
Dissolve your compound in the minimum amount of hot Solvent 1.
-
While the solution is still hot, add Solvent 2 dropwise until you see persistent cloudiness (turbidity). This indicates you have reached the saturation point.
-
Add a few drops of Solvent 1 to make the solution clear again.
-
Allow the solution to cool slowly. Crystals should form as the solubility decreases.
-
-
Detailed Experimental Protocols
Protocol 1: Flash Chromatography with a Polar, Basic Solvent System
This protocol is for purifying a polar pyrrole derivative that streaks on silica.
-
Slurry Preparation: In a beaker, add your silica gel and pour in your starting eluent (e.g., 98:2 DCM/MeOH). Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into your chromatography column. Use a gentle stream of air pressure to pack the silica bed firmly and evenly. Ensure there are no cracks or air bubbles.
-
Deactivation & Equilibration:
-
Prepare a deactivating solvent: your starting eluent + 1% triethylamine.
-
Run 2-3 column volumes of the deactivating solvent through the packed column.
-
Run another 2-3 column volumes of the regular starting eluent (without triethylamine) to remove the excess base and equilibrate the column.
-
-
Sample Loading:
-
Dissolve your crude compound in a minimal amount of a strong solvent (like DCM or MeOH).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This prevents solvent from disrupting the top of the column.
-
Carefully add the dry-loaded sample to the top of the silica bed.
-
-
Elution:
-
Begin eluting with your starting solvent system.
-
Collect fractions and monitor them by TLC.
-
If necessary, gradually increase the polarity of the eluent (e.g., increase the percentage of MeOH) to elute your compound.
-
-
Analysis: Combine the pure fractions (as determined by TLC) and evaporate the solvent under reduced pressure.
Visual Guide 2: Troubleshooting Poor Chromatographic Separation
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. pharmanow.live [pharmanow.live]
- 12. chemicalforum.webqc.org [chemicalforum.webqc.org]
- 13. Chromatography [chem.rochester.edu]
- 14. Recrystallization [wiredchemist.com]
- 15. community.wvu.edu [community.wvu.edu]
- 16. researchgate.net [researchgate.net]
- 17. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrole Synthesis Technical Support Center: A Guide to Preventing Regioisomer Formation
Welcome to the technical support center for advanced pyrrole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted pyrroles while minimizing or eliminating the formation of undesired regioisomers. Pyrrole scaffolds are central to a vast array of pharmaceuticals and natural products, making precise control over their substitution patterns a critical aspect of modern organic synthesis.
This guide moves beyond simple procedural outlines to delve into the mechanistic underpinnings of regioselectivity in key pyrrole syntheses. By understanding why certain outcomes are favored, you can more effectively troubleshoot and optimize your reactions. We will explore the nuances of classic methods like the Paal-Knorr, Knorr, and Hantzsch syntheses, as well as touch upon modern catalytic approaches that offer enhanced control.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our application scientists receive regarding regioisomer formation in pyrrole synthesis.
Q1: Why am I getting a mixture of regioisomers in my Paal-Knorr synthesis with an unsymmetrical 1,4-dicarbonyl compound?
A: The Paal-Knorr synthesis, which condenses a 1,4-dicarbonyl compound with a primary amine or ammonia, is a robust method for forming the pyrrole ring.[1][2] However, when using an unsymmetrical 1,4-diketone, the initial nucleophilic attack of the amine can occur at either of the two distinct carbonyl carbons. This lack of selectivity is the primary reason for the formation of a mixture of regioisomers.[3] The key to controlling the outcome lies in differentiating the reactivity of these two carbonyl groups.
Q2: In the Knorr pyrrole synthesis, what are the key factors that determine the final substitution pattern?
A: The Knorr synthesis involves the condensation of an α-aminoketone with a β-ketoester or a similar active methylene compound.[4][5] The regioselectivity is largely dictated by the initial condensation step between the amine of the α-aminoketone and one of the carbonyl groups of the β-dicarbonyl compound. The more electrophilic carbonyl group will preferentially react. Subsequent cyclization and dehydration then lead to the final substituted pyrrole. Therefore, the electronic properties of the substituents on the β-dicarbonyl compound are paramount in directing the regiochemical outcome.
Q3: Can the choice of catalyst influence the regioselectivity of my pyrrole synthesis?
A: Absolutely. While classic syntheses often rely on acid or base catalysis for cyclization, modern synthetic methods have demonstrated that the choice of catalyst can profoundly influence regioselectivity. For instance, various Lewis acids can be employed to chelate to specific sites on the substrates, thereby directing the nucleophilic attack to a particular position.[6] Furthermore, the emergence of transition-metal-catalyzed reactions, such as those involving ruthenium, palladium, or copper, has opened new avenues for highly regioselective pyrrole synthesis through novel reaction pathways.[7][8]
Q4: I'm performing a Hantzsch pyrrole synthesis. What determines which nitrogen or carbon atom of the enamine intermediate attacks the α-haloketone?
A: The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and an amine.[9][10] The reaction proceeds through an enamine intermediate formed from the β-ketoester and the amine.[3] A critical step influencing the final structure is the reaction of this enamine with the α-haloketone. The desired pathway for pyrrole formation is C-alkylation, where the nucleophilic β-carbon of the enamine attacks the α-carbon of the haloketone.[9] However, a competing N-alkylation can occur. The choice of solvent can play a role here; protic solvents often favor the desired C-alkylation pathway.[3]
Troubleshooting Guides: Strategies for Controlling Regioselectivity
This section provides in-depth, actionable strategies to address and prevent regioisomer formation in your pyrrole synthesis experiments.
Case Study 1: Paal-Knorr Synthesis with Unsymmetrical 1,4-Diketones
Problem: A reaction between 1-phenyl-1,4-pentanedione and methylamine is yielding a mixture of 1,5-dimethyl-2-phenyl-1H-pyrrole and 1,2-dimethyl-5-phenyl-1H-pyrrole.
Root Cause Analysis: The formation of two regioisomers arises from the comparable electrophilicity of the two carbonyl carbons in the starting diketone. The initial attack of methylamine can occur at either the carbonyl adjacent to the phenyl group or the one adjacent to the methyl group.
Troubleshooting Strategies:
-
Exploiting Steric Hindrance: One of the most effective ways to direct the initial amine attack is by introducing significant steric bulk near one of the carbonyl groups. The amine will preferentially attack the less sterically encumbered carbonyl.
-
Actionable Advice: If your synthetic route allows, consider modifying your 1,4-dicarbonyl precursor to include a bulky substituent (e.g., a tert-butyl group) adjacent to one of the carbonyls. This will sterically shield that position and favor reaction at the other carbonyl.[3]
-
-
Leveraging Electronic Effects: The electronic nature of the substituents on the 1,4-dicarbonyl compound can be modulated to influence the electrophilicity of the carbonyl carbons.
-
Actionable Advice: An electron-withdrawing group will increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, an electron-donating group will have the opposite effect.[3][11] Judicious placement of such groups can significantly enhance regioselectivity.
-
-
pH Control: The reaction is typically conducted under neutral or weakly acidic conditions.[11] Strongly acidic conditions (pH < 3) should be avoided as they can promote the formation of furan byproducts.[6]
-
Actionable Advice: The use of a weak acid, such as acetic acid, can accelerate the reaction without promoting side reactions.[12] Careful control of the pH is crucial for optimizing the desired pyrrole formation.
-
Visualizing the Paal-Knorr Decision Point:
Caption: Decision workflow for controlling regioselectivity in the Paal-Knorr synthesis.
Case Study 2: The Knorr Pyrrole Synthesis
Problem: A one-pot synthesis aiming for a specific 2,4-disubstituted pyrrole is producing a significant amount of the 2,5-disubstituted regioisomer.
Root Cause Analysis: The Knorr synthesis relies on the in-situ generation of an α-aminoketone, which then reacts with a β-dicarbonyl compound.[5] The formation of the undesired regioisomer indicates that the initial condensation is not occurring with the expected regioselectivity. This can be due to the similar reactivity of the two carbonyl groups in the β-dicarbonyl starting material.
Troubleshooting Strategies:
-
In-Situ Generation of the α-Aminoketone: α-aminoketones are prone to self-condensation, so they are typically prepared in situ.[5] A common method is the reduction of an α-oximino-β-ketoester using zinc dust in acetic acid.
-
Actionable Advice: Ensure the reduction of the oxime to the amine is efficient before the condensation step. The gradual addition of the oxime and zinc dust to the β-ketoester solution can help control the reaction and minimize side reactions.[5]
-
-
Modifying the β-Dicarbonyl Component: To direct the condensation to a specific carbonyl group, you can strategically introduce substituents that differentiate their electrophilicity.
-
Actionable Advice: Incorporating an ester group at one of the desired positions for condensation can be advantageous. For instance, using ethyl acetoacetate as the β-dicarbonyl component often leads to predictable outcomes.[5] The ester carbonyl is generally less reactive towards nucleophilic attack than the ketone carbonyl, thus directing the initial condensation.
-
Experimental Protocol: Classic Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate
-
In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve one equivalent of ethyl acetoacetate in glacial acetic acid.
-
Cool the flask in an ice bath and slowly add one equivalent of a saturated aqueous solution of sodium nitrite. Maintain the temperature below 10 °C. This will form the ethyl 2-oximinoacetoacetate.
-
In a separate flask, prepare a solution of another equivalent of ethyl acetoacetate in glacial acetic acid.
-
Gradually add the solution of the oxime and zinc dust to the well-stirred solution of ethyl acetoacetate. The reaction is exothermic, so external cooling may be necessary to maintain a controlled reaction temperature.[5]
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Pour the reaction mixture into a large volume of water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Case Study 3: The Hantzsch Pyrrole Synthesis
Problem: A Hantzsch synthesis is yielding significant byproducts, believed to be the result of N-alkylation of the enamine intermediate.
Root Cause Analysis: The Hantzsch synthesis involves the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[10] The key intermediate is an enamine, which can react with the α-haloketone through either C-alkylation (desired for pyrrole formation) or N-alkylation (a competing side reaction).[9]
Troubleshooting Strategies:
-
Solvent Choice: The polarity and protic nature of the solvent can influence the C- vs. N-alkylation ratio.
-
Actionable Advice: Protic solvents, such as ethanol, can favor the desired C-alkylation pathway.[3] It is hypothesized that the solvent can hydrogen bond with the enamine nitrogen, reducing its nucleophilicity and thereby disfavoring N-alkylation.
-
-
Slow Addition of the α-Haloketone: The α-haloketone can also participate in side reactions, such as self-condensation or direct reaction with the amine.
-
Actionable Advice: To minimize these unwanted reactions, it is advisable to pre-form the enamine by stirring the β-ketoester and the amine together for a period before slowly adding the α-haloketone to the reaction mixture.[3]
-
Visualizing the Hantzsch Mechanistic Crossroads:
Caption: Competing pathways in the Hantzsch pyrrole synthesis.
Modern Approaches to Regiocontrolled Pyrrole Synthesis
While the classic named reactions remain workhorses in organic synthesis, the field is continually evolving. Modern catalytic methods offer powerful tools for achieving high levels of regioselectivity, often under milder conditions.
Catalytic Methods at a Glance:
| Catalyst Type | General Principle | Advantages |
| Lewis Acids | Coordination to carbonyl oxygen increases electrophilicity and can provide steric direction. | Can be used in catalytic amounts; a wide variety are commercially available. |
| Transition Metals (Ru, Pd, Cu, Au) | Enable novel bond formations and reaction pathways not accessible through traditional methods. | High efficiency and selectivity; can often be performed under mild conditions.[7][8] |
| Photoredox Catalysis | Utilizes visible light to generate reactive intermediates, enabling unique transformations. | Environmentally friendly; allows for novel disconnections in retrosynthetic analysis.[13] |
These modern approaches often involve multi-component reactions, providing a highly atom-economical route to complex pyrrole structures with excellent control over the substitution pattern.[8]
Conclusion
The formation of regioisomers in pyrrole synthesis is a common challenge that can often be overcome with a thorough understanding of the underlying reaction mechanisms. By carefully considering steric and electronic effects, optimizing reaction conditions such as pH and solvent, and exploring modern catalytic methods, researchers can significantly improve the regioselectivity of their synthetic routes. This guide provides a framework for troubleshooting common issues and empowers you to rationally design experiments that deliver the desired pyrrole isomers with high purity and yield.
References
- Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity - Benchchem. BenchChem.
- Recent Advancements in Pyrrole Synthesis - PMC - PubMed Central. National Center for Biotechnology Information.
- Paal-Knorr Synthesis - Alfa Chemistry. Alfa Chemistry.
- Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
- Knorr pyrrole synthesis - Grokipedia. Grokipedia.
- Knorr pyrrole synthesis - Wikipedia. Wikipedia.
- Paal–Knorr synthesis - Wikipedia. Wikipedia.
- Hantzsch pyrrole synthesis - Grokipedia. Grokipedia.
- Pyrrole synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
- Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. RGM College Of Engineering and Technology. (2018).
- General and regioselective synthesis of pyrroles via ruthenium-catalyzed multicomponent reactions. | Semantic Scholar. Semantic Scholar.
- Hantzsch pyrrole synthesis - Wikipedia. Wikipedia.
- Technical Support Center: Paal-Knorr Pyrrole Synthesis - Benchchem. BenchChem.
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- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
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- 5. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. Pyrrole synthesis [organic-chemistry.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 11. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 1-Cyclopropyl-1H-pyrrole-2-carboxylic Acid
This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) to navigate the complexities of moving from bench-scale to larger-scale production. Our approach is grounded in established chemical principles and field-proven insights to ensure robust, safe, and efficient synthesis.
Synthetic Strategy Overview
The scale-up synthesis of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid often employs robust and well-understood reactions like the Paal-Knorr synthesis. This methodology is favored for its reliability and use of readily available starting materials.[1][2][3] The general workflow involves the condensation of a 1,4-dicarbonyl compound (or its equivalent) with cyclopropylamine to form the pyrrole ring.
The following diagram outlines a typical, scalable workflow for the synthesis and purification of the target compound.
Caption: High-level workflow for the synthesis of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route for this compound?
A common and highly scalable approach is a variation of the Paal-Knorr pyrrole synthesis.[4] This typically involves reacting cyclopropylamine with a suitable 1,4-dicarbonyl precursor, such as ethyl 2,5-dimethoxytetrahydrofuran-2-carboxylate. The initial reaction forms the ethyl ester of the target molecule, which is then saponified (hydrolyzed) to yield the final carboxylic acid. This route is advantageous due to the operational simplicity and commercial availability of the starting materials.
Q2: What are the critical process parameters to monitor during scale-up?
Temperature control, rate of addition, and pH management are paramount.
-
Temperature: The initial condensation reaction is often exothermic. Inadequate heat dissipation on a larger scale can lead to side reactions and impurity formation.
-
Rate of Addition: Slow, controlled addition of reagents, particularly during the exothermic condensation and the neutralization/acidification steps, is crucial to maintain temperature and avoid localized "hot spots" or pH imbalances.
-
pH Control: During workup and purification, precise pH adjustments are necessary. The target molecule is amphoteric, containing both a weakly basic pyrrole ring and a carboxylic acid. Careful pH control during acid-base extraction is essential for efficient separation.[5]
Q3: What are the primary safety concerns?
Standard laboratory personal protective equipment (PPE) is required. Key hazards include:
-
Cyclopropylamine: A flammable, volatile, and corrosive liquid. Handle in a well-ventilated fume hood.
-
Acid/Base Handling: The use of strong acids (for catalysis and workup) and bases (for saponification) requires careful handling to avoid chemical burns.
-
Pressure Build-up: Acidification of the saponification mixture with a strong acid to precipitate the product will generate CO₂ if any carbonate is present from the base. This step should be performed slowly in an open or vented vessel to avoid pressure build-up.
Q4: What are the most common impurities encountered?
Common impurities can include:
-
Unreacted Starting Materials: Residual cyclopropylamine or the dicarbonyl precursor.
-
Ester Intermediate: Incomplete saponification will leave the ethyl ester of the target compound.
-
Polymerization Byproducts: Pyrroles can be susceptible to polymerization under strongly acidic conditions.[6]
-
Side-Reaction Products: Self-condensation of the dicarbonyl starting material can occur if the amine is added too slowly or at an inappropriate temperature.[1]
Q5: What purification methods are most effective at scale?
A combination of acid-base extraction and recrystallization is typically most effective.
-
Acid-Base Extraction: This technique leverages the carboxylic acid functionality. The crude product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove neutral impurities (like the ester intermediate), and then re-precipitated by adding acid.[5]
-
Recrystallization: This is an excellent final polishing step to achieve high purity. A suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) should be identified to provide good recovery of crystalline material.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a practical question-and-answer format.
| Problem | Potential Cause | Recommended Action & Scientific Rationale |
| Low Yield of Final Product | Incomplete Saponification: The conversion of the ester intermediate to the carboxylic acid is not complete. | Action: Monitor the saponification reaction by TLC or HPLC until the starting ester is fully consumed. Consider increasing the reaction time, temperature (e.g., to 60-70 °C), or the equivalents of base (e.g., from 1.5 to 2.5 eq. of NaOH or KOH).Rationale: Saponification is a kinetically controlled process. Ensuring sufficient time, temperature, and reagent stoichiometry is critical for driving the reaction to completion. |
| Product Loss During Workup: The product may have partial solubility in the aqueous or organic layers during extraction. | Action: Adjust the pH carefully during extraction. When isolating the product by precipitation, ensure the pH is sufficiently acidic (pH 2-3) to fully protonate the carboxylate. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery from the aqueous phase.Rationale: The solubility of an amphoteric molecule is highly pH-dependent. The isoelectric point must be considered to minimize solubility in the aqueous phase during precipitation. | |
| Degradation/Polymerization: The pyrrole ring is sensitive to strong acids and can degrade or polymerize. | Action: Avoid prolonged exposure to highly acidic conditions, especially at elevated temperatures. During workup, cool the solution before acidification and perform the step expeditiously. Using an inert atmosphere (N₂ or Ar) can also prevent oxidative degradation, as pyrroles can be sensitive to air.[3]Rationale: The electron-rich pyrrole ring is susceptible to electrophilic attack by protons, which can initiate polymerization or other decomposition pathways. | |
| Product is an Oil or Fails to Crystallize | Presence of Impurities: Even small amounts of impurities can inhibit crystallization by disrupting the crystal lattice formation. | Action: Re-purify the material using acid-base extraction to remove neutral impurities.[5] If the material is relatively clean, attempt chromatography. For recrystallization, try adding a co-solvent (e.g., heptane to an ethyl acetate solution) to induce precipitation. Seeding with a small crystal from a previous batch can also be effective.Rationale: Crystallization is a thermodynamic process that requires high purity. Oily impurities, in particular, can act as "anti-solvents" for the crystal lattice. |
| Difficult Phase Separation During Extraction | Emulsion Formation: The product itself or byproducts may be acting as surfactants, stabilizing emulsions between the aqueous and organic layers. | Action: Add a saturated brine solution (NaCl) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break emulsions. Alternatively, filtering the entire mixture through a pad of Celite® can be effective. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[7]Rationale: Increasing the polarity difference between the two phases and breaking up surfactant micelles are key strategies to destabilize an emulsion. |
| Reaction Stalls or is Sluggish | Ineffective Acid Catalyst: The acid catalyst used for the Paal-Knorr condensation may be too weak or used in insufficient quantity. | Action: Ensure the catalyst (e.g., acetic acid, HCl) is of appropriate concentration. A catalytic amount is typical, but on scale-up, this may need optimization. Monitor the reaction pH to ensure it remains in the weakly acidic range optimal for this reaction.[1]Rationale: The Paal-Knorr synthesis requires acid catalysis to protonate the carbonyl groups, activating them for nucleophilic attack by the amine. The pH must be low enough to facilitate this but not so low as to fully protonate the amine, which would render it non-nucleophilic. |
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low product yield.
Detailed Experimental Protocols
Protocol 1: Scale-Up Synthesis (Illustrative 100g Scale)
Disclaimer: This protocol is for informational purposes. All scale-up activities should be preceded by a thorough risk assessment and process safety evaluation.[8]
-
Reaction Setup: To a 5 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and addition funnel, add ethyl 2,5-dimethoxytetrahydrofuran-2-carboxylate (1.0 eq) and ethanol (3 L). Begin stirring.
-
Amine Addition: In a separate vessel, dissolve cyclopropylamine (1.1 eq) in ethanol (500 mL). Add this solution slowly to the reactor via the addition funnel over 1 hour, maintaining the internal temperature below 30 °C by using the reactor jacket.
-
Condensation: Once the addition is complete, add glacial acetic acid (0.2 eq). Heat the reaction mixture to a gentle reflux (approx. 75-80 °C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting materials using TLC or HPLC.
-
Saponification: Once the condensation is complete, cool the mixture to 40 °C. Prepare a solution of sodium hydroxide (2.5 eq) in water (1 L) and add it slowly to the reactor, ensuring the temperature does not exceed 60 °C.
-
Hydrolysis: Stir the mixture at 60 °C for 2-4 hours until the saponification is complete (monitored by HPLC).
-
Solvent Removal: Cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Transfer the remaining aqueous solution to a larger vessel or separatory funnel. Wash the basic aqueous layer with methyl tert-butyl ether (MTBE) (2 x 500 mL) to remove any neutral organic impurities.
-
Workup - Precipitation: Cool the aqueous layer in an ice bath to below 10 °C. Slowly and with vigorous stirring, add 6M hydrochloric acid (HCl) until the pH of the solution is 2-3. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 250 mL) to remove inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 40-50 °C to a constant weight. A typical crude yield is 75-85%.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place the crude, dry 1-cyclopropyl-1H-pyrrole-2-carboxylic acid in a clean reactor or flask. Add a suitable solvent, such as a mixture of ethanol and water (e.g., 80:20), until the solid is just dissolved at reflux temperature.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pad of Celite® to obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cooling: Once crystallization has begun, cool the mixture further in an ice bath for at least 1 hour to maximize product precipitation.
-
Isolation & Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry in a vacuum oven to a constant weight. Typical recovery is 80-90% with >99% purity.
References
- BenchChem. (n.d.). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
- University of Cambridge. (n.d.). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route.
- Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline.
- Pharmaceutical Technology. (n.d.). Practical Approaches to Large-Scale Heterocyclic Synthesis.
- Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid.
- BIOSYNCE. (2025). What are the challenges in the synthesis and application of pyrrole?.
- Royal Society of Chemistry. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers.
- NIH. (n.d.). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid.
- CHB-401: Heterocyclic Compounds. (n.d.). Pyrrole.
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
- NIH. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Hexahydro-1H-pyrrolizine-2-carboxylic Acid.
Sources
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- 3. bhu.ac.in [bhu.ac.in]
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- 6. biosynce.com [biosynce.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pharmtech.com [pharmtech.com]
Technical Support Center: Paal-Knorr Pyrrole Synthesis
Welcome to the technical support center for the Paal-Knorr pyrrole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot one of the most fundamental reactions in heterocyclic chemistry. Here, we address common challenges in a direct question-and-answer format, grounding our advice in established mechanistic principles and modern synthetic innovations.
Frequently Asked Questions (FAQs)
Q1: My Paal-Knorr synthesis is resulting in a very low yield of the desired substituted pyrrole. What are the most common culprits?
Low yields in the Paal-Knorr synthesis can typically be traced back to one or more of the following factors: suboptimal reaction conditions (particularly pH), the reactivity of your starting materials, catalyst choice, or the purity of the 1,4-dicarbonyl compound.[1][2] Historically, the reaction was known for requiring harsh conditions, such as prolonged heating in strong acid, which can degrade sensitive functional groups on the reactants or the product.[3][4][5]
Key areas to investigate are:
-
Reaction Acidity: Is the pH of your reaction too low?
-
Reactant Nucleophilicity: How reactive is your chosen amine?
-
Catalyst Efficiency: Is your catalyst appropriate for the substrates?
-
Starting Material Integrity: Are your reagents pure?[1]
Q2: I'm observing a significant amount of a major byproduct. I suspect it's a furan. Why is this happening and how can I prevent it?
The formation of a furan derivative is the most common side reaction in the Paal-Knorr pyrrole synthesis.[6] This occurs when the 1,4-dicarbonyl compound undergoes a self-condensation reaction, catalyzed by acid, without incorporating the amine.[6][7]
Causality: The key determinant between pyrrole and furan formation is the reaction's pH. Under strongly acidic conditions (pH < 3), the amine starting material becomes protonated to form an ammonium salt (e.g., R-NH₃⁺).[8][9] This protonation neutralizes the amine's nucleophilicity, preventing it from attacking the carbonyl groups. The reaction then defaults to the acid-catalyzed intramolecular cyclization of the dicarbonyl, leading to the furan.[7][10]
Preventative Measures:
-
Control the pH: Maintain the reaction under neutral or weakly acidic conditions (pH > 3).[6][8] The addition of a weak acid, such as acetic acid, is often sufficient to catalyze the reaction without promoting furan synthesis.[1][8]
-
Avoid Amine Salts: Do not use amine hydrochloride salts directly, as they create an overly acidic environment.[5][10]
-
Increase Amine Concentration: Using a slight excess of the amine can shift the equilibrium towards the desired pyrrole formation pathway.[2][6]
Caption: The effect of reaction pH on the major product.
Troubleshooting Guide: In-Depth Solutions
Issue 1: Incomplete Reaction or Low Conversion
Question: My reaction stalls, and I recover a significant amount of unreacted starting material, even after extended reaction times. What steps should I take?
Answer: An incomplete reaction often points to issues with activation energy, reactant stability, or catalyst efficiency.
1. Review Your Amine's Reactivity: The nucleophilicity of the primary amine is critical. Amines substituted with strong electron-withdrawing groups (e.g., nitroanilines) are less nucleophilic and will react more slowly.[6] Similarly, sterically hindered amines can struggle to attack the carbonyl centers.[6]
-
Solution: For less reactive amines, more forcing conditions may be necessary, such as higher temperatures or longer reaction times.[2] Alternatively, switching to a more active catalyst system can overcome this hurdle (see Catalyst Optimization table below).
2. Evaluate Reaction Temperature and Time: While heating is often required, prolonged exposure to high temperatures can cause degradation.[1][4]
-
Solution: Monitor your reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] If the reaction is sluggish at lower temperatures, consider microwave-assisted heating. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing byproduct formation.[1][4][7]
3. Starting Material Purity: The purity of the 1,4-dicarbonyl starting material is paramount. Impurities can introduce competing side reactions or inhibit the catalyst.[1]
-
Solution: If the purity is questionable, purify the 1,4-dicarbonyl compound by distillation or recrystallization before use.[1]
Caption: A workflow for troubleshooting low yields.
Issue 2: My crude product is a dark, intractable tar.
Question: After the reaction, I'm left with a dark, tarry material that is very difficult to purify. What causes this, and how can I avoid it?
Answer: The formation of a dark, polymeric, or tarry substance is usually a sign of product or reactant decomposition.[2] Pyrroles, particularly those that are unsubstituted at the nitrogen, can be unstable under highly acidic conditions or at high temperatures.[3]
Causes and Prevention:
-
Excessively High Temperatures: Overheating can initiate polymerization pathways.
-
Recommendation: Lower the reaction temperature and monitor the reaction over a longer period.[2]
-
-
Highly Acidic Conditions: Strong acids can catalyze polymerization and degradation.
Issue 3: Difficulty with Product Purification
Question: I've managed to get a decent crude yield, but I'm struggling to isolate the pure pyrrole. What are the best purification strategies?
Answer: The optimal purification method depends on the physical properties of your specific pyrrole derivative.
-
Column Chromatography: This is the most versatile technique for removing impurities with different polarities from your desired product.[2]
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. A common solvent system is a mixture of methanol and water.[2][11]
-
Distillation: For liquid pyrroles that are thermally stable, distillation under reduced pressure can be an effective purification method.[2]
-
Aqueous Work-up: Before final purification, it's good practice to dissolve the crude residue in an organic solvent (like ethyl acetate), wash it with water and then brine to remove water-soluble impurities and salts, and then dry the organic layer over an anhydrous salt (e.g., Na₂SO₄).[1]
Data and Protocols
Catalyst Optimization
The choice of catalyst is pivotal. While traditional Brønsted acids work, a wide array of milder and more efficient catalysts have been developed.[5][12]
| Catalyst Type | Examples | Typical Conditions | Advantages | References |
| Brønsted Acids | Acetic Acid, p-TsOH | Reflux in solvent (e.g., EtOH) | Inexpensive, traditional method | [4][8][12] |
| Lewis Acids | Sc(OTf)₃, Bi(NO₃)₃, FeCl₃ | Room temp to 60°C | High yields, mild conditions, short reaction times | [4][6][13] |
| Solid Acids | Montmorillonite Clay, Silica Sulfuric Acid, Alumina | Room temp or mild heat | Easy removal (filtration), reusable, eco-friendly | [5][12] |
| Organocatalysts | Iodine (I₂) | Solvent-free, room temp | Very fast, excellent yields, "green" conditions | [5][10] |
| No Catalyst | Ionic Liquid ([BMIm]BF₄) or Water | Room temp or reflux | Avoids acid, simplifies work-up | [4][14] |
General Experimental Protocol for Optimization
This protocol provides a robust starting point for optimizing the synthesis of a substituted pyrrole.
-
Reactant Preparation: Ensure the 1,4-dicarbonyl compound is pure (recrystallize or distill if necessary). Use a high-purity primary amine.[1]
-
Reaction Setup:
-
To a clean, dry round-bottom flask with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 equivalent).
-
Add the primary amine (1.1–1.5 equivalents).[6]
-
Add the chosen solvent (e.g., ethanol, acetic acid) or proceed under solvent-free conditions.
-
Add the selected catalyst (e.g., a catalytic amount of acetic acid or a Lewis acid like Sc(OTf)₃).[1]
-
-
Reaction Conditions:
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure substituted pyrrole.[1]
-
Reaction Mechanism Visualization
The established mechanism proceeds through the formation of a hemiaminal, followed by a rate-determining intramolecular cyclization and subsequent dehydration.[3][5]
Caption: The Paal-Knorr pyrrole synthesis mechanism.
References
-
Paal–Knorr synthesis - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
-
Paal–Knorr synthesis - Grokipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021, June 14). YouTube. Retrieved January 20, 2026, from [Link]
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews, 60(4), 584-627. Retrieved January 20, 2026, from [Link]
-
Paal-Knorr Furan Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
-
Paal–Knorr synthesis of pyrroles: from conventional to green synthesis: Catalysis Reviews. (2018, October 19). Taylor & Francis. Retrieved January 20, 2026, from [Link]
-
Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 52(3), 451-465. Retrieved January 20, 2026, from [Link]
-
A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing). (n.d.). Retrieved January 20, 2026, from [Link]
-
Pyrrole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
-
(PDF) Synthesis of pyrrole and substituted pyrroles (Review) - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
-
A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. - YouTube. (2020, January 4). Retrieved January 20, 2026, from [Link]
-
(PDF) Paal–Knorr Pyrrole Synthesis in Water - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]
- 13. Pyrrole synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 1-cyclopropyl-1H-pyrrole-2-carboxylic acid and Other Pyrrole Derivatives for Drug Discovery and Development
Introduction: The Pyrrole Scaffold in Medicinal Chemistry
The pyrrole ring is a privileged five-membered aromatic heterocycle that serves as a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals. Its electron-rich nature and the synthetic tractability of the pyrrole core make it a versatile scaffold for the development of novel therapeutic agents.[1][2] Pyrrole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The biological profile of a pyrrole-containing molecule is intricately linked to the nature and positioning of its substituents. This guide provides an in-depth technical comparison of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid with other key pyrrole derivatives, offering experimental insights to guide researchers and drug development professionals in leveraging this valuable chemical motif.
The Emergence of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid: A Focus on the N-Cyclopropyl Moiety
The introduction of a cyclopropyl group at the N1-position of the pyrrole ring in 1-cyclopropyl-1H-pyrrole-2-carboxylic acid is a strategic modification in medicinal chemistry. The cyclopropyl group is not merely a small alkyl substituent; its unique stereoelectronic properties often confer significant advantages to a drug candidate. These benefits can include enhanced metabolic stability, increased potency, and improved pharmacokinetic profiles.[5][6] The rigid, three-dimensional nature of the cyclopropyl ring can also enforce a specific conformation that may be optimal for binding to a biological target, a concept of critical importance in rational drug design.[5]
This guide will explore the synthesis, physicochemical properties, and biological activities of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid in comparison to other N-substituted pyrrole-2-carboxylic acids, such as the parent 1H-pyrrole-2-carboxylic acid, and its N-methyl and N-phenyl analogues.
Comparative Analysis of Physicochemical Properties
The substituent at the N1 position of the pyrrole ring significantly influences the molecule's physicochemical properties, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Predicted Water Solubility |
| 1H-pyrrole-2-carboxylic acid | C₅H₅NO₂ | 111.10 | 0.63 - 0.7 | 164 g/L |
| 1-methyl-1H-pyrrole-2-carboxylic acid | C₆H₇NO₂ | 125.13 | ~1.1 | Moderately Soluble |
| 1-phenyl-1H-pyrrole-2-carboxylic acid | C₁₁H₉NO₂ | 187.19 | ~2.5 | Poorly Soluble |
| 1-cyclopropyl-1H-pyrrole-2-carboxylic acid | C₈H₉NO₂ | 151.16 | ~1.6 | Sparingly Soluble |
Data is compiled from various sources and predictive models. Actual experimental values may vary.
The introduction of the lipophilic cyclopropyl group is expected to increase the logP value compared to the unsubstituted and N-methyl analogues, potentially enhancing membrane permeability. However, this increased lipophilicity may also lead to lower aqueous solubility. The larger, more lipophilic N-phenyl substituent is predicted to have the highest logP and lowest water solubility in this series.
Synthesis of N-Substituted Pyrrole-2-Carboxylic Acids: Experimental Protocols
The synthesis of N-substituted pyrrole-2-carboxylic acids can be achieved through various synthetic routes. A common strategy involves the N-alkylation or N-arylation of a pre-formed pyrrole-2-carboxylate ester, followed by hydrolysis of the ester to the carboxylic acid.
General Workflow for the Synthesis of N-Substituted Pyrrole-2-Carboxylic Acids
Caption: General synthetic workflow for N-substituted pyrrole-2-carboxylic acids.
Experimental Protocol: Synthesis of Ethyl 1-cyclopropyl-1H-pyrrole-2-carboxylate (Intermediate)
Rationale: This protocol describes the N-cyclopropylation of ethyl pyrrole-2-carboxylate. The choice of a strong base like sodium hydride is crucial for the deprotonation of the pyrrole nitrogen, which then acts as a nucleophile. The reaction is performed under an inert atmosphere to prevent quenching of the base and the pyrrole anion by atmospheric moisture and oxygen.
Materials:
-
Ethyl 1H-pyrrole-2-carboxylate
-
Sodium hydride (60% dispersion in mineral oil)
-
Cyclopropyl bromide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under a nitrogen atmosphere at 0 °C, a solution of ethyl 1H-pyrrole-2-carboxylate (1.0 eq.) in anhydrous DMF is added dropwise.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
Cyclopropyl bromide (1.5 eq.) is then added dropwise, and the mixture is stirred at 60 °C for 12 hours.
-
After cooling to room temperature, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford ethyl 1-cyclopropyl-1H-pyrrole-2-carboxylate.
Experimental Protocol: Hydrolysis to 1-cyclopropyl-1H-pyrrole-2-carboxylic acid
Rationale: The final step is the saponification of the ester to the carboxylic acid using a base like sodium hydroxide. The reaction is typically carried out in a mixture of an organic solvent and water to ensure solubility of the ester. Acidification of the reaction mixture protonates the carboxylate salt to yield the final product.
Materials:
-
Ethyl 1-cyclopropyl-1H-pyrrole-2-carboxylate
-
Sodium hydroxide
-
Methanol
-
Water
-
1 M Hydrochloric acid
-
Ethyl acetate
Procedure:
-
To a solution of ethyl 1-cyclopropyl-1H-pyrrole-2-carboxylate (1.0 eq.) in a mixture of methanol and water, sodium hydroxide (2.0 eq.) is added.
-
The reaction mixture is heated at reflux for 4 hours.
-
After cooling to room temperature, the methanol is removed under reduced pressure.
-
The aqueous residue is washed with ethyl acetate to remove any unreacted starting material.
-
The aqueous layer is then acidified to pH 3-4 with 1 M hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 1-cyclopropyl-1H-pyrrole-2-carboxylic acid.
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective
While direct comparative studies across a wide range of biological targets for 1-cyclopropyl-1H-pyrrole-2-carboxylic acid and its analogues are not extensively documented in a single source, we can infer potential trends based on existing data for various pyrrole derivatives and the known influence of N-substituents. The following table presents a compilation of reported biological activities for different classes of N-substituted pyrrole derivatives.
| Derivative Class | N-Substituent | Biological Activity | Target/Assay | Reported Potency (e.g., IC₅₀, MIC) | Reference |
| Pyrrole-2-carboxamides | N-Phenyl (substituted) | Antibacterial (M. tuberculosis) | MmpL3 Inhibitors | MIC < 0.016 µg/mL for some derivatives | [7] |
| 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles | N-H | Antiproliferative | H1299 and HT-29 cancer cell lines | IC₅₀ = 25.4 µM and 19.6 µM, respectively | [3] |
| Pyrrole-2-carboxaldehydes | Various N-alkyl and N-aryl | NQO1 inducing activity | Hepa 1c1c7 cell line | Moderate to strong activity at 100 µg/mL | [8] |
Structure-Activity Relationship Insights:
-
N-H vs. N-Substituted: The presence of a substituent on the pyrrole nitrogen is a critical determinant of biological activity. N-substitution can modulate lipophilicity, steric interactions with the target protein, and metabolic stability. For instance, in a series of oroidin derivatives, N-methylation of the pyrrole ring was found to increase antibiofilm activity.
-
Impact of the Cyclopropyl Group: As a bioisostere for other small alkyl groups or even unsaturated moieties, the cyclopropyl group can enhance biological activity by providing a favorable conformational constraint.[5][6] Its introduction can lead to improved binding affinity and increased metabolic stability by blocking potential sites of oxidation.[6][9]
-
Aromatic vs. Aliphatic N-Substituents: The choice between an aromatic and an aliphatic substituent at the N1 position drastically alters the molecule's properties. N-aryl derivatives, such as the N-phenyl analogue, introduce a larger, more rigid, and lipophilic group that can engage in π-stacking interactions with biological targets. In contrast, smaller N-alkyl groups like methyl and cyclopropyl offer a more compact substitution pattern with different conformational flexibility.
Illustrative Signaling Pathway: Inhibition of a Kinase by a Pyrrole Derivative
Many pyrrole derivatives exert their biological effects by inhibiting key signaling pathways, such as those mediated by protein kinases.
Caption: A generalized kinase signaling pathway and its inhibition by a pyrrole derivative.
Conclusion and Future Directions
1-cyclopropyl-1H-pyrrole-2-carboxylic acid represents a promising scaffold in drug discovery, benefiting from the advantageous properties of the cyclopropyl moiety. While direct comparative data with other N-substituted analogues is still emerging, the principles of medicinal chemistry suggest that the N-cyclopropyl group can offer a favorable balance of lipophilicity, metabolic stability, and conformational rigidity.
Future research should focus on the systematic evaluation of a series of N-substituted pyrrole-2-carboxylic acids, including the N-cyclopropyl derivative, against a diverse panel of biological targets. Head-to-head comparisons of their physicochemical properties, in vitro activity, and in vivo pharmacokinetic profiles will be crucial for elucidating the precise contribution of the N-substituent to the overall performance of these molecules. Such studies will undoubtedly pave the way for the development of next-generation therapeutics based on the versatile pyrrole scaffold.
References
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). National Center for Biotechnology Information. [Link]
- Khusnutdinov, R. I., et al. (2010). New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts.
-
Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (n.d.). MDPI. [Link]
- A Comparative Guide to the Biological Activities of Substituted Pyrroles. (n.d.). BenchChem.
- Structure Activity Rel
- Conversion of pyrrole to pyrrole-2-carboxylate by cells of in supercritical CO. (n.d.). Royal Society of Chemistry.
- Yablokov, A., et al. (n.d.). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds.
-
Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017). PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (n.d.). PubMed Central. [Link]
- Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide deriv
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI. [Link]
-
2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. (2021). National Center for Biotechnology Information. [Link]
- Bailey, D. M., et al. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
- Singh, R. K., & Danishefsky, S. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure.
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. [Link]
- Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate. (n.d.).
- Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. (n.d.). Royal Society of Chemistry.
- Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. (n.d.). University of Cambridge.
-
2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. (n.d.). MDPI. [Link]
- 1-phenyl-1H-pyrrole-2-carboxylic acid synthesis. (n.d.). ChemicalBook.
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A Spectroscopic Showdown: Distinguishing Pyrrole-2-Carboxylic Acid from its 3-Carboxylic Acid Isomer
For researchers, scientists, and professionals in drug development, the precise identification of molecular isomers is a critical step in ensuring the efficacy, safety, and novelty of a synthesized compound. Pyrrolecarboxylic acids, key scaffolds in medicinal chemistry, present a common analytical challenge: differentiating between positional isomers. This guide provides an in-depth spectroscopic comparison of pyrrole-2-carboxylic acid and pyrrole-3-carboxylic acid, offering experimental data and theoretical insights to aid in their unambiguous identification.
The location of the carboxylic acid group on the pyrrole ring significantly influences the molecule's electronic environment, which in turn dictates its spectroscopic fingerprint. Understanding these differences is paramount for confirming the successful synthesis of the desired isomer and for quality control in drug manufacturing. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing a comparative analysis of these two important isomers.
The Decisive Dance of Protons: ¹H NMR Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for distinguishing between these two isomers. The position of the carboxylic acid group dramatically alters the chemical shifts and coupling patterns of the pyrrole ring protons.
Pyrrole-2-carboxylic acid exhibits a characteristic three-proton system. The proton on the carbon bearing the carboxylic acid (C2) is absent. The remaining protons at positions 3, 4, and 5 will appear as distinct multiplets, with their chemical shifts influenced by the electron-withdrawing nature of the adjacent carboxyl group.
Pyrrole-3-carboxylic acid , in contrast, presents a different three-proton system. Here, the proton at C3 is absent. The protons at positions 2, 4, and 5 will have chemical shifts and coupling constants that differ significantly from the 2-substituted isomer due to the altered electronic distribution within the ring.
Key Differentiating Features in ¹H NMR:
-
Number of Pyrrole Ring Signals: Both isomers will show three signals corresponding to the pyrrole ring protons.
-
Chemical Shift of the Proton Alpha to the Nitrogen: In pyrrole-2-carboxylic acid, the H5 proton, being adjacent to the nitrogen and further from the electron-withdrawing carboxylic acid, will have a distinct chemical shift compared to the H2 and H5 protons in the 3-isomer.
-
Coupling Constants: The vicinal coupling constants (³J) between the adjacent protons on the pyrrole ring will differ between the two isomers, providing a clear method for structural assignment.
Data Comparison: ¹H NMR Chemical Shifts (ppm)
| Proton Position | Pyrrole-2-carboxylic acid (in DMSO-d₆) | 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid (in METHANOL-D4)[1] |
| H3 | ~6.75 | - |
| H4 | ~6.15 | 6.46 (d, J = 3.0 Hz) |
| H5 | ~6.97 | 6.61 (d, J = 3.0 Hz) |
| NH | ~11.72 | - (N-methylated) |
| COOH | ~12.2 | - |
Unveiling the Carbon Skeleton: ¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides complementary information for distinguishing the isomers by probing the chemical environment of the carbon atoms. The position of the carboxyl group directly impacts the chemical shifts of the pyrrole ring carbons.
In pyrrole-2-carboxylic acid , the C2 carbon, directly attached to the electron-withdrawing carboxylic acid, will be significantly deshielded and appear at a downfield chemical shift. The other ring carbons will also experience shifts relative to unsubstituted pyrrole, but to a lesser extent.
For pyrrole-3-carboxylic acid , the C3 carbon will be the most downfield of the ring carbons (excluding the carboxyl carbon). The chemical shifts of C2, C4, and C5 will be distinct from those in the 2-isomer, providing a clear basis for differentiation.
Data Comparison: ¹³C NMR Chemical Shifts (ppm)
| Carbon Position | Pyrrole-2-carboxylic acid | 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid[1] |
| C2 | ~125 | 132.75 |
| C3 | ~110 | 122.35 |
| C4 | ~115 | 109.42 |
| C5 | ~122 | 113.18 |
| COOH | ~162 | 167.92 |
Note: The presented data for the pyrrole-3-carboxylic acid derivative illustrates the expected relative shifts. The absolute values for the unsubstituted compound may vary.
Vibrational Fingerprints: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups. Both isomers will exhibit characteristic absorptions for the O-H and C=O stretches of the carboxylic acid group and the N-H stretch of the pyrrole ring. However, the position of these bands can be subtly influenced by the isomer's structure and intermolecular hydrogen bonding.
Expected Key IR Absorptions (cm⁻¹):
| Functional Group | Pyrrole-2-carboxylic acid | Pyrrole-3-carboxylic acid (Derivative)[1] | General Range for Carboxylic Acids |
| O-H stretch (broad) | 2500-3300 | 2587–3065 | 2500-3300 |
| N-H stretch | ~3300-3400 | 3289 | 3200-3500 |
| C=O stretch | ~1670-1700 | 1638 (conjugated) | 1680-1725 |
| C-N stretch | ~1100-1300 | - | - |
The primary differentiating feature in the IR spectra may lie in the fingerprint region (below 1500 cm⁻¹), where the C-H and C-N bending and stretching vibrations of the pyrrole ring will produce a unique pattern for each isomer. For instance, the C=O stretching frequency in pyrrole-3-carboxylic acid derivatives is noted to be influenced by conjugation with the pyrrole ring[1].
Electronic Transitions: UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the carboxylic acid group, an electron-withdrawing substituent, affects the π-electron system of the pyrrole ring, leading to differences in the absorption maxima (λmax).
Pyrrole itself exhibits a strong absorption around 210 nm. The addition of a carboxyl group, which can extend the conjugation, is expected to cause a bathochromic (red) shift in the λmax. The extent of this shift will likely differ between the 2- and 3-isomers due to the different positions of conjugation.
Expected UV-Vis Absorption Maxima (λmax):
| Compound | λmax (nm) |
| Pyrrole | ~210 |
| Pyrrole-2-carboxylic acid | ~258[2] |
| Pyrrole-3-carboxylic acid | Expected > 210 |
Note: Specific experimental UV-Vis data for pyrrole-3-carboxylic acid was not found in the provided search results. The value is an expectation based on electronic effects.
Experimental Protocols
To ensure accurate and reproducible data, the following general experimental protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the pyrrolecarboxylic acid isomer in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can affect chemical shifts, so consistency is key for comparison.
-
Instrument Setup: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will likely be required compared to the ¹H spectrum.
-
Data Processing: Fourier transform the acquired free induction decays (FIDs), phase correct the spectra, and calibrate the chemical shift scale to the residual solvent peak.
Figure 1: General workflow for NMR analysis of pyrrole-2-carboxylic acid isomers.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction and, if necessary, baseline correction.
Figure 2: General workflow for IR analysis of pyrrole-2-carboxylic acid isomers.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over a range of wavelengths (e.g., 200-400 nm).
-
Data Processing: Use the solvent as a blank to obtain the absorbance spectrum of the sample. Identify the wavelength of maximum absorbance (λmax).
Figure 3: General workflow for UV-Vis analysis of pyrrole-2-carboxylic acid isomers.
Conclusion
The spectroscopic differentiation of pyrrole-2-carboxylic acid and pyrrole-3-carboxylic acid is readily achievable through a combination of standard analytical techniques. ¹H and ¹³C NMR spectroscopy offer the most definitive evidence for structural elucidation, with distinct chemical shifts and coupling patterns for each isomer. IR spectroscopy provides a rapid confirmation of the carboxylic acid and pyrrole functional groups, with subtle differences in the fingerprint region. UV-Vis spectroscopy can further support the identification through variations in the electronic absorption maxima. By employing these techniques and understanding the underlying principles of how the carboxyl group's position influences the spectroscopic output, researchers can confidently identify their synthesized isomers, ensuring the integrity and success of their scientific endeavors.
References
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Butkiewicz, A., et al. (2023). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Molbank, 2023(2), M1629. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12473, Pyrrole-2-carboxylic acid. Retrieved January 19, 2026 from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 101030, Pyrrole-3-carboxylic acid. Retrieved January 19, 2026 from [Link].
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NIST. (n.d.). Pyrrole. In NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]
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SpectraBase. (n.d.). 1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-4-hydroxy-5-oxo-1,2-diphenyl-, methyl ester. [Link]
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In Vitro Validation of 1-Cyclopropyl-1H-pyrrole-2-carboxylic Acid as a Novel NAMPT Inhibitor: A Comparative Guide
This guide provides a comprehensive framework for the in vitro validation of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid, a novel small molecule with therapeutic potential. Our investigation focuses on its hypothesized activity as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in NAD+ biosynthesis that is frequently overexpressed in cancer.[1][2] We will objectively compare its performance against FK866, a well-characterized and potent NAMPT inhibitor.[3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical evaluation of novel enzyme inhibitors.
Introduction: The Rationale for Targeting NAMPT with 1-Cyclopropyl-1H-pyrrole-2-carboxylic Acid
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, redox reactions, and signaling. The salvage pathway, which recycles nicotinamide to synthesize NAD+, is the predominant source of this coenzyme in mammalian cells. NAMPT is the rate-limiting enzyme in this pathway, making it an attractive target for anticancer drug development.[2][4] By inhibiting NAMPT, the cellular NAD+ pools are depleted, leading to an energy crisis and ultimately cell death, particularly in cancer cells that have high metabolic demands.[5]
The chemical structure of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid, featuring a pyrrole core, is found in various bioactive natural products with demonstrated antitumor properties.[6] The addition of a cyclopropyl group can enhance metabolic stability and binding affinity. These structural features, common in small molecule enzyme inhibitors, led us to hypothesize that 1-cyclopropyl-1H-pyrrole-2-carboxylic acid may act as a NAMPT inhibitor. This guide outlines the in vitro experimental strategy to validate this hypothesis and quantify its bioactivity in comparison to the established NAMPT inhibitor, FK866.
Experimental Design: A Head-to-Head Comparison
To rigorously assess the bioactivity of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid (herein referred to as 'Test Compound'), a multi-tiered in vitro validation strategy is employed. This approach ensures a thorough characterization of the compound's enzymatic inhibition, its effect on cellular NAD+ levels, and its downstream cytotoxic effects.
Our experimental design is centered on a direct comparison with FK866, a potent and specific NAMPT inhibitor.[3] This allows for a clear benchmark of the Test Compound's efficacy. We will utilize the A2780 human ovarian cancer cell line, a well-established model for studying NAMPT inhibition.
The overall experimental workflow is depicted in the diagram below:
Caption: Experimental workflow for the in vitro validation of the Test Compound.
Methodologies and Protocols
Cell-Free NAMPT Enzymatic Assay
Rationale: This initial screen directly measures the ability of the Test Compound to inhibit the enzymatic activity of purified NAMPT, providing a direct measure of its potency (IC50).
Protocol:
-
Recombinant human NAMPT enzyme is incubated with its substrates, nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP), in a reaction buffer.
-
A range of concentrations of the Test Compound and FK866 (e.g., 0.1 nM to 100 µM) are added to the reaction wells.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 37°C.
-
The reaction is stopped, and the amount of nicotinamide mononucleotide (NMN) produced is quantified using a coupled enzymatic reaction that generates a fluorescent or colorimetric signal.
-
The percentage of NAMPT inhibition is calculated for each compound concentration relative to a DMSO control.
-
The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.
Cellular NAD+ Level Quantification
Rationale: This assay confirms that the Test Compound's enzymatic inhibition translates to a reduction in cellular NAD+ levels, the intended mechanistic outcome.
Protocol:
-
A2780 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the Test Compound and FK866, centered around their respective IC50 values determined in the enzymatic assay.
-
After a 24-hour incubation period, the cells are lysed.
-
The total intracellular NAD+ concentration is measured using a commercially available NAD/NADH quantification kit, which relies on an enzyme cycling reaction.
-
NAD+ levels are normalized to the total protein content of each well, determined by a BCA assay.
-
The percentage reduction in NAD+ levels is calculated relative to a DMSO-treated control.
Cell Viability/Cytotoxicity Assay (MTT)
Rationale: This functional assay assesses the downstream consequence of NAMPT inhibition and NAD+ depletion, which is a reduction in cell viability.
Protocol:
-
A2780 cells are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the Test Compound and FK866 for 72 hours.
-
After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized with DMSO or a similar solvent.
-
The absorbance is measured at 570 nm.
-
The percentage of cell viability is calculated relative to a DMSO-treated control.
-
The EC50 value (the concentration that reduces cell viability by 50%) is determined from the dose-response curve.
Comparative Data Analysis
The following tables present hypothetical, yet realistic, data from the described experiments, comparing the performance of the Test Compound against FK866.
Table 1: Comparative Potency in NAMPT Enzymatic Inhibition
| Compound | IC50 (nM) |
| Test Compound | 15.2 |
| FK866 | 0.09[3][4] |
Table 2: Effect on Cellular NAD+ Levels in A2780 Cells (at 24 hours)
| Compound (Concentration) | % Reduction in NAD+ |
| Test Compound (20 nM) | 75% |
| FK866 (1 nM) | 85% |
Table 3: Comparative Cytotoxicity in A2780 Cells (at 72 hours)
| Compound | EC50 (nM) |
| Test Compound | 25.8 |
| FK866 | 3.5 |
Mechanistic Insights and Discussion
The data presented above would suggest that 1-cyclopropyl-1H-pyrrole-2-carboxylic acid is a potent inhibitor of NAMPT, albeit with a lower potency than FK866. The direct inhibition of the enzyme translates to a significant reduction in cellular NAD+ levels, which in turn leads to cytotoxicity in the A2780 cancer cell line.
The NAMPT signaling pathway and the points of inhibition are illustrated below:
Caption: The NAMPT signaling pathway and points of inhibition.
The slightly lower cellular potency (EC50) compared to its enzymatic potency (IC50) for the Test Compound could be attributed to factors such as cell permeability and metabolic stability, which warrant further investigation.
Conclusion and Future Directions
This guide outlines a robust in vitro validation cascade for 1-cyclopropyl-1H-pyrrole-2-carboxylic acid as a novel NAMPT inhibitor. The comparative approach against a known inhibitor, FK866, provides a clear context for its potential as a therapeutic agent. The presented methodologies form a foundational dataset for further preclinical development, including pharmacokinetic and in vivo efficacy studies. Future work should also explore the selectivity of the Test Compound against other enzymes and its efficacy across a broader panel of cancer cell lines.
References
-
Patsnap Synapse. (2025, March 11). What NAMPT inhibitors are in clinical trials currently? Retrieved from [Link]
-
Hassan, B., Akcakanat, A., & Meric-Bernstam, F. (2022). Review of various NAMPT inhibitors for the treatment of cancer. PMC. Retrieved from [Link]
-
Lee, J. S., et al. (2019). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. National Institutes of Health. Retrieved from [Link]
-
Zeng, Y., et al. (2009). 1H-Pyrrole-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
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A Comparative Guide to Atorvastatin and its Hypothetical Analog, 1-cyclopropyl-1H-pyrrole-2-carboxylic acid, as HMG-CoA Reductase Inhibitors
For researchers, scientists, and drug development professionals, the quest for novel therapeutics with improved efficacy and safety profiles is a continuous endeavor. In the realm of cardiovascular disease, atorvastatin has long been a cornerstone for managing hypercholesterolemia. This guide provides an in-depth comparison of atorvastatin with a hypothetical analog, 1-cyclopropyl-1H-pyrrole-2-carboxylic acid, exploring its potential as a next-generation HMG-CoA reductase inhibitor. This analysis is based on established principles of medicinal chemistry and structure-activity relationships (SAR) within the statin class of drugs.
Introduction: The Enduring Legacy of Atorvastatin
Atorvastatin, a fully synthetic statin, has been a blockbuster drug for decades, effectively lowering low-density lipoprotein (LDL) cholesterol and reducing the risk of cardiovascular events.[1][2] Its mechanism of action lies in the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[3][4] By blocking this enzyme, atorvastatin reduces the endogenous production of cholesterol in the liver, leading to an upregulation of LDL receptors and increased clearance of LDL from the bloodstream.[3]
Atorvastatin's chemical architecture features a central pyrrole ring, a key element in its interaction with the HMG-CoA reductase active site.[5][6] This core, along with its characteristic side chains, dictates its potent inhibitory activity and pharmacokinetic profile.
The Rationale for a Novel Analog: 1-cyclopropyl-1H-pyrrole-2-carboxylic acid
The design of new drug candidates often involves the strategic modification of existing successful scaffolds. 1-cyclopropyl-1H-pyrrole-2-carboxylic acid is presented here as a hypothetical analog of atorvastatin, conceived through the principles of bioisosteric replacement and SAR studies of pyrrole-based HMG-CoA reductase inhibitors.[7][8]
The core hypothesis is that the replacement of the larger, more complex side chains of atorvastatin with a compact and rigid cyclopropyl group could offer several potential advantages:
-
Enhanced Binding Affinity: The cyclopropyl group, with its unique electronic and conformational properties, might establish more favorable interactions within the hydrophobic pocket of the HMG-CoA reductase active site.
-
Improved Physicochemical Properties: A smaller, less lipophilic molecule could lead to better oral bioavailability and a more favorable pharmacokinetic profile.[4]
-
Reduced Off-Target Effects: A more specific interaction with the target enzyme could potentially minimize the side effects associated with statin therapy.
This guide will now delve into a hypothetical, yet scientifically grounded, comparison of the performance of atorvastatin and 1-cyclopropyl-1H-pyrrole-2-carboxylic acid, supported by detailed experimental protocols that would be employed to validate these hypotheses.
Comparative Analysis: A Head-to-Head Evaluation
The following sections present a hypothetical comparison of the two compounds across key performance metrics. It is crucial to note that the data for 1-cyclopropyl-1H-pyrrole-2-carboxylic acid is illustrative and would require experimental validation.
In Vitro HMG-CoA Reductase Inhibition
The primary measure of a statin's efficacy is its ability to inhibit the HMG-CoA reductase enzyme directly. An in vitro enzymatic assay would be the first step in characterizing our hypothetical analog.
Table 1: Hypothetical In Vitro HMG-CoA Reductase Inhibition Data
| Compound | IC50 (nM) |
| Atorvastatin | 8.2 |
| 1-cyclopropyl-1H-pyrrole-2-carboxylic acid | 4.5 |
This hypothetical data suggests that 1-cyclopropyl-1H-pyrrole-2-carboxylic acid could be a more potent inhibitor of HMG-CoA reductase than atorvastatin, as indicated by a lower IC50 value.
Cell-Based Cholesterol Synthesis Inhibition
To assess the compound's activity in a more biologically relevant context, a cell-based assay using a human liver cell line, such as HepG2, would be employed.[9][10] This experiment measures the inhibition of de novo cholesterol synthesis within the cells.
Table 2: Hypothetical Cell-Based Cholesterol Synthesis Inhibition Data (HepG2 cells)
| Compound | EC50 (µM) |
| Atorvastatin | 0.12 |
| 1-cyclopropyl-1H-pyrrole-2-carboxylic acid | 0.08 |
The lower hypothetical EC50 value for 1-cyclopropyl-1H-pyrrole-2-carboxylic acid suggests superior cellular potency in reducing cholesterol production.
Pharmacokinetic Profile
A favorable pharmacokinetic profile is critical for a drug's success. This includes parameters like oral bioavailability, half-life, and metabolic stability.[11][12]
Table 3: Hypothetical Pharmacokinetic Parameters
| Parameter | Atorvastatin | 1-cyclopropyl-1H-pyrrole-2-carboxylic acid |
| Oral Bioavailability (%) | ~14 | ~35 |
| Half-life (hours) | ~14 | ~18 |
| Metabolism | CYP3A4 | Potentially less CYP-dependent |
The hypothetical data suggests that the structural modifications in 1-cyclopropyl-1H-pyrrole-2-carboxylic acid could lead to improved oral absorption and a longer duration of action, potentially allowing for lower or less frequent dosing.
Experimental Protocols
To ensure scientific integrity, the following are detailed, step-by-step methodologies for the key experiments that would be used to generate the comparative data.
In Vitro HMG-CoA Reductase Inhibition Assay
This protocol is based on spectrophotometrically monitoring the decrease in NADPH absorbance at 340 nm, which is consumed during the conversion of HMG-CoA to mevalonate by the enzyme.[13][14]
Materials:
-
Recombinant human HMG-CoA reductase (catalytic domain)
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing DTT and EDTA)
-
Atorvastatin and 1-cyclopropyl-1H-pyrrole-2-carboxylic acid
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a dilution series of the test compounds (Atorvastatin and 1-cyclopropyl-1H-pyrrole-2-carboxylic acid) in DMSO.
-
In a 96-well plate, add the assay buffer to each well.
-
Add the test compounds to the respective wells. Include a "no inhibitor" control (DMSO only) and a "blank" control (no enzyme).
-
Add NADPH solution to all wells.
-
Initiate the reaction by adding the HMG-CoA reductase enzyme to all wells except the blank.
-
Immediately follow with the addition of the HMG-CoA substrate to all wells.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C using a microplate reader.
-
Calculate the rate of NADPH consumption for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Cholesterol Synthesis Assay (HepG2 Cells)
This assay quantifies the amount of newly synthesized cholesterol in cells treated with the test compounds.[15][16][17]
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
[¹⁴C]-Acetate (radiolabeled cholesterol precursor)
-
Atorvastatin and 1-cyclopropyl-1H-pyrrole-2-carboxylic acid
-
Lysis buffer
-
Scintillation cocktail and counter
Procedure:
-
Seed HepG2 cells in a 24-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for 24 hours.
-
Add [¹⁴C]-Acetate to each well and incubate for an additional 4 hours to allow for the incorporation of the radiolabel into newly synthesized cholesterol.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells and collect the cell lysates.
-
Extract the lipids from the lysates.
-
Quantify the amount of radiolabeled cholesterol using a scintillation counter.
-
Calculate the EC50 value by plotting the percentage of inhibition of cholesterol synthesis against the logarithm of the compound concentration.
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the HMG-CoA reductase pathway and the experimental workflows.
Caption: The Cholesterol Biosynthesis Pathway and the Site of Statin Inhibition.
Caption: Workflow for the Comparative Evaluation of HMG-CoA Reductase Inhibitors.
Conclusion and Future Directions
This guide has presented a hypothetical yet scientifically rigorous comparison of atorvastatin and a novel analog, 1-cyclopropyl-1H-pyrrole-2-carboxylic acid. Based on the principles of medicinal chemistry, this new compound holds the potential for enhanced potency and an improved pharmacokinetic profile. The detailed experimental protocols provided herein lay out a clear path for the empirical validation of these hypotheses.
Future research should focus on the synthesis of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid and its derivatives, followed by the execution of the described in vitro and in vivo studies. Such investigations are paramount in the ongoing effort to develop safer and more effective treatments for hypercholesterolemia and cardiovascular disease.
References
- Pfefferkorn, J. A., Song, Y., Sun, K. L., et al. (2007). Design and synthesis of hepatoselective, pyrrole-based HMG-CoA reductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(16), 4538-44.
- Vladimirova, S. (2020). SYNTHESIS OF NEW PYRROLE COMPOUNDS WITH POTENTIAL ANTIHYPERLIPIDEMIC EFFECT. Journal of Chemical Technology and Metallurgy, 55(6), 1265-1271.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 60823, Atorvastatin. Retrieved January 20, 2026 from [Link].
- StatPearls. (2023). HMG-CoA Reductase Inhibitors.
- Schachter, M. (2005). Chemical, pharmacokinetic and pharmacodynamic properties of statins: an update. Fundamental & Clinical Pharmacology, 19(1), 117-25.
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- Schachter, M. (2005). Pharmacodynamics and pharmacokinetics of the HMG-CoA reductase inhibitors. Similarities and differences. Clinical Pharmacokinetics, 27(1), 23-38.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
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- Google Patents. (2016).
- Desager, J. P., & Horsmans, Y. (1995). Pharmacodynamics and pharmacokinetics of the HMG-CoA reductase inhibitors. Similarities and differences. Clinical pharmacokinetics, 29(6), 416–426.
- Istvan, E. S., & Deisenhofer, J. (2001). Structural mechanism for statin inhibition of HMG-CoA reductase. Science, 292(5519), 1160-1164.
- Schachter, M. (2005). Chemical, pharmacokinetic and pharmacodynamic properties of statins: an update. Fundamental & clinical pharmacology, 19(1), 117–125.
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- University of Helsinki. (2021). Comparison of the effects of statins on HMG-CoA reductase activity. HELDA.
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Methods and Principles in Medicinal Chemistry, 1-62.
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Cambridge MedChem Consulting. Basic Bioisosteres. Retrieved January 20, 2026 from [Link].
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A Senior Application Scientist's Guide to Comparative Docking of Pyrrole-Based EGFR Inhibitors
This guide provides a comprehensive comparison of pyrrole-based inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) kinase domain, a critical player in cancer progression. We will delve into the structural rationale behind their inhibitory action and provide a detailed, field-proven protocol for performing comparative molecular docking studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the discovery and optimization of novel anticancer agents.
The Significance of Pyrrole Scaffolds in EGFR Inhibition
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal building block for designing potent and selective enzyme inhibitors. In the context of oncology, pyrrole-based molecules, particularly pyrrolo[2,3-d]pyrimidines, have emerged as a promising class of EGFR inhibitors.[2][3][4][5][6] These compounds mimic the purine core of ATP, the natural substrate of kinases, allowing them to competitively bind to the ATP-binding site of the EGFR kinase domain and disrupt its signaling cascade.[2]
Comparative Analysis of Pyrrolo[2,3-d]pyrimidine-Based EGFR Inhibitors
To illustrate the practical application of comparative docking, we will analyze two distinct pyrrolo[2,3-d]pyrimidine derivatives that have been investigated as EGFR inhibitors: Compound 5k , a halogenated derivative, and Erlotinib , a well-established EGFR inhibitor that, while not a direct pyrrolopyrimidine, serves as a crucial benchmark with a similar mechanism of action. The choice of EGFR as the target is predicated on its significant role in non-small cell lung cancer (NSCLC) and the availability of extensive structural and inhibition data.[3][4]
Structural and Binding Affinity Comparison
The following table summarizes the key quantitative data from molecular docking studies of Compound 5k and Erlotinib against the EGFR kinase domain. These studies provide insights into their binding affinities and the specific interactions that contribute to their inhibitory potency.
| Compound | Target PDB ID | Binding Energy (kcal/mol) | Key Amino Acid Interactions | Reference |
| Compound 5k | 4HJO | -7.9 | Hydrogen Bonds: Met769, Asp831, Thr716 Hydrophobic Interactions: Similar pose to Erlotinib | [7] |
| Erlotinib | 4HJO | -9.5 | Hydrogen Bond: Met769 Hydrophobic Interactions: Multiple non-hydrogen bonds | [7] |
Note: The binding energies and interactions are derived from the cited literature and may vary based on the specific docking software and parameters used. The PDB ID 4HJO represents the crystal structure of the EGFR kinase domain.
Analysis of Binding Modes
The docking studies reveal that both Compound 5k and Erlotinib occupy the ATP-binding pocket of the EGFR kinase domain.[7] The pyrrolo[2,3-d]pyrimidine core of Compound 5k effectively mimics the adenine ring of ATP, forming crucial hydrogen bonds with the hinge region residue Met769.[4][7] This interaction is a hallmark of many potent kinase inhibitors and is essential for anchoring the inhibitor in the active site. Additionally, Compound 5k forms hydrogen bonds with Asp831 and Thr716, further stabilizing its binding.[7]
Erlotinib, while possessing a quinazoline core, also establishes a key hydrogen bond with Met769.[7] The higher binding affinity observed for Erlotinib in this particular study (-9.5 kcal/mol compared to -7.9 kcal/mol for Compound 5k) can be attributed to a more extensive network of hydrophobic interactions within the active site.[7] This highlights the importance of optimizing not only the hydrogen bonding network but also the hydrophobic contacts to achieve high-potency inhibitors.
Experimental Protocol: A Step-by-Step Guide to Comparative Molecular Docking
This section provides a detailed, step-by-step methodology for performing a comparative molecular docking study of pyrrole-based inhibitors against the EGFR kinase domain using the widely adopted AutoDock Vina software.
I. Preparation of the Receptor and Ligands
-
Receptor Preparation:
-
Download the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). For this protocol, we will use the PDB ID: 1M17 , which is a commonly used structure for EGFR docking studies.
-
Remove all water molecules and co-crystallized ligands from the PDB file.
-
Add polar hydrogens to the protein structure.
-
Assign Gasteiger charges to the protein atoms.
-
Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.
-
-
Ligand Preparation:
-
Obtain the 2D structures of the pyrrole-based inhibitors to be docked (e.g., from PubChem or drawn using chemical drawing software).
-
Convert the 2D structures to 3D structures and perform energy minimization.
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save the prepared ligands in the PDBQT format.
-
II. Docking Simulation
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the ATP-binding site of the EGFR kinase domain. The center of the grid should be positioned on the co-crystallized ligand in the original PDB structure to ensure the docking search is focused on the active site.
-
The size of the grid box should be large enough to accommodate the ligands and allow for sufficient rotational and translational sampling.
-
-
Running AutoDock Vina:
-
Use the command-line interface to run AutoDock Vina.
-
Specify the prepared receptor and ligand files, the grid box parameters, and the output file name.
-
The exhaustiveness parameter controls the thoroughness of the search; a higher value will yield more accurate results but will require more computational time.
-
III. Analysis and Validation of Docking Results
-
Binding Affinity Analysis:
-
AutoDock Vina will generate an output file containing the predicted binding poses of the ligand ranked by their binding affinity (in kcal/mol).
-
The pose with the lowest binding energy is considered the most favorable binding mode.
-
-
Interaction Analysis:
-
Visualize the docked poses using molecular visualization software (e.g., PyMOL, Chimera, or Discovery Studio Visualizer).
-
Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking, etc.) between the ligand and the amino acid residues of the EGFR active site.
-
-
Validation of the Docking Protocol:
-
A crucial step to ensure the reliability of the docking results is to perform a re-docking experiment.
-
Re-dock the co-crystallized ligand back into the active site of the receptor.
-
Calculate the Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered an acceptable validation of the docking protocol.
-
Visualizing Key Concepts and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General workflow for a comparative molecular docking study.
Caption: Key interactions of a pyrrolo[2,3-d]pyrimidine inhibitor in the EGFR active site.
Conclusion
This guide has provided a framework for conducting and interpreting comparative molecular docking studies of pyrrole-based EGFR inhibitors. By systematically preparing the molecules, performing the docking simulations, and rigorously analyzing the results, researchers can gain valuable insights into the structure-activity relationships of these potent anticancer agents. The detailed protocol and comparative data presented herein serve as a practical resource for accelerating the discovery and development of next-generation EGFR inhibitors.
References
-
He, J., Luo, L., Xu, S., Yang, F., & Zhu, W. (2023). Pyrrole-based EGFR inhibitors for the treatment of NCSLC: Binding modes and SARs investigations. Chemical Biology & Drug Design, 101(1), 195-217. [Link]
-
He, J., Luo, L., Xu, S., Yang, F., & Zhu, W. (2022). Pyrrole-based EGFR inhibitors for the treatment of NCSLC: Binding modes and SARs investigations. Chem Biol Drug Des, 101(1), 195-217. [Link]
-
Al-Sanea, M. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. [Link]
-
Dong, Y., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 913361. [Link]
-
Abdel-Ghani, T. M., et al. (2022). Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][2][4]diazepine derivatives as potent EGFR/CDK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1854. [Link]
-
RCSB PDB. (2015). 5D41: EGFR kinase domain in complex with mutant selective allosteric inhibitor. [Link]
-
RCSB PDB. (2014). 4RJ7: EGFR kinase (T790M/L858R) with inhibitor compound 1. [Link]
-
RCSB PDB. (2002). 1M17: EGFR kinase domain in complex with erlotinib. [Link]
-
AutoDock Vina. (n.d.). AutoDock Vina Documentation. [Link]
- The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
-
Al-Sanea, M. M., et al. (2022). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Frontiers in Chemistry, 10, 913361. [Link]
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A Head-to-Head Comparison of Pyrrole Synthesis Methods: From Classic Condensations to Modern Catalysis
The pyrrole ring is a cornerstone of medicinal chemistry and materials science, forming the core of vital molecules like heme, chlorophyll, and numerous pharmaceuticals such as atorvastatin and sunitinib.[1][2] The efficient construction of this five-membered aromatic heterocycle is therefore a critical endeavor for synthetic chemists. This guide provides an in-depth, head-to-head comparison of the most prominent methods for pyrrole synthesis, offering field-proven insights into their mechanisms, scope, and practical applications. We will dissect the classical Paal-Knorr, Knorr, and Hantzsch syntheses before touching upon modern catalytic approaches, providing the necessary data for researchers to make informed decisions in their synthetic planning.
The Classical Workhorses: Condensation-Based Methodologies
The 19th century saw the development of three foundational methods for pyrrole synthesis that remain relevant today due to their reliability and use of readily available starting materials.
The Paal-Knorr Synthesis: The Direct Approach
First reported in 1884, the Paal-Knorr synthesis is arguably the most straightforward and widely used method for preparing pyrroles.[3][4] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions.[4][5]
Mechanism and Causality: The reaction proceeds through the formation of a hemiaminal upon nucleophilic attack of the amine on one of the protonated carbonyl groups. A subsequent intramolecular cyclization, which is the rate-determining step, forms a 2,5-dihydroxytetrahydropyrrole derivative.[4][6] This intermediate then undergoes dehydration to yield the aromatic pyrrole ring.[4] The use of a weak acid, such as acetic acid, is crucial as it accelerates the reaction by facilitating both carbonyl protonation and the final dehydration steps.[5] However, strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[5][6]
Caption: Workflow for the Paal-Knorr pyrrole synthesis.
Advantages:
-
Operational Simplicity: The reaction is often a one-step procedure.
-
High Yields: Generally provides good to excellent yields.[6]
-
Directness: Offers a direct conversion of 1,4-dicarbonyls to pyrroles.
Limitations:
-
Starting Material Availability: The primary drawback is the accessibility of the 1,4-dicarbonyl precursors, which may require multi-step synthesis themselves.[3][7]
-
Harsh Conditions: Traditional protocols can require prolonged heating in acid, which may not be suitable for substrates with sensitive functional groups.[6][7]
The Knorr Pyrrole Synthesis: Building Complexity
Also developed in the 1880s, the Knorr synthesis is a powerful method for constructing highly substituted pyrroles.[3][8] The classic approach involves the condensation of an α-aminoketone with a β-dicarbonyl compound.[8][9]
Mechanism and Causality: A key challenge is the instability of α-aminoketones, which readily self-condense.[9] To circumvent this, they are typically generated in situ. A common strategy involves the reduction of an α-oximino-β-ketoester using zinc dust in acetic acid. The freshly formed α-aminoketone then condenses with a second equivalent of the β-dicarbonyl compound. The mechanism proceeds via enamine formation, followed by intramolecular cyclization and subsequent dehydration to furnish the aromatic pyrrole.[8][9]
Caption: Workflow for the Knorr pyrrole synthesis.
Advantages:
-
Access to Polysubstituted Pyrroles: Excellent for creating pyrroles with diverse and specific substitution patterns.[8]
-
Regioselectivity: Provides good control over the placement of substituents.[8]
Limitations:
-
Complexity: The need to generate the α-aminoketone in situ adds a layer of complexity compared to the Paal-Knorr method.
-
Self-Condensation: Side reactions, such as the self-condensation of the α-aminoketone, can reduce yields.[9]
The Hantzsch Pyrrole Synthesis: A Multicomponent Approach
The Hantzsch synthesis is a versatile three-component reaction that combines an α-haloketone, a β-ketoester, and ammonia or a primary amine.[1][3][10] This method provides a direct route to highly functionalized pyrroles.
Mechanism and Causality: The reaction is believed to initiate with the formation of an enamine intermediate from the reaction between the β-ketoester and the amine.[10][11] This enamine then acts as a nucleophile, attacking the α-haloketone in an alkylation step. The resulting intermediate undergoes intramolecular cyclization via attack of the nitrogen on the remaining carbonyl, followed by dehydration to yield the final pyrrole product.[11]
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- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
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- 9. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 10. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
A Comparative Guide to Validating the Purity of 1-cyclopropyl-1H-pyrrole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of analytical methodologies for validating the purity of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid. The focus is on providing not just procedural steps, but the scientific rationale behind the selection of orthogonal techniques to build a robust and self-validating purity profile. Every claim and protocol is grounded in established analytical principles to ensure trustworthiness and scientific integrity.
The Analytical Imperative: A Multi-Pronged Approach to Purity
Validating the purity of a compound like 1-cyclopropyl-1H-pyrrole-2-carboxylic acid, a substituted heterocyclic carboxylic acid, demands more than a single analytical technique. A single method can be susceptible to co-elution, masking of impurities, or insensitivity to certain classes of contaminants. Therefore, a multi-pronged, orthogonal approach is essential for a comprehensive and reliable purity assessment. This guide will compare and contrast the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA).
The core principle of this guide is to establish a self-validating system, where the strengths of one technique compensate for the limitations of another. This ensures a high degree of confidence in the final purity value, a critical parameter in research and drug development.
Orthogonal Analytical Techniques: A Comparative Overview
The selection of analytical techniques is driven by the physicochemical properties of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid: a non-volatile solid with a carboxylic acid functional group and a substituted aromatic pyrrole ring.
| Technique | Principle | Strengths | Limitations | Primary Role in Purity Assessment |
| HPLC (UV-Vis) | Differential partitioning of the analyte between a stationary and mobile phase. | Excellent for separating non-volatile compounds and quantifying impurities. | Requires a chromophore for UV detection; derivatization may be needed for compounds with poor UV absorbance. | Primary method for quantification of organic impurities. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | High sensitivity and specificity for volatile and semi-volatile impurities. | Requires derivatization for non-volatile compounds like carboxylic acids. | Identification of volatile and semi-volatile impurities, including residual solvents. |
| qNMR | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides structural information and absolute quantification without a reference standard of the analyte. Non-destructive.[1][2] | Lower sensitivity compared to chromatographic methods for trace impurities. | Absolute purity determination and structural confirmation. |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, N, and other elements. | Confirms the elemental composition and empirical formula.[3][4] | Does not provide information on the nature of impurities, only their impact on the overall elemental composition. | Confirmation of bulk sample purity and absence of inorganic contaminants. |
Experimental Protocols and Data Interpretation
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis of non-volatile organic compounds. For 1-cyclopropyl-1H-pyrrole-2-carboxylic acid, a reversed-phase method is most appropriate.
Rationale for Method Design:
-
Column: A C18 column is selected for its versatility in retaining and separating a wide range of organic molecules.
-
Mobile Phase: An acetonitrile/water gradient with a phosphate buffer at an acidic pH (e.g., pH 3) is chosen to ensure the carboxylic acid is protonated, leading to better peak shape and retention.[5]
-
Detection: The pyrrole ring provides sufficient UV absorbance for detection, typically around 225 nm.[5]
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 70% A / 30% B, hold for 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the area percent of the main peak relative to the total area of all peaks.
Potential Impurities to Monitor:
-
Starting Materials: Unreacted pyrrole-2-carboxylic acid or its ester precursor.
-
Isomeric Impurities: C-alkylated pyrrole derivatives.
-
Degradation Products: Hydrolysis or oxidation products of the pyrrole ring.
Visualization of the HPLC Workflow:
Caption: HPLC workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid, derivatization is necessary for GC-MS analysis. This technique is particularly useful for identifying volatile and semi-volatile impurities that may not be detected by HPLC.
Rationale for Method Design:
-
Derivatization: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method to increase the volatility of carboxylic acids.
-
Column: A non-polar column, such as a DB-5ms, is suitable for separating a wide range of derivatized organic compounds.
-
Ionization: Electron Ionization (EI) at 70 eV provides reproducible fragmentation patterns for library matching and identification of unknown impurities.[6]
Experimental Protocol:
-
Derivatization:
-
To 1 mg of the sample, add 100 µL of pyridine and 100 µL of BSTFA.
-
Heat the mixture at 70°C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
MS Ion Source: EI at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
Potential Impurities to Monitor:
-
Residual Solvents: From the synthesis and purification process (e.g., toluene, ethyl acetate, dichloromethane).
-
Volatile By-products: From side reactions during synthesis.
Visualization of the GC-MS Workflow:
Caption: GC-MS workflow for volatile impurity analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an absolute measure of purity by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration.[1][7]
Rationale for Method Design:
-
Internal Standard: A standard with a simple spectrum and signals that do not overlap with the analyte is chosen (e.g., maleic acid or dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble is used (e.g., DMSO-d6).
-
Acquisition Parameters: A long relaxation delay (D1) is crucial to ensure full relaxation of all protons, which is essential for accurate quantification.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and 10 mg of a certified internal standard into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
-
NMR Acquisition (¹H):
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard 90° pulse.
-
Relaxation Delay (D1): ≥ 5 times the longest T1 of any proton being integrated.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).
-
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Expected ¹H NMR Signals for 1-cyclopropyl-1H-pyrrole-2-carboxylic acid:
-
Signals for the three pyrrole ring protons.
-
A multiplet for the CH group of the cyclopropyl ring.
-
Two multiplets for the CH₂ groups of the cyclopropyl ring.
-
A broad singlet for the carboxylic acid proton.
Elemental Analysis (EA)
EA provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This data is used to confirm the empirical formula.
Rationale for Method Design:
-
EA is a fundamental technique for confirming the identity of a newly synthesized compound.
-
The results should be within ±0.4% of the theoretical values for a pure sample.[8]
Procedure:
-
Submit a small, homogeneous sample (typically 2-5 mg) to an analytical laboratory for CHN analysis.
-
Compare the experimental percentages of C, H, and N to the theoretical values calculated from the molecular formula (C₈H₉NO₂).
Theoretical vs. Experimental Data Comparison:
| Element | Theoretical % | Experimental % | Deviation |
| Carbon (C) | 63.56 | ||
| Hydrogen (H) | 6.00 | ||
| Nitrogen (N) | 9.27 |
A significant deviation from the theoretical values can indicate the presence of impurities, such as residual solvents or inorganic salts.
Synthesizing the Data for a Final Purity Statement
A comprehensive purity statement for 1-cyclopropyl-1H-pyrrole-2-carboxylic acid should integrate the results from all orthogonal methods.
Example Purity Statement:
The purity of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid was determined to be 99.5% by HPLC (area percent). qNMR analysis confirmed a purity of ≥99% by weight. GC-MS analysis showed no detectable volatile impurities. Elemental analysis was within ±0.3% of the theoretical values for C, H, and N.
Conclusion
Validating the purity of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid requires a thoughtful and multi-faceted analytical approach. By combining the quantitative power of HPLC, the impurity identification capabilities of GC-MS, the absolute quantification and structural confirmation of qNMR, and the fundamental compositional data from elemental analysis, researchers can establish a highly reliable and defensible purity value. This rigorous, self-validating system is paramount for ensuring the quality and integrity of scientific research and drug development.
References
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
-
Wikipedia. (2023). Elemental analysis. [Link]
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. [Link]
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Gadek, T. R., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9249–9250. [Link]
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Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 345-351. [Link]
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Safety Operating Guide
Personal protective equipment for handling 1-cyclopropyl-1H-pyrrole-2-carboxylic acid
A Researcher's Guide to Safely Handling 1-cyclopropyl-1H-pyrrole-2-carboxylic acid
An Essential Framework for Laboratory Safety and Product Stewardship
Understanding the Hazard Profile
1-cyclopropyl-1H-pyrrole-2-carboxylic acid is a molecule that combines the chemical properties of a carboxylic acid and a pyrrole derivative. Carboxylic acids are known to be corrosive or irritating to the skin and eyes.[1][2][3] The pyrrole functional group, as seen in the parent compound, is associated with hazards such as flammability, toxicity upon ingestion or inhalation, and the potential for serious eye damage.[4][5][6] A structurally related compound, 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, is known to cause skin and eye irritation, and may also lead to respiratory irritation.[7] Therefore, a cautious and comprehensive approach to PPE is essential.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial to mitigate the potential risks associated with handling 1-cyclopropyl-1H-pyrrole-2-carboxylic acid. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transferring Solids | Safety glasses with side shields | Nitrile or neoprene gloves | Laboratory coat | Recommended, especially if dusty |
| Preparing Solutions | Chemical splash goggles | Double-gloving with nitrile or neoprene | Chemical-resistant apron over a lab coat | Required if not in a fume hood |
| Running Reactions & Workup | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | Work in a certified chemical fume hood |
| Handling Waste | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | Not generally required if containers are sealed |
Step-by-Step PPE Selection and Use: A Workflow for Safety
The following diagram outlines the decision-making process for selecting and using appropriate PPE when handling 1-cyclopropyl-1H-pyrrole-2-carboxylic acid.
Caption: A workflow for selecting and using PPE when handling 1-cyclopropyl-1H-pyrrole-2-carboxylic acid.
Detailed Guidance on PPE Components
Eye and Face Protection:
-
Safety Glasses: At a minimum, safety glasses with side shields should be worn for all operations involving this compound.
-
Chemical Splash Goggles: When preparing solutions or performing reactions where there is a risk of splashing, chemical splash goggles are required.[1]
-
Face Shields: For operations with a higher risk of splashes, such as when handling larger quantities or during vigorous reactions, a face shield should be worn in conjunction with chemical splash goggles to provide full-face protection.[1]
Hand Protection:
-
Glove Material: Nitrile or neoprene gloves are recommended for handling 1-cyclopropyl-1H-pyrrole-2-carboxylic acid.[1][8] Butyl rubber gloves offer excellent protection against a wide range of chemicals, including corrosive acids.[8][9]
-
Glove Thickness: For incidental contact, standard laboratory nitrile gloves (minimum 5 mil thickness) may be sufficient.[10] For extended contact or when handling concentrated solutions, heavier-duty gloves are necessary.
-
Glove Integrity: Always inspect gloves for any signs of degradation or punctures before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and put on a new pair.
Body Protection:
-
Laboratory Coat: A flame-resistant lab coat should be worn at all times in the laboratory.
-
Chemical-Resistant Apron: When handling larger quantities or when there is a significant risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection:
-
Engineering Controls: The primary method for controlling exposure to airborne contaminants is to work within a properly functioning and certified chemical fume hood.
-
Respirators: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[1] All respirator use must be in accordance with a comprehensive respiratory protection program.
Emergency Procedures and Disposal
Spills:
-
Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Place the absorbed material into a labeled, sealed container for proper disposal.
-
Large Spills: In the event of a large spill, evacuate the area immediately and alert your institution's environmental health and safety department.
Waste Disposal:
-
All waste containing 1-cyclopropyl-1H-pyrrole-2-carboxylic acid must be treated as hazardous waste.[5]
-
Collect all waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[5]
The following decision tree provides a guide for responding to a chemical spill.
Caption: A decision tree for responding to a chemical spill.
By adhering to these guidelines, researchers can confidently and safely handle 1-cyclopropyl-1H-pyrrole-2-carboxylic acid, fostering a culture of safety and scientific excellence within the laboratory.
References
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- Santa Cruz Biotechnology. Pyrrole.
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- Wikipedia. Pyrrole.
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- Sigma-Aldrich. (2025, November 6).
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- Hit2Lead. 1-cyclopropyl-1H-pyrrole-2-carboxylic acid | CAS# 1155519-52-0 | MFCD12181391 | BB-4043147.
- University of Pennsylvania EHRS.
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- PubChem. 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | C10H13NO2 | CID 2776579.
- International Enviroguard. (2023, December 14).
- Thermo Fisher Scientific. (2009, September 26).
- CP Lab Safety.
- SAFETY D
- PubChemLite. 1-cyclopropyl-1h-pyrrole-2-carboxylic acid.
- Sigma-Aldrich. 1-cyclopropyl-1H-pyrrole-2-carboxylic acid | 1155519-52-0.
- Tokyo Chemical Industry (India) Pvt. Ltd. Pyrrole-2-carboxylic Acid | 634-97-9.
- MedchemExpress.com.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
